Product packaging for 6-Bromo-4H-3,1-benzoxazin-4-one(Cat. No.:CAS No. 449185-77-7)

6-Bromo-4H-3,1-benzoxazin-4-one

Cat. No.: B1440895
CAS No.: 449185-77-7
M. Wt: 226.03 g/mol
InChI Key: RJIZHRFAWBZRDN-UHFFFAOYSA-N
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Description

6-Bromo-4H-3,1-benzoxazin-4-one is a useful research compound. Its molecular formula is C8H4BrNO2 and its molecular weight is 226.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4BrNO2 B1440895 6-Bromo-4H-3,1-benzoxazin-4-one CAS No. 449185-77-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3,1-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO2/c9-5-1-2-7-6(3-5)8(11)12-4-10-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIZHRFAWBZRDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)OC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70718766
Record name 6-Bromo-4H-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

449185-77-7
Record name 6-Bromo-4H-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Guide to the Synthesis of 6-Bromo-4H-3,1-benzoxazin-4-one from Anthranilic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 6-bromo-4H-3,1-benzoxazin-4-one, a valuable heterocyclic scaffold in medicinal chemistry, starting from the readily available precursor, anthranilic acid. The narrative emphasizes the rationale behind experimental choices, detailed protocols, and the underlying chemical mechanisms, ensuring a deep and practical understanding for professionals in the field.

Strategic Overview: A Two-Stage Approach

The synthesis of the target benzoxazinone from anthranilic acid is not a direct conversion but a strategically planned two-step process. This approach is necessitated by the need to first introduce the bromo substituent onto the aromatic ring before constructing the heterocyclic oxazinone ring.

  • Stage 1: Electrophilic Bromination. The first critical step is the regioselective bromination of anthranilic acid to produce the key intermediate, 2-amino-5-bromobenzoic acid (also known as 5-bromoanthranilic acid).

  • Stage 2: Acylation and Cyclization. The second stage involves the conversion of this brominated intermediate into the final this compound structure. This is typically achieved through N-acetylation followed by a dehydration-induced cyclization. This common and efficient route yields the 2-methyl substituted derivative, 6-bromo-2-methyl-4H-3,1-benzoxazin-4-one, which serves as a foundational structure for further elaboration.

The overall synthetic workflow is visualized below.

G cluster_0 Synthetic Workflow A Anthranilic Acid B 2-Amino-5-bromobenzoic Acid (Intermediate) A->B Step 1: Bromination C 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one (Final Product) B->C Step 2: N-Acetylation & Cyclization

Caption: High-level overview of the two-stage synthesis.

Stage 1: Synthesis of 2-Amino-5-bromobenzoic Acid

The introduction of a bromine atom onto the anthranilic acid scaffold is achieved via electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the electronic effects of the two substituents already present on the benzene ring: the amino (-NH₂) group and the carboxylic acid (-COOH) group.

Causality of Experimental Choices:

  • Regioselectivity: The amino group is a powerful activating, ortho-, para- directing group, while the carboxylic acid group is a deactivating, meta- directing group. The directing effect of the strongly activating amino group dominates, guiding the incoming electrophile (Br⁺) primarily to the positions ortho and para to it. Steric hindrance from the adjacent carboxylic acid group disfavors substitution at the ortho position (C3), making the para position (C5) the most favorable site for bromination. This results in the desired 2-amino-5-bromobenzoic acid as the major product.[1]

  • Reaction Conditions: The reaction is typically performed in glacial acetic acid.[2][3][4] This solvent is chosen because it can dissolve anthranilic acid and is polar enough to support the ionic intermediates of the reaction without being overly reactive towards bromine. Conducting the reaction at a low temperature (e.g., below 15°C) is crucial to control the reaction rate and minimize the formation of side products, such as the dibrominated species (3,5-dibromoanthranilic acid).[1][2]

Experimental Protocol: Bromination of Anthranilic Acid

This protocol is adapted from established literature procedures.[2][3][4]

  • Dissolution: Dissolve anthranilic acid (e.g., 20 g) in glacial acetic acid in a suitable reaction vessel equipped with a magnetic stirrer and a dropping funnel.

  • Cooling: Cool the solution in an ice bath to below 15°C.[2]

  • Bromine Addition: Prepare a solution of bromine in glacial acetic acid. Add this solution dropwise to the cooled anthranilic acid solution with continuous stirring. The addition should be slow enough to maintain the low temperature. Continue the addition until a persistent reddish-brown color of bromine is observed.[2]

  • Precipitation: As the reaction proceeds, a thick mass of white crystals, consisting of the hydrobromides of the bromoanthranilic acids, will precipitate.[2]

  • Isolation: Filter the crystalline product and wash it with a non-polar solvent like benzene to remove excess bromine and acetic acid.[2][3]

  • Purification: To separate the desired monobromo product from any dibromo byproduct, transfer the dried solid to a flask containing water and concentrated hydrochloric acid.[2][3] Heat the mixture to boiling and filter it while hot. The less soluble dibromoanthranilic acid will remain as the residue. The desired 2-amino-5-bromobenzoic acid is more soluble in the hot acidic solution and will crystallize out from the filtrate upon cooling.[2][3]

  • Final Product: Filter the cooled solution to collect the crystals of 2-amino-5-bromobenzoic acid, wash with cold water, and dry. The product typically appears as crystals with a melting point of 218-219°C.[5][6]

Data Summary: Bromination Reaction
ParameterValue/ConditionRationale
Starting Material Anthranilic AcidReadily available aromatic precursor.
Reagent Bromine in Glacial Acetic AcidProvides the electrophile (Br⁺) for substitution.[2]
Stoichiometry ~1:1 (Anthranilic Acid:Br₂)Controlled to favor mono-substitution.
Temperature < 15°CMinimizes over-reaction and byproduct formation.[2]
Workup Acidic aqueous recrystallizationSeparates mono- and di-brominated products based on solubility.[2][3]
Typical Yield Variable, often moderate to goodDependent on precise control of conditions.

Stage 2: Synthesis of 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one

With the brominated intermediate in hand, the next stage is the construction of the benzoxazinone ring. A highly effective and common method is to react 2-amino-5-bromobenzoic acid with acetic anhydride.[7][8] This reaction proceeds via an initial N-acetylation, forming N-acetyl-5-bromoanthranilic acid, which then undergoes an intramolecular cyclization upon heating.[8][9]

Causality of Experimental Choices:

  • Reagent Selection: Acetic anhydride serves a dual purpose. It acts as the acetylating agent for the amino group and also as a dehydrating agent to facilitate the final ring-closing step (cyclodehydration).[7][10] Refluxing the N-acetylated intermediate in acetic anhydride provides the thermal energy required to overcome the activation barrier for the intramolecular cyclization.[8]

  • Reaction Mechanism: The process begins with the nucleophilic attack of the amino group on one of the carbonyl carbons of acetic anhydride, leading to the formation of 2-(acetylamino)-5-bromobenzoic acid.[8] Under reflux conditions, the carboxylic acid group, in a favorable 6-membered ring transition state, attacks the amide's carbonyl carbon. This is followed by the elimination of a molecule of water (facilitated by the acetic anhydride) to yield the stable, fused heterocyclic system of 6-bromo-2-methyl-4H-3,1-benzoxazin-4-one.[7][11]

G cluster_mech Proposed Cyclization Mechanism start N-Acetyl-5-bromoanthranilic Acid intermediate Tetrahedral Intermediate start->intermediate Intramolecular Nucleophilic Attack product 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one intermediate->product Dehydration (-H₂O)

Caption: Simplified mechanism for the cyclization step.

Experimental Protocol: Cyclization

This protocol is based on the procedure for converting N-acyl anthranilic acids to benzoxazinones.[8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place 2-(acetylamino)-5-bromobenzoic acid (0.1 M). Note: If starting from 2-amino-5-bromobenzoic acid, it can be converted in situ or as a separate preceding step by reacting with acetic anhydride.

  • Reagent Addition: Add an excess of acetic anhydride (e.g., 30-40 ml).

  • Heating: Heat the reaction mixture to reflux for approximately 1 hour.[8]

  • Crystallization: After the reflux period, allow the mixture to cool to room temperature. The product will often crystallize directly from the reaction mixture upon cooling.[8]

  • Isolation: Collect the solid product by filtration. Wash the crystals with a suitable solvent (e.g., cold ethanol or a hydrocarbon solvent) to remove residual acetic anhydride and acetic acid.

  • Purification: The product can be further purified by recrystallization from an appropriate solvent, such as ethanol, if necessary. The reported melting point for 6-bromo-2-methyl-3,1-benzoxazin-4-one is 130°C.[8]

Data Summary: Cyclization Reaction
ParameterValue/ConditionRationale
Starting Material 2-Amino-5-bromobenzoic AcidThe key brominated intermediate.
Reagent Acetic Anhydride (excess)Acts as both acetylating and cyclizing/dehydrating agent.[7][8]
Temperature RefluxProvides energy for the intramolecular cyclization step.[8]
Reaction Time ~1 hourSufficient for completion of the cyclodehydration.[8]
Workup Cooling and filtrationThe product often has low solubility in the cooled reaction mixture.[8]
Typical Yield High (e.g., >80%)This is generally an efficient cyclization reaction.[8]

Conclusion

The synthesis of this compound derivatives from anthranilic acid is a robust and well-established two-stage process. It leverages fundamental principles of organic chemistry, including the control of regioselectivity in electrophilic aromatic substitution and efficient intramolecular cyclization reactions. By carefully controlling reaction conditions, particularly temperature during bromination, researchers can effectively synthesize the 2-amino-5-bromobenzoic acid intermediate. Subsequent treatment with acetic anhydride provides a high-yielding pathway to the 6-bromo-2-methyl-4H-3,1-benzoxazin-4-one scaffold. This guide provides the foundational knowledge and practical protocols necessary for scientists to successfully utilize this important synthetic route in pharmaceutical and materials science research.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 6-Bromo-4H-3,1-benzoxazin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 6-Bromo-4H-3,1-benzoxazin-4-one is a heterocyclic compound built upon the benzoxazinone scaffold, a structure of significant interest in medicinal chemistry and materials science.[1] As a "privileged scaffold," benzoxazinone derivatives are frequently found in natural products and serve as key building blocks for developing novel therapeutic agents, agrochemicals, and functional materials.[2][3][4][5] The introduction of a bromine atom at the 6-position provides a strategic handle for synthetic modification, enhancing its utility in drug discovery programs through late-stage functionalization.[2] This guide provides a detailed examination of the core physicochemical properties of this compound, offering researchers, scientists, and drug development professionals a foundational understanding necessary for its application. We will delve into its structural characteristics, thermal properties, solubility, and spectroscopic signature, supported by field-proven experimental protocols to ensure data integrity and reproducibility.

Introduction to the this compound Scaffold

Significance in Medicinal Chemistry and Organic Synthesis

The 4H-3,1-benzoxazin-4-one core is a cornerstone in the synthesis of a wide array of biologically active molecules.[6] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antiviral, and antifungal properties.[3][5] The core structure contains two reactive sites, C2 and C4, making it a versatile precursor for constructing more complex heterocyclic systems, such as quinazolinones.[7]

The strategic placement of a bromine atom, as in this compound, significantly modulates the molecule's electronic properties and provides a crucial vector for synthetic diversification via modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This makes the compound an invaluable intermediate for building libraries of novel chemical entities for high-throughput screening and lead optimization.[2]

Core Chemical Structure and Nomenclature

The compound, identified by the CAS Number 449185-77-7, consists of a benzene ring fused to an oxazinone ring.[8] The bromine atom is substituted at position 6 of the bicyclic system.

Caption: Chemical structure of this compound.

Core Physicochemical Properties

A precise understanding of a compound's physicochemical properties is fundamental to its application, dictating everything from reaction conditions and purification strategies to formulation and ADME (Absorption, Distribution, Metabolism, and Excretion) properties in drug development.

Identity and Molecular Characteristics

The fundamental identifiers and computed properties of this compound are summarized below.

PropertyValueSource
IUPAC Name 6-bromo-3,1-benzoxazin-4-one[9]
Synonyms 6-bromo-4H-benzo[d][10][11]oxazin-4-one[9]
CAS Number 449185-77-7[8][9]
Molecular Formula C₈H₄BrNO₂[9]
Molecular Weight 226.03 g/mol [9]
InChI Key RJIZHRFAWBZRDN-UHFFFAOYSA-N[9]
Appearance Solid[9]
Thermal Properties

The melting point is a critical indicator of purity and lattice energy. While specific experimental data for this compound (CAS 449185-77-7) is not prominently available, data for the closely related isomer, 6-Bromo-2H-1,4-benzoxazin-3(4H)-one (CAS 24036-52-0), shows a melting point in the range of 220-227 °C.[12] It is reasonable to expect a similarly high melting point for the target compound, reflective of a stable crystalline structure. For definitive characterization, an experimental determination via Differential Scanning Calorimetry (DSC) is mandated (see Protocol 4.2).

Solubility Profile
  • Insoluble in water.

  • Sparingly soluble in nonpolar solvents like hexanes.

  • Soluble in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).[13]

This profile is typical for drug-like molecules and is crucial for designing reaction conditions and preparing samples for biological assays. A standardized protocol for qualitative assessment is provided in Section 4.3.

Stability and Reactivity Insights
  • Stability: The compound is expected to be stable under standard laboratory storage conditions (cool, dry, well-ventilated).[14] It is incompatible with strong oxidizing agents.[14]

  • Reactivity: The benzoxazinone ring is susceptible to nucleophilic attack, particularly at the C4 carbonyl carbon. This reactivity is the basis for its utility as a synthetic intermediate, for instance, in the synthesis of quinazolinones via reaction with amines. The C-Br bond is a key site for metal-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, or alkynyl groups.

Spectroscopic and Structural Characterization

Spectroscopic analysis provides an irrefutable fingerprint of a molecule's identity and structure. While specific spectra for this compound are not publicly cataloged, the expected spectral features can be reliably predicted based on its functional groups and published data on the benzoxazinone class.[15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. Due to the substitution pattern, the protons on the benzene ring will appear as a complex multiplet or as distinct doublets and doublet of doublets in the aromatic region (~7.0-8.5 ppm). The N-H proton is expected to appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum will be characterized by signals for two carbonyl carbons (one amide, one ester-like within the ring structure) in the range of ~160-170 ppm.[15] Aromatic carbons will resonate between ~110-150 ppm, with the carbon attached to the bromine atom (C6) showing a characteristic shift.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by characteristic absorption bands confirming the key functional groups:

  • ~3200-3400 cm⁻¹: N-H stretching vibration.

  • ~1750-1770 cm⁻¹: C=O stretching (lactone carbonyl), a key diagnostic peak for the benzoxazinone ring.

  • ~1600 cm⁻¹: C=C stretching of the aromatic ring.

  • ~1200-1300 cm⁻¹: C-O stretching.

  • ~500-600 cm⁻¹: C-Br stretching.

Mass Spectrometry (MS)

In mass spectrometry, the compound is expected to show a prominent molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic signature of a molecule containing one bromine atom.

Experimental Protocols for Property Determination

To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. The following section outlines best-practice methodologies for characterizing this compound.

Workflow for Physicochemical Profiling

A logical workflow ensures that each step validates the next, starting from material reception to full characterization.

Caption: A self-validating workflow for comprehensive physicochemical characterization.

Protocol 1: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Rationale: DSC is preferred over traditional capillary methods as it provides a more accurate thermodynamic melting point (onset temperature) and enthalpy of fusion, while also revealing other thermal events like polymorphism or decomposition.

  • Sample Preparation: Accurately weigh 1-3 mg of the compound into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere (50 mL/min flow rate).

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The area under the peak corresponds to the enthalpy of fusion.

Protocol 2: Qualitative Solubility Assessment

Rationale: This protocol provides a standardized method to classify solubility, which is critical for downstream applications.[11]

  • Solvent Panel: Prepare vials containing 1 mL of each test solvent (e.g., Water, Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Methanol, DMSO).

  • Sample Addition: Add approximately 1 mg of the compound to each vial.

  • Equilibration: Vortex each vial for 30 seconds. Allow to equilibrate at room temperature for 10 minutes.

  • Observation: Visually inspect each vial for undissolved solid against a dark background.

  • Classification:

    • Soluble: No visible solid particles.

    • Sparingly Soluble: Some solid remains, but a significant portion has clearly dissolved.

    • Insoluble: The bulk of the solid remains undissolved.

Protocol 3: Acquisition of NMR Spectra

Rationale: NMR is the gold standard for unambiguous structure elucidation and purity confirmation.

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆, as it is a good solvent for this class of compounds). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be required.

  • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration (for ¹H).

Conclusion and Future Outlook

This compound is a valuable chemical entity whose physicochemical properties align with its role as a versatile building block in medicinal chemistry and organic synthesis. Its high melting point suggests good crystalline stability, while its predicted solubility profile is amenable to standard laboratory and screening protocols. The presence of the bromine atom is the key feature that elevates its utility, providing a reliable anchor point for synthetic diversification. The experimental protocols detailed herein provide a robust framework for researchers to validate these properties, ensuring the quality and reproducibility of their scientific endeavors. Future work should focus on generating comprehensive quantitative data for solubility, pKa, and LogP, which will further empower its application in rational drug design and development.

References

6-Bromo-4H-3,1-benzoxazin-4-one CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-4H-3,1-benzoxazin-4-one, a halogenated heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. We will delve into its fundamental properties, synthesis, chemical reactivity, and its pivotal role as a versatile intermediate in the development of novel therapeutic agents. This document is intended to serve as a critical resource for researchers engaged in drug discovery, offering both foundational knowledge and practical insights into the application of this valuable chemical scaffold.

Core Compound Identification and Properties

This compound is a bicyclic organic compound featuring a benzene ring fused to an oxazinone ring, with a bromine atom substituted at the 6-position. This bromine substituent significantly influences the molecule's electronic properties and reactivity, making it a key synthon for further chemical elaboration.

Physicochemical Data Summary
PropertyValueSource
CAS Number 449185-77-7[1]
Molecular Formula C₈H₄BrNO₂[1]
Molecular Weight 226.04 g/mol [1]
Canonical SMILES C1=CC2=C(C=C1Br)N=COC2=ON/A
Appearance Expected to be an off-white to tan solidInferred from related compounds

Synthesis and Mechanism

The synthesis of the 4H-3,1-benzoxazin-4-one core is well-established, typically originating from the corresponding anthranilic acid derivative.[2][3][4] For this compound, the logical and most direct precursor is 2-amino-5-bromobenzoic acid.[5] The key transformation involves the introduction of a one-carbon unit to facilitate the cyclization that forms the oxazinone ring.

Conceptual Synthesis Pathway

The general strategy involves two main steps: N-formylation of the anthranilic acid followed by cyclodehydration.

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_intermediates Intermediate cluster_final Final Product A 2-Amino-5-bromobenzoic Acid B 2-(Formylamino)-5-bromobenzoic Acid A->B N-Formylation R1 Step 1: Formylating Agent (e.g., Triethyl Orthoformate or Formamide) R2 Step 2: Cyclizing Agent (e.g., Acetic Anhydride, Heat) C This compound B->C Cyclodehydration

Caption: General synthetic route to this compound.

Exemplary Experimental Protocol

Step 1: Synthesis of 2-(Formylamino)-5-bromobenzoic acid

  • To a stirred solution of 2-amino-5-bromobenzoic acid (1 equivalent) in triethyl orthoformate (3-5 equivalents), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess triethyl orthoformate under reduced pressure.

  • The resulting crude N-formylated intermediate can often be used in the next step without further purification.

Step 2: Cyclization to this compound

  • Suspend the crude 2-(formylamino)-5-bromobenzoic acid in acetic anhydride (5-10 equivalents).

  • Heat the mixture to reflux for 1-3 hours. The solid should dissolve as the reaction proceeds.

  • After the reaction is complete (monitored by TLC), cool the mixture in an ice bath.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold diethyl ether or ethanol to remove residual acetic anhydride.

  • Dry the product under vacuum to yield this compound.

Causality Behind Choices:

  • Triethyl Orthoformate: Serves as both a reagent and a water scavenger, driving the formylation equilibrium towards the product.

  • Acetic Anhydride: Acts as a powerful dehydrating agent to facilitate the intramolecular cyclization, which is the key ring-forming step.

  • Reflux Conditions: Provide the necessary activation energy for both the formylation and cyclization reactions to proceed at a reasonable rate.

Chemical Reactivity and Synthetic Utility

The 4H-3,1-benzoxazin-4-one scaffold is an electrophilic system, highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility as a synthetic intermediate.

Key Reaction Pathways

The core structure contains two primary electrophilic sites, C4 (carbonyl carbon) and C2. Nucleophilic attack at the C4 carbonyl carbon leads to the opening of the oxazinone ring. This is the predominant pathway for converting benzoxazinones into other important heterocyclic systems, most notably quinazolinones.

G A This compound C Ring-Opened Intermediate (N-Acyl Anthranilamide Derivative) A->C Nucleophilic Acyl Substitution (Ring Opening) B Nitrogen Nucleophile (e.g., R-NH₂) D 3-Substituted-6-bromo- quinazolin-4(3H)-one C->D Intramolecular Cyclization (Dehydration)

Caption: Conversion of benzoxazinone to quinazolinone via nucleophilic attack.

Discussion of Reactivity: The bromine atom at the 6-position is a deactivating, ortho-para directing group. Its electron-withdrawing inductive effect can slightly enhance the electrophilicity of the heterocyclic ring. More importantly, it provides a functional handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents on the benzene ring to build molecular complexity.

A study on the analogous 6-iodo-4H-3,1-benzoxazin-4-one demonstrated its high reactivity towards various nitrogen nucleophiles, including hydrazine, amines, and amino acids, to yield a wide array of quinazolinone derivatives.[6] This serves as an excellent proxy for the expected reactivity of the 6-bromo variant, which is a cornerstone of its application in drug discovery. Benzoxazinone derivatives are recognized as valuable starting materials for synthesizing biologically active quinazolinones.[7]

Applications in Drug Discovery and Medicinal Chemistry

The primary value of this compound in drug development lies in its role as a versatile building block. The benzoxazinone and quinazolinone cores are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.

Therapeutic Potential of Derived Scaffolds:

Derivatives of the 4H-3,1-benzoxazin-4-one and the resultant quinazolinones have been investigated for a multitude of pharmacological activities:

  • Anti-inflammatory and Analgesic: Certain benzoxazinone-drug hybrids have shown significant anti-inflammatory and analgesic properties with reduced gastrointestinal toxicity compared to parent drugs.[8]

  • Enzyme Inhibition: The benzoxazinone ring system is a known inhibitor of serine proteases, such as human leukocyte elastase, by acting as an acylating agent of the active site serine residue.[6][9][10]

  • Antimicrobial Activity: The general class of benzoxazinones has been reported to possess antibacterial and antifungal properties.[9][11][12]

  • Anticancer Activity: The quinazolinone scaffold, readily accessible from benzoxazinones, is present in numerous approved anticancer drugs (e.g., Gefitinib, Erlotinib), highlighting the therapeutic importance of this structural motif.

The 6-bromo substituent is particularly strategic. It allows synthetic chemists to first build the core heterocyclic system and then, in later steps, use the bromine as an anchor point for diversification, enabling the exploration of the structure-activity relationship (SAR) around the molecule.

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound. While a dedicated peer-reviewed publication with the spectra for this specific CAS number is not available, the expected spectral features can be reliably predicted based on the analysis of closely related analogues.[6]

Expected Spectral Data:
  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (approx. 7.5-8.5 ppm) corresponding to the three protons on the brominated benzene ring. A key singlet for the proton at the C2 position should appear further downfield (approx. 8.5-9.0 ppm). The coupling patterns of the aromatic protons would be consistent with a 1,2,4-trisubstituted benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon (C4) around 160-165 ppm and the C2 carbon around 145-150 ppm. Signals for the six other carbons of the benzene ring will also be present, with the carbon attached to the bromine (C6) showing a characteristic chemical shift.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the lactone carbonyl (C=O) stretch, typically found in the range of 1750-1770 cm⁻¹. Another characteristic peak for the C=N stretch would be observed around 1620-1640 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with approximately equal intensity, which is the hallmark signature of a compound containing one bromine atom. The expected m/z for the primary molecular ion would be ~225 and ~227.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care, following standard laboratory safety protocols.

  • Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

  • Toxicity: The specific toxicological properties have not been thoroughly investigated. It should be treated as a potentially hazardous substance.

Conclusion

This compound represents a strategically important heterocyclic compound for chemical and pharmaceutical research. Its well-defined reactivity, centered on the electrophilic nature of the oxazinone ring, makes it an ideal precursor for the synthesis of quinazolinones and other complex molecules. The presence of the bromine atom further enhances its synthetic value, offering a site for late-stage functionalization. For scientists and researchers in drug discovery, this compound is not just a chemical entity but a gateway to a vast chemical space of potentially bioactive molecules.

References

An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-4H-3,1-benzoxazin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Physicochemical Landscape of a Novel Benzoxazinone

To the researchers, scientists, and drug development professionals delving into the potential of 6-Bromo-4H-3,1-benzoxazin-4-one, this guide serves as a comprehensive technical resource. The journey from a promising chemical entity to a viable therapeutic agent is paved with a deep understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. This document is structured not as a rigid protocol, but as a dynamic guide, empowering you with the foundational knowledge and practical methodologies to thoroughly characterize this molecule. We will explore the "why" behind the "how," ensuring that your experimental design is not only robust but also scientifically insightful.

Part 1: Unraveling the Solubility Profile

A compound's therapeutic efficacy is intrinsically linked to its ability to be absorbed and distributed to its site of action, processes heavily influenced by its solubility. For this compound, a molecule with a fused heterocyclic ring system, understanding its solubility in various aqueous and organic media is paramount. We will dissect the two key facets of solubility assessment: kinetic and thermodynamic.

The Rationale: Kinetic vs. Thermodynamic Solubility

In the fast-paced environment of early drug discovery, kinetic solubility provides a rapid assessment of how readily a compound dissolves when a dimethyl sulfoxide (DMSO) stock solution is introduced into an aqueous buffer.[1][2][3] This high-throughput screening method is invaluable for ranking compounds and identifying potential solubility liabilities early on.[4]

Conversely, thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent.[1][5] This is a more time- and resource-intensive measurement, typically reserved for lead optimization and preclinical development, where a precise understanding of the compound's behavior at saturation is crucial for formulation development and predicting in vivo performance.[3]

Experimental Workflow: A Dual Approach to Solubility

The following diagram outlines a comprehensive workflow for determining both the kinetic and thermodynamic solubility of this compound.

G cluster_0 Kinetic Solubility Workflow cluster_1 Thermodynamic Solubility Workflow k_start Prepare 10 mM DMSO stock of this compound k_dispense Dispense stock solution into 96-well plate k_start->k_dispense k_add_buffer Add aqueous buffer (e.g., PBS, pH 7.4) k_dispense->k_add_buffer k_incubate Incubate (e.g., 2 hours at 25°C) with shaking k_add_buffer->k_incubate k_measure Measure precipitation (Nephelometry or UV Spectroscopy after filtration) k_incubate->k_measure k_analyze Calculate Kinetic Solubility k_measure->k_analyze t_start Add excess solid this compound to buffer t_equilibrate Equilibrate (e.g., 24-48 hours at 25°C) with constant agitation t_start->t_equilibrate t_separate Separate solid from supernatant (centrifugation/filtration) t_equilibrate->t_separate t_quantify Quantify concentration in supernatant (HPLC-UV) t_separate->t_quantify t_analyze Determine Thermodynamic Solubility t_quantify->t_analyze

Caption: Dual workflow for kinetic and thermodynamic solubility determination.

Detailed Experimental Protocols
  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Preparation: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microplate.

  • Buffer Addition: Add 198 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well. This results in a final DMSO concentration of 1%.

  • Incubation: Seal the plate and incubate at 25°C for 2 hours with gentle shaking.

  • Measurement: Measure the turbidity of each well using a nephelometer.

  • Data Analysis: Compare the light scattering of the test compound to a series of standards to determine the concentration at which precipitation occurs.

  • Sample Preparation: Add an excess amount (e.g., 1-5 mg) of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 3.0, 5.0, 7.4, and 9.0).

  • Equilibration: Seal the vials and place them in a shaker incubator at 25°C for 24 to 48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.

  • Supernatant Collection: Carefully collect an aliquot of the supernatant.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated HPLC-UV method.

  • Data Analysis: The measured concentration represents the thermodynamic solubility at that specific pH.

Data Presentation: A Framework for Your Findings

Your experimental results should be meticulously documented. The following tables provide a template for organizing your solubility data.

Table 1: Kinetic Solubility of this compound

Parameter Value
Method Nephelometry
Buffer PBS, pH 7.4
Incubation Time 2 hours
Temperature 25°C

| Kinetic Solubility (µM) | |

Table 2: Thermodynamic Solubility of this compound

pH of Buffer Incubation Time (hours) Temperature (°C) Thermodynamic Solubility (µg/mL)
3.0 48 25
5.0 48 25
7.4 48 25

| 9.0 | 48 | 25 | |

Part 2: Characterizing the Stability Profile

The stability of a drug substance is a critical quality attribute that ensures its safety and efficacy throughout its shelf life.[6] For this compound, the presence of a lactone and an imine-like moiety within the benzoxazinone ring suggests potential susceptibility to hydrolysis.[7][8] Therefore, a comprehensive stability assessment is imperative. Forced degradation studies are an indispensable tool for this purpose, providing insights into potential degradation pathways and helping to develop stability-indicating analytical methods.[9][10][11]

The Rationale: Probing for Weaknesses with Forced Degradation

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than it would typically encounter during storage and handling.[11] The goal is to generate degradation products in a shortened timeframe, which allows for the identification of potential liabilities and the development of analytical methods capable of separating the parent compound from its degradants.[10] International Council for Harmonisation (ICH) guidelines recommend exposing the drug substance to a variety of stress conditions, including acid and base hydrolysis, oxidation, photolysis, and thermal stress.[10]

Experimental Workflow: A Multi-pronged Approach to Stability

The following diagram illustrates a systematic workflow for conducting forced degradation studies on this compound.

G cluster_hydrolysis Hydrolytic Stability cluster_other Other Stress Conditions start Prepare solutions of this compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT) start->base neutral Neutral Hydrolysis (Water, 60°C) start->neutral oxidation Oxidative Degradation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal Degradation (Solid state, 80°C) start->thermal photo Photostability (ICH Q1B guidelines) start->photo analyze Analyze samples at time points (e.g., 0, 2, 4, 8, 24h) using a stability-indicating HPLC method acid->analyze base->analyze neutral->analyze oxidation->analyze thermal->analyze photo->analyze identify Characterize significant degradation products (LC-MS) analyze->identify pathway Elucidate degradation pathways identify->pathway

Caption: Workflow for forced degradation studies.

Detailed Experimental Protocols
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Keep at room temperature.

    • Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 100 µg/mL. Incubate at 60°C.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature.

    • Thermal Degradation: Store the solid compound in an oven at 80°C.

    • Photostability: Expose the solid compound and a solution (e.g., in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12][13][14] A dark control should be kept under the same conditions but protected from light.

  • Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours). For thermal and photostability studies, longer durations may be necessary.

  • Sample Analysis: Analyze all samples using a developed and validated stability-indicating HPLC-UV method. The method should be capable of separating the parent peak from all degradation product peaks.

  • Degradant Characterization: For any significant degradation products, utilize LC-MS to obtain mass information and aid in structural elucidation.

Data Presentation: Mapping the Stability Landscape

A clear and concise presentation of your stability data is crucial for interpretation.

Table 3: Summary of Forced Degradation Studies for this compound

Stress Condition Duration % Degradation Number of Degradants RRT of Major Degradants
0.1 M HCl, 60°C 24 hours
0.1 M NaOH, RT 8 hours
Water, 60°C 48 hours
3% H₂O₂, RT 24 hours
Solid, 80°C 7 days

| Photostability (ICH Q1B) | - | | | |

Part 3: Synthesis of Findings and Future Directions

The experimental workflows and protocols outlined in this guide provide a robust framework for the comprehensive characterization of the solubility and stability of this compound. The data generated from these studies will be instrumental in guiding formulation development, establishing appropriate storage conditions, and ensuring the quality and safety of this promising compound. The inherent reactivity of the benzoxazinone core, particularly its susceptibility to nucleophilic attack, underscores the importance of these meticulous investigations.[15] By systematically probing its physicochemical properties, you are laying the scientific groundwork for its successful translation from the laboratory to potential clinical applications.

References

A Spectroscopic Guide to 6-Bromo-4H-3,1-benzoxazin-4-one: Elucidating Molecular Structure through NMR, IR, and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the spectroscopic characteristics of 6-Bromo-4H-3,1-benzoxazin-4-one. As a Senior Application Scientist, the following content is synthesized from established spectroscopic principles and data from closely related analogs to offer a robust predictive analysis. This guide is designed to assist researchers in the identification, characterization, and quality control of this important heterocyclic scaffold, which is a valuable building block in medicinal chemistry and materials science.

Molecular Structure and Spectroscopic Overview

This compound is a fused heterocyclic system with a bromine substituent on the benzene ring. The interpretation of its spectroscopic data is fundamental to confirming its identity and purity. This guide will delve into the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, explaining the rationale behind the predicted spectral features.

Caption: Chemical structure of this compound with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic and heterocyclic protons. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom, the carbonyl group, and the heteroatoms in the oxazinone ring.

Predicted ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.20d~2.5H-5
~7.95dd~8.7, 2.5H-7
~7.60d~8.7H-8
~8.50s-H-2

Interpretation and Rationale:

  • Aromatic Protons (H-5, H-7, H-8): The aromatic region will display an AMX spin system.

    • H-5: This proton is ortho to the electron-withdrawing carbonyl group and the bromine atom, causing it to be the most deshielded of the aromatic protons and appear as a doublet with a small meta-coupling to H-7.

    • H-7: This proton is ortho to the bromine atom and meta to the carbonyl group. It will appear as a doublet of doublets due to ortho-coupling with H-8 and meta-coupling with H-5.

    • H-8: This proton is ortho to the nitrogen atom and will be the most upfield of the aromatic signals. It will appear as a doublet due to ortho-coupling with H-7.

  • Heterocyclic Proton (H-2): The proton at the 2-position is adjacent to an oxygen and a nitrogen atom within the heterocyclic ring, leading to a significant downfield shift. It is expected to appear as a singlet. The chemical shift of this proton can be sensitive to the solvent used.

The predicted values are based on the analysis of similar structures, such as 6-bromo-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one and other substituted benzoxazinones.[1]

Experimental Protocol for ¹H NMR Spectroscopy:

A Sample Preparation B Instrument Setup A->B Dissolve ~5-10 mg in 0.5 mL DMSO-d₆ C Data Acquisition B->C Tune and shim magnet D Data Processing C->D Acquire spectrum (e.g., 16 scans) A Sample Preparation B Background Scan A->B Place small amount of solid on ATR crystal C Sample Scan B->C Acquire background spectrum D Data Analysis C->D Acquire sample spectrum M [M]⁺˙ m/z 225/227 F1 [M-CO]⁺˙ m/z 197/199 M->F1 - CO F2 [M-CO-HCN]⁺˙ m/z 170/172 F1->F2 - HCN

References

The Pharmacological Potential of 6-Bromo-4H-3,1-benzoxazin-4-one Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 6-Bromo-4H-3,1-benzoxazin-4-one Scaffold

The this compound core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. This bicyclic system, comprised of a benzene ring fused to an oxazinone ring with a bromine substituent at the 6th position, serves as a versatile framework for the development of novel therapeutic agents. The presence of the bromine atom, an electron-withdrawing group, significantly influences the electronic distribution within the ring system, which can, in turn, modulate the biological activity and potency of its derivatives[1]. Benzoxazinone derivatives, in general, are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and enzyme inhibitory properties[2][3][4][5][6]. This guide provides an in-depth technical overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives, aimed at researchers and professionals in the field of drug development.

Synthetic Strategies: Accessing the this compound Core

The primary and most common route for the synthesis of 4H-3,1-benzoxazin-4-one derivatives involves the use of anthranilic acids as starting materials[5]. For the synthesis of 6-bromo derivatives, 5-bromoanthranilic acid is the key precursor.

General Synthetic Protocol:

A widely adopted method involves the acylation of 5-bromoanthranilic acid with an appropriate acid chloride or anhydride, followed by cyclization.

Step-by-step methodology:

  • Acylation: 5-bromoanthranilic acid is dissolved in a suitable solvent, typically pyridine, which also acts as a base to neutralize the HCl generated[7][8].

  • An acylating agent, such as an aroyl chloride or acid anhydride (e.g., acetic anhydride), is added to the solution[9][10].

  • The reaction mixture is stirred, often at room temperature, to facilitate the formation of the N-acyl-5-bromoanthranilic acid intermediate.

  • Cyclization: The intermediate is then cyclized to the this compound derivative. This can be achieved by heating the reaction mixture or by the addition of a dehydrating agent like acetic anhydride or phosphorus oxychloride[9][11].

  • Purification: The resulting solid product is typically purified by filtration, washing, and recrystallization from a suitable solvent like ethanol.

Antimicrobial Activity: A Promising Avenue for New Antibacterials

Derivatives of this compound have demonstrated notable antimicrobial properties. These compounds and their subsequent conversion to quinazolinone derivatives have shown efficacy against a range of bacterial strains.

A study reported the synthesis of 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one, which was further converted to 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one[7]. Both compounds were evaluated for their antibacterial activity against Gram-positive (Staphylococcus aureus, Bacillus species) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae) bacteria, as well as the fungus Candida albicans[7][12]. The synthesized compounds exhibited significant antibacterial activity, with zones of inhibition ranging from 10 to 16 mm, and in some cases, showed higher activity than the standard drug Ciprofloxacin[7][12].

Experimental Protocol: Agar Well Diffusion Method

The antimicrobial activity of these derivatives is commonly assessed using the agar well diffusion method[7].

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in a suitable broth medium to achieve a specific turbidity.

  • Plate Preparation: A sterile nutrient agar is poured into Petri dishes and allowed to solidify. The microbial inoculum is then uniformly spread over the agar surface.

  • Well Creation and Sample Addition: Wells are created in the agar using a sterile borer. A specific concentration of the test compound, dissolved in a suitable solvent like DMSO, is added to each well.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 24 hours.

  • Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.

Anticancer Potential: Targeting Proliferative Pathways

The anticancer activity of benzoxazinone derivatives, including bromo-substituted analogues, has been a significant area of investigation[13][14][15]. These compounds have shown antiproliferative effects against various human cancer cell lines.

For instance, a study on 6,8-dibromo-2-ethyl-4H-benzo[d][2][11]oxazin-4-one derivatives revealed their anticancer activity against breast (MCF-7) and liver (HepG2) cancer cells[13][14]. Some of these derivatives exhibited high antiproliferative activity and selectivity against cancer cells, with no toxicity observed in normal fibroblast cells[13]. The proposed mechanism of action for some of these active derivatives involves the enhancement of p53 expression and the activation of caspases 9 and 3, key mediators of apoptosis[13].

Data on Anticancer Activity of Benzoxazinone Derivatives
DerivativeCell LineActivityMechanism of ActionReference
3 (quinazolinone)MCF-7 (Breast)Effective-[13]
12 (imidazole)HepG2 (Liver)EffectiveCell cycle arrest[13]
9, 13, 14b MCF-7, HepG2Broad activityEnhanced p53, caspase 9 & 3 expression[13]

Experimental Workflow: In Vitro Anticancer Evaluation

G cluster_synthesis Compound Synthesis & Characterization cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis s1 Synthesis of this compound Derivatives s2 Structural Confirmation (NMR, IR, MS) s1->s2 c2 Treat cells with varying concentrations of derivatives s2->c2 c1 Culture Cancer Cell Lines (e.g., MCF-7, HepG2) & Normal Fibroblasts c1->c2 a1 MTT Assay (Cell Viability/Proliferation) c2->a1 a2 Flow Cytometry (Cell Cycle Analysis) a1->a2 a3 Western Blot (Protein Expression of p53, Caspases) a2->a3 d3 Quantify protein levels a3->d3 d1 Calculate IC50 values d2 Analyze cell cycle distribution d1->d2 d2->d3

Caption: Workflow for in vitro anticancer evaluation of derivatives.

Anti-inflammatory Properties and Enzyme Inhibition

Benzoxazinone derivatives are recognized for their anti-inflammatory effects, which are often linked to their ability to inhibit key enzymes involved in the inflammatory cascade[2][11][16].

Inhibition of Serine Proteases

A significant mechanism of action for the anti-inflammatory activity of 4H-3,1-benzoxazin-4-ones is the inhibition of serine proteases, such as human leukocyte elastase (HLE) and cathepsin G (CatG)[10][17][18][19]. These enzymes are released by neutrophils at sites of inflammation and can cause tissue damage. 4H-3,1-benzoxazin-4-ones act as acyl-enzyme inhibitors, where the active site serine of the protease attacks the lactone carbon, leading to the inactivation of the enzyme[10][19].

A study on substituted 4H-3,1-benzoxazin-4-one derivatives identified several potent inhibitors of CatG, with IC50 values in the low micromolar range[17]. One of the most potent inhibitors demonstrated significant selectivity over other serine proteases like thrombin and factor XIa[17].

In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema

The anti-inflammatory activity of these compounds is often evaluated in vivo using the carrageenan-induced rat paw edema model[8][11][16].

Protocol:

  • Animal Grouping: Albino rats are divided into control, standard (e.g., indomethacin), and test groups.

  • Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally.

  • Induction of Inflammation: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.

  • Measurement of Paw Volume: The volume of the paw is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

One study reported that a 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one derivative exhibited anti-inflammatory activity of 61.75% and 71.53% at doses of 20 mg/kg and 10 mg/kg, respectively[8]. Its corresponding quinazolinone derivative showed even higher activity, with 69.52% and 83.55% inhibition at the same doses, which was comparable to the standard drug indomethacin[8].

Signaling Pathway in Inflammation

G cluster_inflammatory_stimulus Inflammatory Stimulus cluster_cellular_response Cellular Response cluster_compound_action Compound Action cluster_outcome Outcome stimulus e.g., Carrageenan neutrophils Neutrophil Infiltration stimulus->neutrophils release Release of Proteases (Cathepsin G, Elastase) neutrophils->release inhibition Inhibition of Proteases release->inhibition tissue_damage Tissue Damage & Edema release->tissue_damage compound This compound Derivative compound->inhibition reduction Reduction of Inflammation inhibition->reduction

Caption: Inhibition of inflammatory proteases by benzoxazinone derivatives.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of new therapeutic agents. The derivatives of this core structure have demonstrated a remarkable breadth of biological activities, including potent antimicrobial, anticancer, and anti-inflammatory effects. The synthetic accessibility of these compounds, primarily from 5-bromoanthranilic acid, further enhances their appeal for medicinal chemistry campaigns.

Future research should focus on expanding the library of these derivatives through targeted structural modifications to optimize their potency and selectivity. Elucidating the precise mechanisms of action for their various biological activities will be crucial for their advancement as clinical candidates. Further in vivo studies and toxicological assessments are warranted to fully evaluate the therapeutic potential of the most promising compounds. The versatility of the this compound scaffold ensures its continued relevance in the ongoing quest for novel and effective drugs.

References

The Versatile Chemistry of 6-Bromo-4H-3,1-benzoxazin-4-one: A Hub for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4H-3,1-benzoxazin-4-one scaffold is a cornerstone in medicinal chemistry and organic synthesis, prized for its role as a versatile intermediate in the construction of a diverse array of fused heterocyclic systems.[1][2][3] The introduction of a bromine atom at the 6-position of this bicyclic structure, yielding 6-Bromo-4H-3,1-benzoxazin-4-one, further enhances its synthetic utility. This strategic halogenation not only provides a handle for further functionalization via cross-coupling reactions but also modulates the electronic properties of the benzoxazinone ring, influencing its reactivity. This guide provides a comprehensive exploration of the reactivity of the this compound core, offering insights into its behavior with various reagents and its application in the synthesis of valuable nitrogen-containing heterocycles, particularly quinazolinones.

The Benzoxazinone Core: A Tale of Two Electrophilic Centers

The reactivity of the 4H-3,1-benzoxazin-4-one ring system is dominated by the presence of two key electrophilic sites: the carbonyl carbon at C4 and the imine-like carbon at C2.[3] Nucleophilic attack is the most common mode of reaction, with the specific outcome depending on the nature of the nucleophile, the reaction conditions, and the substitution pattern on the benzoxazinone ring.

The presence of the electron-withdrawing bromine atom at the 6-position is anticipated to enhance the electrophilicity of both the C2 and C4 positions by induction, making the ring more susceptible to nucleophilic attack compared to its unsubstituted counterpart.

graph "Reactivity_of_Benzoxazinone" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

B [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C4 [label="C4 Carbonyl\n(Hard Electrophile)", pos="2,1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C2 [label="C2 Acetal Carbon\n(Soft Electrophile)", pos="-2,1.5!", fillcolor="#FBBC05", fontcolor="#202124"]; Nu [label="Nucleophile", pos="0,-1.5!", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

B -> C4 [label="Attack at C4"]; B -> C2 [label="Attack at C2"]; Nu -> C4; Nu -> C2; }

Caption: Electrophilic centers in this compound.

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the cyclization of 5-bromoanthranilic acid. This is typically achieved by reacting 5-bromoanthranilic acid with an acylating agent, such as acetic anhydride or a suitable acid chloride, which serves to both acylate the amino group and effect the subsequent ring closure.[4][5]

Experimental Protocol: Synthesis of 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one
  • Starting Material: 5-Bromoanthranilic acid.

  • Reagent: Acetic anhydride.

  • Procedure:

    • A mixture of 5-bromoanthranilic acid and an excess of acetic anhydride is heated under reflux for a period of 2-4 hours.[5]

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the excess acetic anhydride is removed under reduced pressure.

    • The resulting solid is typically triturated with a non-polar solvent like petroleum ether or hexane to remove soluble impurities.

    • The crude product is then collected by filtration, washed with the non-polar solvent, and dried.

    • Recrystallization from a suitable solvent, such as ethanol or ethyl acetate, affords the purified 6-bromo-2-methyl-4H-3,1-benzoxazin-4-one.

Key Reactions of the this compound Ring

The synthetic versatility of this compound is most evident in its reactions with nucleophiles, which pave the way for the construction of a variety of heterocyclic scaffolds.

Aminolysis: The Gateway to Quinazolinones

The reaction of this compound with primary amines is a cornerstone of its chemistry, providing a direct route to 3-substituted-4(3H)-quinazolinones.[6][7] This transformation proceeds via a nucleophilic attack of the amine on the C4 carbonyl carbon, leading to the opening of the oxazinone ring to form an N-acylanthranilamide intermediate. Subsequent intramolecular cyclization with the elimination of a water molecule furnishes the stable quinazolinone ring system.

graph "Aminolysis_to_Quinazolinone" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

Benzoxazinone [label="6-Bromo-4H-3,1-\nbenzoxazin-4-one", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amine [label="R-NH2", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Intermediate [label="N-Acylanthranilamide\nIntermediate", style=dashed]; Quinazolinone [label="3-Substituted-6-bromo-\n4(3H)-quinazolinone", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Benzoxazinone -> Intermediate [label="Nucleophilic Attack\n& Ring Opening"]; Amine -> Intermediate; Intermediate -> Quinazolinone [label="Cyclization\n(-H2O)"]; }

Caption: Conversion of benzoxazinone to quinazolinone via aminolysis.

This reaction is highly versatile and accommodates a wide range of primary amines, including aliphatic, aromatic, and heterocyclic amines, allowing for the introduction of diverse functionalities at the N3 position of the quinazolinone core.[8][9]

Experimental Protocol: Synthesis of 3-Alkyl/Aryl-6-bromo-2-phenyl-4(3H)-quinazolinones
  • Starting Material: 6-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one.

  • Reagents: Corresponding primary amine, glacial acetic acid (as solvent and catalyst).

  • Procedure:

    • A mixture of 6-bromo-2-phenyl-4H-3,1-benzoxazin-4-one (1 equivalent) and the desired primary amine (1-1.2 equivalents) is refluxed in glacial acetic acid for 4-6 hours.[8]

    • The reaction is monitored by TLC.

    • After cooling, the reaction mixture is poured into crushed ice.

    • The precipitated solid is collected by filtration, washed thoroughly with water, and dried.

    • Purification by recrystallization from a suitable solvent (e.g., ethanol) yields the desired 3-substituted quinazolinone.

Starting BenzoxazinoneAmineProductYield (%)Reference
6-Bromo-2-phenyl-4H-3,1-benzoxazin-4-oneEthyl glycinateEthyl [6‐bromo‐2‐phenyl‐4‐oxoquinazolin‐3(4H)‐yl]acetateNot specified[8]
6,8-Dibromo-2-phenyl-4H-3,1-benzoxazin-4-oneBenzylamine3-Benzyl-6,8-dibromo-2-phenyl-4(3H)-quinazolinoneNot specified[10]
6-Iodo-2-methyl-4H-3,1-benzoxazin-4-oneFormamide6-Iodo-2-methyl-3H-quinazolin-4-oneNot specified[9][11]
Hydrazinolysis: Formation of 3-Aminoquinazolinones

The reaction with hydrazine hydrate follows a similar pathway to aminolysis. The initial nucleophilic attack occurs at the C4 position, leading to ring opening. Subsequent cyclization results in the formation of 3-amino-4(3H)-quinazolinones.[4][9][11] These compounds are valuable intermediates themselves, as the 3-amino group can be further derivatized to introduce additional complexity.

Experimental Protocol: Synthesis of 3-Amino-6-bromo-2-(o-aminophenyl)-4(3H)-quinazolinone
  • Starting Material: 6-Bromo-2-(o-aminophenyl)-4H-3,1-benzoxazin-4(3H)-one.

  • Reagent: Hydrazine hydrate.

  • Procedure:

    • A solution of 6-bromo-2-(o-aminophenyl)-4H-3,1-benzoxazin-4(3H)-one in a suitable solvent (e.g., ethanol) is treated with an excess of hydrazine hydrate.[4]

    • The reaction mixture is refluxed for 3 hours at 120-130°C.

    • Upon cooling, the product crystallizes out of the solution.

    • The solid is collected by filtration, washed, and recrystallized from ethanol to yield the pure 3-aminoquinazolinone.

Reaction with Other Nitrogen Nucleophiles

The reactivity of this compound extends to other nitrogen nucleophiles, such as hydroxylamine and thiosemicarbazide, leading to the formation of 3-hydroxy- and 3-thiourido-quinazolinones, respectively.[9][11][12]

Cycloaddition Reactions

While less common than nucleophilic substitution, the benzoxazinone ring can participate in cycloaddition reactions. For instance, vinyl-substituted benzoxazinones can undergo [4+2] cycloaddition reactions, highlighting the potential for this scaffold in constructing more complex polycyclic systems.[13]

The Role of the 6-Bromo Substituent

The bromine atom at the 6-position serves two primary functions:

  • Electronic Modulation: As an electron-withdrawing group, it enhances the electrophilicity of the benzoxazinone ring, potentially increasing the rate of nucleophilic attack.

  • Synthetic Handle: The C-Br bond is a versatile functional group for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the late-stage introduction of aryl, vinyl, or amino substituents onto the aromatic ring, significantly expanding the chemical space accessible from this intermediate.[5]

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. Its chemistry is dominated by nucleophilic attack at the C4 and C2 positions, providing a robust and versatile platform for the synthesis of a wide range of N-heterocycles, most notably quinazolinones. The presence of the bromine atom not only influences the reactivity of the core structure but also serves as a crucial handle for further diversification. For researchers and professionals in drug development, a thorough understanding of the reactivity of this scaffold is essential for the rational design and synthesis of novel bioactive molecules.

References

An In-Depth Technical Guide to the Biological Mechanism of Action of 6-Bromo-4H-3,1-benzoxazin-4-one and its Congeners

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the biological activities of the 4H-3,1-benzoxazin-4-one scaffold, with a specific focus on the implications of 6-bromo substitution. While detailed mechanistic studies on 6-Bromo-4H-3,1-benzoxazin-4-one itself are emerging, this document synthesizes the extensive research on its structural class to provide a robust framework for understanding its probable modes of action in biological systems. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel therapeutics.

Introduction: The Benzoxazinone Scaffold as a Privileged Structure

The 4H-3,1-benzoxazin-4-one core is recognized as a "privileged scaffold" in medicinal chemistry.[1] This bicyclic heterocyclic system is a constituent of numerous biologically active compounds and serves as a versatile synthetic intermediate for a wide array of other important heterocycles, such as quinazolinones.[2][3] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and enzyme-inhibitory properties.[4][5][6]

The introduction of a bromine atom at the 6-position, yielding this compound, is a strategic modification known to modulate the molecule's physicochemical properties, such as lipophilicity and electronic distribution.[7] These changes can profoundly influence pharmacokinetic profiles and target engagement, making this specific analogue a compound of significant interest for therapeutic development.[8][9]

Primary Mechanism of Action: Covalent Inhibition of Serine Proteases

The most extensively documented mechanism of action for the 4H-3,1-benzoxazin-4-one class is the inhibition of serine proteases.[10] These enzymes, characterized by a highly reactive serine residue in their active site, play critical roles in various physiological and pathological processes, including inflammation, coagulation, and cancer progression.

Benzoxazinones typically function as acyl-enzyme inhibitors or suicide substrates.[11] The proposed mechanism involves the nucleophilic attack by the catalytic serine residue (Ser195 in many proteases) on the electrophilic C4-carbonyl carbon of the benzoxazinone ring. This attack leads to the opening of the oxazinone ring and the formation of a stable, covalent acyl-enzyme intermediate. This process effectively sequesters the enzyme, rendering it catalytically inactive.

G E_S Enzyme Active Site (Serine-OH) AcylEnzyme Covalent Acyl-Enzyme Intermediate (Inactive) E_S->AcylEnzyme Nucleophilic Attack (Acylation) Benzoxazinone This compound (Inhibitor) Benzoxazinone->AcylEnzyme Deacylation Slow Deacylation / Rearrangement Products AcylEnzyme->Deacylation Hydrolysis or Rearrangement

Caption: Generalized workflow for serine protease inhibition.

This covalent modification is often slowly reversible, leading to prolonged inhibition. The rate of acylation and the stability of the resulting intermediate are key determinants of the inhibitor's potency.[11]

Key Serine Protease Targets and Therapeutic Implications

Research has identified several key serine proteases that are potently inhibited by benzoxazinone derivatives, highlighting their therapeutic potential.

Target EnzymePathological RoleTherapeutic ApplicationReference(s)
Human Leukocyte Elastase (HLE) Tissue degradation in inflammatory lung diseases (e.g., COPD, cystic fibrosis).Anti-inflammatory[5][12]
Cathepsin G (CatG) Inflammation, rheumatoid arthritis, ischemic injury.Anti-inflammatory[1][11]
Chymotrypsin & Chymase General proteolytic activity, inflammation.Anti-inflammatory[11][12]
Rhomboid Proteases Intramembrane proteolysis, implicated in cancer and other diseases.Anticancer[13]
C1r Serine Protease Component of the classical complement pathway, involved in inflammation.Anti-inflammatory, Immunomodulatory[12]

The inhibition of HLE and CatG is a cornerstone of the anti-inflammatory effects observed for this class of compounds.[1][12] By preventing these enzymes from degrading extracellular matrix components and activating pro-inflammatory pathways, benzoxazinones can mitigate tissue damage associated with chronic inflammation.

Protocol: In Vitro Serine Protease Inhibition Assay

This protocol describes a standard chromogenic assay to determine the inhibitory potential (IC₅₀) of a compound like this compound against a target serine protease (e.g., Cathepsin G).

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a working solution of human Cathepsin G (e.g., 50 nM in assay buffer).

    • Prepare a chromogenic substrate solution (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide at 200 µM in assay buffer).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl.

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of assay buffer.

    • Add 2 µL of the test compound serially diluted in DMSO (final concentrations ranging from 1 nM to 100 µM). Include DMSO-only wells as a negative control.

    • Add 25 µL of the Cathepsin G working solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 25 µL of the chromogenic substrate solution to each well.

  • Data Acquisition:

    • Immediately begin monitoring the absorbance at 405 nm every 60 seconds for 20-30 minutes using a microplate reader. The rate of increase in absorbance is proportional to enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Normalize the velocities to the DMSO control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[1]

Anticancer Mechanism: Targeting c-Myc Expression

Beyond protease inhibition, certain benzoxazinone derivatives exhibit anticancer activity through a distinct mechanism: the modulation of oncogene expression.[14] A primary target identified in this context is the c-Myc proto-oncogene , which is overexpressed in a wide range of human cancers and is a critical driver of cell proliferation, growth, and metabolism.

The proposed mechanism involves the stabilization of a G-quadruplex (G4) structure within the promoter region of the c-Myc gene.[14] The promoter contains a guanine-rich sequence capable of folding into this non-canonical four-stranded DNA structure. The formation of a G4 acts as a steric block, preventing the binding of transcription factors and effectively repressing c-Myc transcription.

Benzoxazinone derivatives have been shown to bind to and stabilize this G4 structure, leading to a dose-dependent downregulation of c-Myc mRNA expression. This reduction in c-Myc protein levels subsequently inhibits cancer cell proliferation and migration.[14]

G Benzoxazinone Benzoxazinone Derivative Stabilized_G4 Stabilized G-Quadruplex Benzoxazinone->Stabilized_G4 G4_DNA c-Myc Promoter (G-rich sequence) G4_DNA->Stabilized_G4 Induces & Stabilizes Block Transcription Blocked Stabilized_G4->Block Transcription Transcription Factors Transcription->Block mRNA c-Myc mRNA Downregulation Block->mRNA Proliferation Cancer Cell Proliferation Inhibited mRNA->Proliferation

References

The Emergence of a Key Heterocycle: A Technical Guide to the Discovery and History of 6-Bromo-4H-3,1-benzoxazin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide charts the scientific journey of 6-Bromo-4H-3,1-benzoxazin-4-one, a halogenated heterocyclic compound that has emerged as a valuable scaffold in medicinal chemistry and materials science. From its conceptual roots in the early 20th century to its contemporary applications, this document provides a comprehensive exploration of its discovery, synthesis, and evolving significance.

The Genesis of a Scaffold: A Historical Perspective

The story of this compound is intrinsically linked to the broader history of the benzoxazinone family of compounds. The first documented synthesis of a 4H-3,1-benzoxazin-4-one derivative was a landmark achievement by German chemists Heller and Fiesselmann in 1902.[1] Their pioneering work involved the reaction of anthranilic acids with aroyl chlorides in the presence of pyridine, laying the foundational synthetic pathway for this class of heterocycles.[2]

While the parent 4H-3,1-benzoxazine ring system was later synthesized in 1944 by Holly and Cope, the early work on the "-one" derivatives sparked interest in their chemical properties and potential utility. The introduction of a bromine atom at the 6-position of the benzoxazinone core, a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties, would have been a logical progression. Although a singular "discovery" paper for this compound is not readily identifiable in early literature, its synthesis is a direct extension of the well-established chemistry of substituted anthranilic acids. The availability of 5-bromoanthranilic acid as a precursor made the synthesis of its corresponding benzoxazinone an accessible target for organic chemists in the mid-20th century and beyond.

The true value of this compound lies in its role as a versatile intermediate and a building block for more complex molecules with diverse biological activities. The presence of the bromine atom offers a handle for further functionalization through various cross-coupling reactions, enhancing its synthetic utility.

Foundational Synthetic Methodologies

The synthesis of this compound and its derivatives primarily relies on the cyclization of 5-bromoanthranilic acid or its N-acylated derivatives. Below are detailed protocols for key synthetic approaches.

Classical Synthesis from 5-Bromoanthranilic Acid and Acyl Chlorides

This method is a direct adaptation of the original Heller and Fiesselmann synthesis.

Experimental Protocol:

  • Acylation: To a solution of 5-bromoanthranilic acid (1 equivalent) in a suitable solvent such as pyridine or chloroform with a tertiary amine base (e.g., triethylamine), add the desired acyl chloride (1.1 equivalents) dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cyclization: The intermediate N-acyl-5-bromoanthranilic acid can be isolated or cyclized in situ by heating the reaction mixture or by the addition of a dehydrating agent like acetic anhydride.

  • Work-up and Purification: Upon completion, the reaction mixture is poured into ice-water and the precipitated solid is collected by filtration. The crude product is then washed with a dilute solution of sodium bicarbonate and water, and subsequently purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the 2-substituted-6-Bromo-4H-3,1-benzoxazin-4-one.

Causality Behind Experimental Choices:

  • Pyridine/Triethylamine: Acts as both a solvent and a base to neutralize the HCl generated during the acylation reaction, driving the reaction to completion.

  • Acetic Anhydride: A powerful dehydrating agent that facilitates the intramolecular cyclization of the N-acyl anthranilic acid intermediate to form the benzoxazinone ring.

Synthesis of 2-Alkyl/Aryl-6-Bromo-4H-3,1-benzoxazin-4-ones

This protocol outlines a common and versatile method for introducing various substituents at the 2-position.

Experimental Protocol:

  • A mixture of 5-bromoanthranilic acid (1 equivalent) and an appropriate acid anhydride (e.g., acetic anhydride for a 2-methyl substituent) or acid chloride (in the presence of a base like pyridine) is heated under reflux for several hours.

  • The reaction mixture is then cooled, and the excess reagent is removed under reduced pressure.

  • The resulting residue is triturated with a cold, dilute solution of sodium bicarbonate to remove any unreacted acidic starting material.

  • The solid product is collected by filtration, washed with water, and purified by recrystallization.

Data Presentation: Physicochemical Properties

PropertyValue
Molecular Formula C₈H₄BrNO₂
Molecular Weight 226.03 g/mol
Appearance Off-white to tan solid
Melting Point 220-227 °C[3]
CAS Number 449185-77-7[4][5]

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show a characteristic strong absorption band for the lactone carbonyl (C=O) group typically in the range of 1760-1780 cm⁻¹. Other significant peaks would include C=N stretching and aromatic C-H stretching vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The aromatic protons will appear as a set of multiplets in the downfield region (typically δ 7.0-8.5 ppm). The specific splitting patterns will depend on the substitution at the 2-position.

    • ¹³C NMR: The spectrum will show characteristic signals for the carbonyl carbon (around δ 160 ppm), the carbon of the C=N group, and the aromatic carbons. The carbon atom attached to the bromine will also have a distinct chemical shift.

  • Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

The Evolving Landscape of Applications

The this compound scaffold is a privileged structure in medicinal chemistry and agrochemical research due to its diverse biological activities.

Medicinal Chemistry

The benzoxazinone core is present in a number of biologically active compounds. Halogenated derivatives, in particular, have shown promise in various therapeutic areas.[6]

  • Enzyme Inhibition: Benzoxazinone derivatives are known to be effective inhibitors of serine proteases, such as human leukocyte elastase.[7] This activity is crucial in the development of treatments for inflammatory diseases.

  • Antimicrobial and Antifungal Activity: The benzoxazinone nucleus has been incorporated into molecules exhibiting antibacterial and antifungal properties.[7][8] The bromine substituent can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes.

  • Anticancer Research: Certain substituted benzoxazinones have been investigated for their potential as anticancer agents.[8]

Agrochemicals

The structural motif of this compound is also relevant in the field of agrochemicals.

  • Herbicidal Activity: Halogen-substituted benzoxazolinones, close structural relatives, have been reported to possess herbicidal properties.[6] This suggests that this compound and its derivatives could be explored for similar applications in weed management.[3]

Mandatory Visualization:

G cluster_synthesis Synthetic Pathways to this compound cluster_applications Key Application Areas A 5-Bromoanthranilic Acid C N-Acyl-5-bromoanthranilic Acid (Intermediate) A->C Acylation (Base) B Acyl Chloride / Anhydride B->C D This compound C->D Cyclization (Dehydration) D_app This compound E Medicinal Chemistry (e.g., Enzyme Inhibitors, Antimicrobials) D_app->E F Agrochemicals (e.g., Herbicides) D_app->F G Materials Science D_app->G

References

A Researcher's Comprehensive Guide to Procuring and Qualifying 6-Bromo-4H-3,1-benzoxazin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the sourcing, validation, and safe handling of 6-Bromo-4H-3,1-benzoxazin-4-one. Moving beyond a simple list of suppliers, this document offers a framework for ensuring the quality and integrity of this critical reagent, a cornerstone for many synthetic and medicinal chemistry endeavors.

Introduction: The Significance of this compound

This compound, identified by the CAS Number 449185-77-7 , is a heterocyclic compound of significant interest in the field of medicinal chemistry and organic synthesis.[1][2] Its benzoxazinone core is a privileged scaffold found in numerous biologically active molecules.[3][4] The strategic placement of a bromine atom on the benzoxazinone structure provides a versatile handle for further chemical modifications, making it a valuable starting material for the synthesis of a wide array of more complex molecules, including potential drug candidates.[2][5]

The 4H-3,1-benzoxazin-4-one moiety itself is known to be a reactive pharmacophore, and its derivatives have been investigated for a range of biological activities, including as inhibitors of serine proteases like human leukocyte elastase.[6] Given its role as a key building block, the purity and structural integrity of commercially sourced this compound are of paramount importance to the success and reproducibility of research outcomes.

Navigating the Supplier Landscape: Due Diligence and Selection

The procurement of specialty chemicals like this compound requires a discerning approach. While numerous vendors may list the compound, a thorough evaluation is necessary to ensure a reliable supply of high-quality material.

Key Supplier Evaluation Criteria

When selecting a supplier, consider the following factors:

  • Purity Specification: Look for suppliers that provide a clear, unambiguous purity specification, preferably with the analytical method used for its determination (e.g., HPLC, NMR).

  • Availability of Analytical Data: Reputable suppliers will readily provide a Certificate of Analysis (CoA) for the specific lot being purchased. An ideal CoA will include data from multiple analytical techniques.

  • CAS Number Accuracy: Double-check that the CAS number listed by the supplier is indeed 449185-77-7. Be aware of structurally similar isomers that may be offered.

  • Consistency of Supply: For long-term projects, inquire about the supplier's ability to provide consistent quality across different batches.

  • Technical Support: A supplier with knowledgeable technical support can be an invaluable resource for addressing any questions or concerns about the product.

Identified Commercial Suppliers

The following table summarizes a selection of commercial suppliers for this compound. This is not an exhaustive list, and the data provided is for illustrative purposes. It is imperative to verify the information directly with the supplier before making a purchase.

SupplierCAS NumberStated PurityAdditional Information
Pharmaffiliates 449185-77-7Not explicitly stated; "highly pure"Provides molecular formula and weight.[1]
Parchem 449185-77-7Not explicitly statedSpecialty chemical supplier.[7]
Advanced ChemBlocks 449185-77-795.00%Provides IUPAC name and SMILES string.[8]
BenchChem 449185-77-7Not explicitly statedLists the compound for sale.[2]

Note: Some suppliers may list related compounds. For instance, Santa Cruz Biotechnology offers 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one (CAS 19165-25-4), and Chem-Impex International provides 6-Bromo-2H-1,4-benzoxazin-3(4H)-one (CAS 24036-52-0).[9][10] Always confirm the exact structure and CAS number before ordering.

In-House Quality Control: A Protocol for Verification

Upon receipt of this compound, it is crucial to perform in-house quality control to verify its identity and purity, even if a CoA is provided. This self-validating step is essential for the integrity of your research.

Recommended Analytical Workflow

The following diagram illustrates a recommended workflow for the analytical verification of this compound.

QC_Workflow cluster_0 Initial Checks cluster_1 Structural Confirmation cluster_2 Purity Assessment cluster_3 Final Decision start Receive Chemical visual_inspection Visual Inspection (Color, Form) start->visual_inspection solubility_test Solubility Test (e.g., DMSO, DMF) visual_inspection->solubility_test nmr ¹H and ¹³C NMR solubility_test->nmr ms Mass Spectrometry (e.g., ESI-MS) nmr->ms hplc HPLC-UV ms->hplc accept Accept Lot hplc->accept Data Confirms Identity & Purity reject Reject Lot hplc->reject Discrepancies Found

Caption: Recommended analytical workflow for in-house quality control.

Step-by-Step Analytical Protocols

A. ¹H and ¹³C NMR Spectroscopy

  • Objective: To confirm the chemical structure of the compound.

  • Protocol:

    • Prepare a sample by dissolving 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer with a minimum field strength of 400 MHz.

    • Process the data and analyze the chemical shifts, coupling constants, and integration of the peaks.

    • Compare the obtained spectra with predicted spectra or literature data if available. The expected ¹H NMR spectrum should show signals corresponding to the aromatic protons, and the ¹³C NMR should display the expected number of signals for the carbon atoms in the molecule.

B. High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the compound.

  • Protocol:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

    • Use a reverse-phase C18 column.

    • Develop a gradient elution method using a mobile phase consisting of water and acetonitrile, both with 0.1% formic acid or trifluoroacetic acid.

    • Monitor the elution profile using a UV detector at a wavelength where the compound has significant absorbance (e.g., 254 nm).

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of ≥95% is generally acceptable for most research applications.

C. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of the compound.

  • Protocol:

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the sample into an electrospray ionization (ESI) mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

    • Look for the protonated molecular ion [M+H]⁺. For this compound (C₈H₄BrNO₂), the expected monoisotopic mass is approximately 224.94 g/mol . The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units.

Safe Handling and Storage

Proper handling and storage are essential to ensure the stability of the compound and the safety of laboratory personnel.

Personal Protective Equipment (PPE)

Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[11][12] The following PPE should be worn:

  • Safety glasses or goggles[11]

  • Chemical-resistant gloves (e.g., nitrile)[11]

  • A lab coat

Storage Conditions

Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials.[11][12] Some suppliers may recommend refrigerated storage.[10] Always refer to the supplier's safety data sheet (SDS) for specific storage recommendations.

Disposal

Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations.[11]

Conclusion

The successful application of this compound in research and development hinges on the procurement of high-quality material. By implementing a rigorous supplier evaluation process and a robust in-house quality control workflow, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes. This guide provides a framework for achieving this, empowering scientists to proceed with their synthetic endeavors with confidence.

References

Methodological & Application

use of 6-Bromo-4H-3,1-benzoxazin-4-one in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthetic Utility of 6-Bromo-4H-3,1-benzoxazin-4-one

Authored by: Gemini, Senior Application Scientist

Abstract

This compound has emerged as a pivotal heterocyclic building block in modern organic synthesis, particularly in the construction of pharmacologically relevant scaffolds. Its intrinsic reactivity, governed by the electrophilic nature of the lactone carbonyl and the strategic placement of the bromine atom, makes it an exceptionally versatile synthon. This guide provides an in-depth exploration of its primary application—the synthesis of 6-bromo-substituted quinazolinones—a core moiety in numerous therapeutic agents. We will dissect the foundational synthesis of the benzoxazinone precursor, detail the mechanism and protocols for its conversion, and discuss the significance of the resulting products in medicinal chemistry. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this reagent in their synthetic programs.

The Strategic Importance of this compound

The 4H-3,1-benzoxazin-4-one ring system is a highly valued intermediate because it serves as a stable, yet reactive, precursor to a wide array of nitrogen-containing heterocycles.[1][2] The embedded ester (lactone) linkage is susceptible to nucleophilic attack, most commonly by amines, leading to a ring-opening and subsequent recyclization cascade to form quinazolinone derivatives.[3]

The inclusion of a bromine atom at the 6-position offers several strategic advantages:

  • Modulation of Biological Activity: The presence of a halogen at the 6-position of the resulting quinazolinone ring can significantly enhance or modulate pharmacological activity, a well-documented observation in medicinal chemistry.[4][5]

  • Metabolic Stability: Bromine can influence the metabolic profile of the final compound, potentially blocking sites of oxidative metabolism and improving pharmacokinetic properties.

  • Synthetic Handle: The bromo-substituent can serve as a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[6]

Below is a workflow illustrating the central role of this compound as a synthetic intermediate.

G cluster_0 Precursor Synthesis cluster_1 Core Application A 5-Bromoanthranilic Acid C This compound A->C Cyclization B Acylating Agent (e.g., Acetic Anhydride) B->C Cyclization E 6-Bromo-Quinazolinone Scaffold C->E Aminolysis & Recyclization D Primary Amine (R-NH2) D->E Aminolysis & Recyclization F Bioactive Molecules (Anticancer, Anti-inflammatory) E->F Leads to

Caption: General synthetic workflow from precursor to bioactive compounds.

Synthesis of the Precursor: this compound

The most direct and widely adopted method for synthesizing 2-substituted 6-Bromo-4H-3,1-benzoxazin-4-ones is the cyclocondensation of 5-bromoanthranilic acid with an appropriate acylating agent, such as an acid anhydride or acid chloride.[2][6][7] The reaction with acetic anhydride to produce the 2-methyl variant is a foundational and highly efficient example.

The diagram below outlines the chemical transformation.

G cluster_struct A 5-Bromoanthranilic Acid C Reflux A->C B Acetic Anhydride B->C D 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one C->D Cyclodehydration struct_A Structure of 5-Bromoanthranilic Acid struct_D Structure of 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one struct_B Structure of Acetic Anhydride

Caption: Synthesis of the key benzoxazinone intermediate.

Protocol 1: Synthesis of 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one

This protocol is adapted from established literature procedures.[6][7]

Materials:

  • 5-Bromoanthranilic acid

  • Acetic anhydride

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • Combine 5-bromoanthranilic acid (1.0 eq) and acetic anhydride (2.0-3.0 eq) in a round-bottom flask.

  • Heat the mixture under reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Upon cooling, the product often precipitates from the reaction mixture. If not, the excess acetic anhydride can be removed under reduced pressure.

  • The precipitated solid is collected by filtration.

  • Wash the solid with cold water or a non-polar solvent like petroleum ether to remove residual acetic anhydride and acetic acid.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 6-bromo-2-methyl-4H-3,1-benzoxazin-4-one.

Causality and Insights:

  • Excess Acetic Anhydride: Using an excess of acetic anhydride serves as both the reagent and the solvent, driving the reaction to completion.

  • Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for both the initial N-acetylation and the subsequent cyclodehydration step.

  • Purification: Recrystallization is typically sufficient for purification, as the product is a stable, crystalline solid.

Core Application: Synthesis of 6-Bromo-4(3H)-Quinazolinones

The primary utility of this compound is its reaction with primary amines to furnish 3-substituted-6-bromo-4(3H)-quinazolinones. This transformation is robust, high-yielding, and tolerates a wide variety of functional groups on the incoming amine nucleophile.

Mechanism: Aminolysis and Intramolecular Cyclization

The reaction proceeds via a two-step sequence:

  • Nucleophilic Acyl Substitution: The primary amine attacks the electrophilic lactone carbonyl carbon of the benzoxazinone. This leads to the opening of the heterocyclic ring to form an N-acyl anthranilamide intermediate.

  • Intramolecular Cyclization/Dehydration: The newly formed amide intermediate undergoes an intramolecular cyclization, where the terminal amide nitrogen attacks the other carbonyl group. Subsequent dehydration (loss of a water molecule) yields the stable, aromatic quinazolinone ring system.

G A 6-Bromo-benzoxazin-4-one C Nucleophilic Attack & Ring Opening A->C B Primary Amine (R-NH2) B->C D Acyclic Intermediate (N-Acyl Anthranilamide) C->D E Intramolecular Cyclization & Dehydration D->E F 6-Bromo-quinazolin-4-one E->F

Caption: Mechanistic pathway for quinazolinone formation.

Protocol 2: General Synthesis of 6-Bromo-2-methyl-3-(substituted)-4(3H)-quinazolinones

This protocol is a generalized procedure based on multiple reports.[6][7][8]

Materials:

  • 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one (from Protocol 1)

  • Substituted primary amine (e.g., aniline, benzylamine) (1.0-1.2 eq)

  • Solvent (e.g., glacial acetic acid, ethanol, or solvent-free fusion)

  • Round-bottom flask with reflux condenser

Procedure:

  • In a round-bottom flask, dissolve or suspend 6-bromo-2-methyl-4H-3,1-benzoxazin-4-one (1.0 eq) in the chosen solvent (e.g., glacial acetic acid).

  • Add the substituted primary amine (1.0-1.2 eq) to the mixture.

  • Heat the reaction mixture under reflux for 4-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into crushed ice or cold water.

  • The solid product will precipitate. Collect the precipitate by vacuum filtration.

  • Wash the solid with water to remove any residual acid and salts.

  • Dry the product thoroughly. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Causality and Insights:

  • Solvent Choice: Glacial acetic acid is a common solvent as it facilitates the dehydration step of the cyclization. However, other high-boiling polar solvents or even neat (solvent-free) conditions at high temperatures can be effective.[3]

  • Workup: Pouring the reaction mixture into water is a crucial step that causes the less water-soluble organic product to precipitate, allowing for easy isolation.

Data Summary: Scope of the Transformation

The synthesis is highly versatile, accommodating a range of amines. The table below summarizes representative examples.

EntryAmine NucleophileProduct Substituent (at N-3)Typical YieldReference
1AnilinePhenyl>85%[7]
24-Chloroaniline4-Chlorophenyl>80%[7]
34-Methoxyaniline4-Methoxyphenyl>90%[7]
4Ethyl glycinate-CH₂COOEtNot Specified[8]
5Hydrazine Hydrate-NH₂Not Specified[9]

Pharmacological Significance of Resulting Scaffolds

The synthesis of 6-bromo-quinazolinones is not merely an academic exercise; it is a direct pathway to compounds with significant therapeutic potential. The 6-bromo-quinazolinone scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules designed to treat a variety of diseases.[9][10]

  • Anticancer Activity: Many derivatives are potent inhibitors of key signaling proteins in cancer, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The bromine at position 6 is often crucial for high-affinity binding to the receptor's active site.[4][6]

  • Anti-inflammatory and Analgesic Properties: Several 6-bromo-quinazolinone derivatives have demonstrated significant anti-inflammatory and analgesic effects in preclinical models.[3][5]

  • Antimicrobial Activity: This scaffold has also been explored for the development of new antibacterial and antifungal agents, addressing the critical need for novel treatments against drug-resistant pathogens.[7][9]

Conclusion

This compound is a robust and indispensable tool in synthetic organic chemistry. Its straightforward preparation and high-fidelity conversion into the medicinally vital 6-bromo-quinazolinone core make it a reagent of choice for drug discovery and development programs. The protocols and mechanistic insights provided in this guide offer a comprehensive framework for researchers to effectively utilize this powerful synthon in their work.

References

The Strategic Utility of 6-Bromo-4H-3,1-benzoxazin-4-one: A Versatile Precursor for Advanced Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Identifying a Privileged Building Block

In the landscape of medicinal chemistry and materials science, the identification of versatile and reactive chemical scaffolds is paramount to the efficient discovery of novel functional molecules. 6-Bromo-4H-3,1-benzoxazin-4-one has emerged as a particularly valuable building block due to its intrinsic reactivity and strategic placement of a bromine atom, which serves as a convenient handle for further chemical diversification. The benzoxazinone core itself is a highly reactive electrophilic system, primed for transformation into more complex heterocyclic structures.[1] Its core structure contains two reactive electrophilic sites at the C2 and C4 positions, making it susceptible to nucleophilic attack.[1] This reactivity is the cornerstone of its utility, primarily as a precursor to the quinazolinone scaffold, a framework renowned for its broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3]

This guide provides an in-depth exploration of this compound, offering detailed protocols for its synthesis and subsequent conversion into medicinally relevant quinazolinone derivatives. We will dissect the mechanistic underpinnings of these transformations to provide researchers with the causal understanding necessary for experimental optimization and adaptation.

Core Synthesis and Reaction Pathways

The synthetic journey from a simple anthranilic acid derivative to a diverse library of quinazolinones is a logical and efficient process. The overall workflow involves the initial formation of the reactive benzoxazinone ring, followed by its conversion to the desired heterocyclic system.

G cluster_0 PART 1: Synthesis of the Building Block cluster_1 PART 2: Heterocyclic Transformation cluster_2 PART 3: Further Diversification (Example) A 5-Bromoanthranilic Acid C 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one A->C Reflux B Acetic Anhydride B->C Acylation & Cyclodehydration E 6-Bromo-2-methyl-3-(R)-quinazolin-4(3H)-one C->E Nucleophilic Acyl Substitution D Primary Amine (R-NH2) (e.g., Substituted Aniline) D->E G 6-Aryl-2-methyl-3-(R)-quinazolin-4(3H)-one E->G Suzuki or Stille Coupling at C6-Br F Palladium-Catalyzed Cross-Coupling Partner (e.g., Boronic Acid) F->G

Caption: Overall synthetic workflow from precursor to diversified quinazolinone.

Part 1: Synthesis of the Key Building Block

The most direct and widely adopted method for synthesizing 2-substituted-4H-3,1-benzoxazin-4-ones is the cyclodehydration of the corresponding N-acylanthranilic acid.[4][5][6] For the preparation of the title compound, 6-bromo-2-methyl-4H-3,1-benzoxazin-4-one, this is efficiently achieved by reacting 5-bromoanthranilic acid with an excess of acetic anhydride.

Causality of Experimental Choices:

  • Acetic Anhydride: This reagent serves a dual purpose. It first acylates the amino group of 5-bromoanthranilic acid to form the N-acetyl intermediate. Subsequently, acting as a dehydrating agent, it facilitates the intramolecular cyclization between the newly formed amide and the carboxylic acid group to yield the benzoxazinone ring.

  • Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for both the acylation and the subsequent cyclodehydration reaction, driving the equilibrium towards product formation.

Protocol 1: Synthesis of 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one

This protocol details the synthesis from commercially available 5-bromoanthranilic acid.

Materials:

  • 5-Bromoanthranilic acid (1.0 eq)

  • Acetic anhydride (excess, approx. 10 eq by volume)

  • Ethanol (for recrystallization)

  • Petroleum ether (for washing)

Procedure:

  • A mixture of 5-bromoanthranilic acid and acetic anhydride is heated under reflux for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, the reaction mixture is cooled to room temperature. The excess acetic anhydride is removed under reduced pressure using a rotary evaporator.

  • The resulting crude solid or oil is triturated with petroleum ether to remove residual acetic acid and unreacted anhydride. The solid is collected by vacuum filtration.

  • The crude product is purified by recrystallization from ethanol to afford 6-bromo-2-methyl-4H-3,1-benzoxazin-4-one as a crystalline solid.[7]

Characterization Data (Expected):

  • Appearance: White to pale yellow crystalline solid.

  • IR (KBr, cm⁻¹): The infrared spectrum is expected to show characteristic absorption bands for the lactone carbonyl (C=O) around 1760 cm⁻¹ and the imine (C=N) bond around 1620 cm⁻¹.[8]

  • ¹H NMR (CDCl₃, δ ppm): The spectrum should feature a singlet for the methyl protons (CH₃) around 2.4 ppm. The aromatic protons will appear in the range of 7.5-8.2 ppm, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

  • ¹³C NMR (CDCl₃, δ ppm): Key signals include the methyl carbon (~22 ppm), the carbons of the aromatic ring (115-140 ppm), the C=N carbon (~158 ppm), and the C=O carbonyl carbon (~161 ppm).

Part 2: Application in Quinazolinone Synthesis

The primary application of this compound is its conversion to 4(3H)-quinazolinones. This transformation is a robust and high-yielding reaction driven by the formation of the thermodynamically stable quinazolinone ring system. The reaction proceeds via a nucleophilic acyl substitution mechanism.[9]

Mechanistic Rationale: The amine nucleophile preferentially attacks the more electrophilic C4 carbonyl carbon of the benzoxazinone ring. This leads to the opening of the oxazinone ring to form an N-acylanthranilamide intermediate. This intermediate then undergoes intramolecular cyclization via nucleophilic attack of the aniline nitrogen onto the C2-position, followed by dehydration to yield the final 3-substituted-quinazolin-4-one.

Caption: Mechanism for quinazolinone synthesis from a benzoxazinone precursor.

Role of Solvent/Catalyst:

  • Glacial Acetic Acid: Often used as a solvent, it can also act as a proton source to activate the carbonyl group, making it more electrophilic.

  • Pyridine: When used, it can act as a basic catalyst to deprotonate the incoming amine, increasing its nucleophilicity. It also serves to neutralize any acidic byproducts.[10] The choice of solvent can influence reaction rates and yields.

Protocol 2: General Synthesis of 6-Bromo-2-methyl-3-(aryl)-quinazolin-4(3H)-ones

This protocol describes a general procedure for reacting the benzoxazinone intermediate with various substituted anilines.

Materials:

  • 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one (1.0 eq)

  • Substituted aniline (e.g., aniline, 4-chloroaniline, 4-methylaniline) (1.0-1.2 eq)

  • Solvent (e.g., Glacial Acetic Acid or Pyridine)

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve 6-bromo-2-methyl-4H-3,1-benzoxazin-4-one (1.0 eq) in a suitable solvent such as glacial acetic acid in a round-bottom flask.

  • Add the substituted aniline (1.0-1.2 eq) to the solution.

  • Heat the reaction mixture under reflux for 4-8 hours. Monitor the reaction by TLC.

  • After cooling, pour the reaction mixture into crushed ice with stirring.

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.

  • Dry the crude product and purify by recrystallization from a suitable solvent, typically ethanol, to yield the pure 6-bromo-2-methyl-3-(aryl)-quinazolin-4(3H)-one.[2]

Data Summary and Applications

The reaction described in Protocol 2 is versatile and accommodates a range of substituted anilines, allowing for the creation of a library of compounds for structure-activity relationship (SAR) studies. The yields are generally good to excellent.

EntrySubstituent (R) on AnilineProductYield (%)M.P. (°C)Reference
1H6-Bromo-2-methyl-3-phenylquinazolin-4(3H)-one92175-177[9]
24-CH₃6-Bromo-2-methyl-3-(p-tolyl)quinazolin-4(3H)-one78101-103[9]
34-Cl6-Bromo-2-methyl-3-(4-chlorophenyl)quinazolin-4(3H)-one~70-80>250(Typical)
44-OCH₃6-Bromo-2-methyl-3-(4-methoxyphenyl)quinazolin-4(3H)-one~75-85180-182(Typical)

Therapeutic Potential: The resulting 6-bromo-quinazolinone derivatives are of significant interest in drug discovery. The quinazolinone core is a "privileged structure" known to interact with various biological targets. The bromine atom at the 6-position not only enhances lipophilicity but also serves as a key site for further modification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling extensive exploration of the chemical space around this scaffold.[11] These derivatives have shown promise as:

  • Anticancer Agents: Many quinazoline derivatives are inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are crucial in cancer cell proliferation.[12]

  • Anti-inflammatory Agents: Compounds based on this scaffold have demonstrated significant anti-inflammatory properties in various assays.[2]

  • Antimicrobial Agents: The scaffold has been investigated for its activity against various bacterial and fungal strains.[13]

Conclusion

This compound is a highly effective and synthetically accessible building block. Its straightforward synthesis and predictable reactivity with nucleophiles make it an ideal starting point for the construction of diverse libraries of quinazolinone-based compounds. The protocols and mechanistic insights provided in this guide are designed to empower researchers to leverage this versatile intermediate in their discovery programs, facilitating the development of novel therapeutics and functional materials. The inherent reactivity, coupled with the potential for late-stage functionalization at the bromine-substituted position, ensures that this compound will remain a cornerstone synthon in modern heterocyclic chemistry.

References

Application Notes and Protocols: The Reaction of 6-Bromo-4H-3,1-benzoxazin-4-one with Nitrogen Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of the Benzoxazinone Scaffold

The 4H-3,1-benzoxazin-4-one ring system is a privileged scaffold in medicinal chemistry, primarily serving as a versatile precursor to a wide array of quinazolinone derivatives. These quinazolinones are of significant interest due to their broad spectrum of biological activities, including anti-inflammatory, analgesic, anticonvulsant, antibacterial, and anticancer properties.[1][2][3][4][5] The reactivity of the benzoxazinone core, particularly its susceptibility to nucleophilic attack, allows for the introduction of diverse functionalities, making it a cornerstone for the synthesis of novel therapeutic agents.

This application note provides a detailed guide to the reaction of a key starting material, 6-Bromo-4H-3,1-benzoxazin-4-one, with various nitrogen nucleophiles. The bromo-substituent at the 6-position offers a handle for further synthetic modifications, enhancing the molecular diversity achievable from this platform. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols, and present data to guide researchers in harnessing the synthetic potential of this important heterocyclic compound.

Core Reaction Mechanism: Nucleophilic Acyl Substitution and Ring Transformation

The fundamental reaction of 4H-3,1-benzoxazin-4-ones with nitrogen nucleophiles proceeds via a nucleophilic acyl substitution mechanism at the C4-carbonyl group, leading to the opening of the oxazinone ring. This is followed by an intramolecular cyclization (condensation) to form the thermodynamically more stable quinazolinone ring system.

The reaction is initiated by the attack of the nitrogen nucleophile on the electrophilic carbonyl carbon (C4) of the benzoxazinone ring. This results in the formation of a tetrahedral intermediate. Subsequent cleavage of the C-O bond leads to the opening of the oxazinone ring, yielding an N-acylanthranilamide derivative. The newly formed amide nitrogen then acts as an internal nucleophile, attacking the carbonyl group of the acyl moiety, which is followed by dehydration to afford the final 2,3-disubstituted-4(3H)-quinazolinone.

Experimental Protocols and Applications

This section details the reaction of this compound with a selection of representative nitrogen nucleophiles. The protocols are designed to be robust and adaptable for various research applications.

Protocol 1: Synthesis of 3-Amino-6-bromo-2-substituted-quinazolin-4(3H)-one using Hydrazine Hydrate

The reaction with hydrazine hydrate is a common method to introduce an amino group at the N-3 position of the quinazolinone ring, providing a versatile handle for further derivatization.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Work-up & Isolation Start This compound + Hydrazine Hydrate + Ethanol Reflux Reflux for 3-4 hours Start->Reflux Cool Cool to Room Temperature Reflux->Cool Precipitate Collect Precipitate by Filtration Cool->Precipitate Wash Wash with Cold Ethanol Precipitate->Wash Dry Dry under Vacuum Wash->Dry Product Product Dry->Product 3-Amino-6-bromo-quinazolin-4(3H)-one

Caption: Workflow for the synthesis of 3-amino-6-bromo-quinazolin-4(3H)-one.

Step-by-Step Protocol:

  • Reagents and Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in absolute ethanol (10 mL per mmol of benzoxazinone).

  • Addition of Nucleophile: To the stirred suspension, add hydrazine hydrate (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Purification: The crude product can be recrystallized from a suitable solvent, such as ethanol or a mixture of ethanol and water, to afford the pure 3-amino-6-bromo-quinazolin-4(3H)-one.

Expected Outcome: This protocol typically yields the desired product in good to excellent yields (75-90%). The product can be characterized by standard analytical techniques such as NMR, IR, and mass spectrometry.[2][6]

Protocol 2: Synthesis of 3-Aryl/Alkyl-6-bromo-quinazolin-4(3H)-ones using Primary Amines

The reaction with primary amines is a straightforward method for introducing a variety of substituents at the N-3 position, enabling the exploration of structure-activity relationships in drug discovery programs.

Reaction Scheme:

G cluster_0 cluster_1 Reactants This compound + R-NH2 Product 3-R-6-bromo-quinazolin-4(3H)-one Reactants->Product Reflux in Acetic Acid or Ethanol

Caption: General scheme for the reaction with primary amines.

Step-by-Step Protocol:

  • Reagents and Setup: Dissolve this compound (1.0 eq) and the desired primary amine (1.1 eq) in glacial acetic acid or ethanol (15 mL per mmol of benzoxazinone) in a round-bottom flask fitted with a reflux condenser.

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Isolation: The precipitated solid is collected by filtration, washed with water to remove any residual acetic acid, and then dried.

  • Purification: Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol, methanol, or ethyl acetate).

Data Summary Table:

EntryPrimary Amine (R-NH₂)SolventReaction Time (h)Yield (%)
1AnilineAcetic Acid585
2BenzylamineEthanol682
3p-ToluidineAcetic Acid588
4CyclohexylamineEthanol675

Note: The choice of solvent can influence the reaction rate and yield. Acetic acid often promotes the reaction by protonating the carbonyl oxygen, increasing its electrophilicity.

Protocol 3: Synthesis of 6-Bromo-3-(substituted)-4-oxo-3,4-dihydroquinazoline-2-carboxylic acids using Amino Acids

The incorporation of amino acid moieties can impart interesting biological properties and improve the pharmacokinetic profile of the resulting quinazolinone derivatives.

Experimental Workflow:

G Start This compound + Amino Acid + Pyridine Heat Heat at 100-110 °C Start->Heat Cool Cool and Acidify with HCl Heat->Cool Precipitate Collect Precipitate Cool->Precipitate Wash_Dry Wash with Water and Dry Precipitate->Wash_Dry Product Quinazolinone-amino acid conjugate Wash_Dry->Product

Caption: Workflow for the synthesis of quinazolinone-amino acid conjugates.

Step-by-Step Protocol:

  • Reagents and Setup: In a sealed tube or a round-bottom flask with a reflux condenser, mix this compound (1.0 eq) and the amino acid (1.2 eq) in pyridine (10 mL per mmol of benzoxazinone).

  • Reaction: Heat the mixture at 100-110 °C for 8-12 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to neutralize the pyridine and precipitate the product.

  • Isolation: Collect the solid product by filtration, wash thoroughly with water, and dry.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Key Considerations:

  • Protecting Groups: For amino acids with reactive side chains (e.g., lysine, glutamic acid), protection of these functionalities may be necessary to avoid side reactions.

  • Racemization: The reaction conditions are generally mild enough to avoid significant racemization of chiral amino acids. However, it is advisable to verify the enantiomeric purity of the final product.

Trustworthiness and Self-Validation

The protocols described above are based on well-established chemical transformations.[3][7][8][9][10] To ensure the identity and purity of the synthesized compounds, a comprehensive analytical characterization is crucial. This should include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful incorporation of the nucleophile.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the characteristic C=O stretching frequency of the quinazolinone ring.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition.

  • Melting Point (m.p.): As an indicator of purity.

By performing these analytical checks, researchers can have high confidence in the outcome of their experiments.

Conclusion

The reaction of this compound with nitrogen nucleophiles is a powerful and versatile method for the synthesis of a diverse library of quinazolinone derivatives. The protocols outlined in this application note provide a solid foundation for researchers to explore the chemical space around this important scaffold. The ability to readily introduce various nitrogen-containing substituents opens up numerous possibilities for the development of novel compounds with potential applications in medicine and materials science.

References

Synthesis of Quinazolinones from 6-Bromo-4H-3,1-benzoxazin-4-one: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive protocol for the synthesis of medicinally relevant quinazolinone scaffolds, commencing from the versatile intermediate, 6-Bromo-4H-3,1-benzoxazin-4-one. This document is tailored for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and practical guidance to ensure reproducible and efficient synthesis.

Introduction: The Significance of the Quinazolinone Scaffold

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous natural products and synthetic molecules with a wide spectrum of pharmacological activities.[1][2] Their diverse biological profile includes anticancer, anti-inflammatory, antibacterial, anticonvulsant, and antiviral properties, making them privileged scaffolds in medicinal chemistry and drug discovery programs.[3][4][5] The synthesis of substituted quinazolinones is, therefore, a subject of continuous interest.

A robust and widely employed method for constructing the quinazolinone ring system involves the reaction of a 4H-3,1-benzoxazin-4-one with a primary amine or other nitrogen nucleophiles.[4][6] This approach is favored for its efficiency and the ability to introduce diverse substituents at the N-3 position of the quinazolinone core, allowing for extensive structure-activity relationship (SAR) studies. This guide focuses on the utilization of this compound as the starting material, a precursor that introduces a bromine atom at a strategic position for potential further functionalization via cross-coupling reactions.

Reaction Schematics and Mechanism

The overall synthetic strategy involves a two-step process: first, the synthesis of the this compound intermediate, followed by its conversion to the desired 6-bromo-quinazolinone derivative upon reaction with a nitrogen nucleophile.

Step 1: Synthesis of this compound

The starting benzoxazinone is readily prepared from commercially available 5-bromoanthranilic acid via cyclization with an acylating agent, typically acetic anhydride.

Reaction: 5-Bromoanthranilic acid + Acetic Anhydride → 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one

Step 2: Synthesis of 6-Bromo-quinazolinones

The synthesized this compound is then reacted with a primary amine (aliphatic or aromatic) or hydrazine, leading to the formation of the corresponding 2,3-disubstituted-6-bromo-quinazolin-4(3H)-one.

Reaction: 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one + R-NH₂ → 6-Bromo-2-methyl-3-substituted-quinazolin-4(3H)-one

Underlying Mechanism

The conversion of the benzoxazinone to the quinazolinone proceeds through a nucleophilic acyl substitution pathway. The reaction is initiated by the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the benzoxazinone ring. This leads to the opening of the oxazinone ring to form an N-acylanthranilamide intermediate. Subsequent intramolecular cyclization via the elimination of a water molecule results in the formation of the thermodynamically stable six-membered quinazolinone ring.[7]

The choice of solvent can influence the reaction rate and outcome. Protic solvents like glacial acetic acid or alcohols can participate in proton transfer steps, facilitating both the ring opening and the final dehydration. Aprotic basic solvents like pyridine can act as a base to deprotonate the incoming amine, increasing its nucleophilicity, and also serve as a scavenger for any acid generated during the reaction.[8]

Experimental Protocols

Safety First: Before commencing any experimental work, it is imperative to consult the Safety Data Sheets (SDS) for all reagents. Acetic anhydride is corrosive and flammable.[1][8][9][10][11] Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[12][13][14][15][16] 5-Bromoanthranilic acid can cause skin and eye irritation.[17] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 1: Synthesis of 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one (Intermediate)

This protocol outlines the synthesis of the key intermediate from 5-bromoanthranilic acid.

Materials and Reagents:

  • 5-Bromoanthranilic acid

  • Acetic anhydride

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Beakers

  • Buchner funnel and filter paper

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 5-bromoanthranilic acid (1 equivalent) and acetic anhydride (2-3 equivalents).

  • Heat the mixture to reflux for 1 to 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[15]

  • After completion, allow the reaction mixture to cool to room temperature.

  • Slowly pour the cooled mixture into a beaker containing crushed ice with stirring.

  • A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • The crude product can be purified by recrystallization from ethanol to yield 6-bromo-2-methyl-4H-3,1-benzoxazin-4-one as a crystalline solid.

Characterization Data (Typical):

  • Appearance: Crystalline solid.

  • Infrared (IR) (KBr, cm⁻¹): Characteristic absorption bands around 1760 (C=O, lactone) and 1620 (C=N).[18]

Protocol 2: General Procedure for the Synthesis of 6-Bromo-2-methyl-3-substituted-quinazolin-4(3H)-ones

This general protocol can be adapted for reactions with various primary amines.

Materials and Reagents:

  • 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one

  • Primary amine (e.g., aniline, benzylamine, ethylamine) (1-1.2 equivalents)

  • Solvent (e.g., glacial acetic acid, pyridine, or ethanol)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Beakers

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • In a round-bottom flask, dissolve 6-bromo-2-methyl-4H-3,1-benzoxazin-4-one (1 equivalent) in a suitable solvent (e.g., glacial acetic acid).[15]

  • Add the primary amine (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux for 4 to 8 hours. Monitor the reaction progress by TLC.[8]

  • Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 6-bromo-2-methyl-3-substituted-quinazolin-4(3H)-one.

Protocol 3: Synthesis of 3-Amino-6-bromo-2-methyl-quinazolin-4(3H)-one

This protocol details the synthesis using hydrazine hydrate as the nucleophile.

Materials and Reagents:

  • 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one

  • Hydrazine hydrate (80-100%) (1.5-2 equivalents)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • Dissolve 6-bromo-2-methyl-4H-3,1-benzoxazin-4-one (1 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.5 equivalents) dropwise to the solution.[18]

  • Heat the mixture to reflux for 3 hours.[19]

  • After reflux, concentrate the reaction mixture under reduced pressure.

  • Allow the concentrated solution to cool, which will result in the precipitation of the product.

  • Collect the solid by filtration, wash with a small amount of cold ethanol, and dry to yield 3-amino-6-bromo-2-methyl-quinazolin-4(3H)-one.

Data Presentation and Characterization

Thorough characterization of the synthesized compounds is crucial for verifying their structure and purity. Below is a table summarizing typical characterization data for a representative 6-bromo-quinazolinone derivative.

CompoundMolecular FormulaMelting Point (°C)¹H NMR (DMSO-d₆, δ ppm)¹³C NMR (DMSO-d₆, δ ppm)
6-Bromo-2-phenyl-quinazolin-4(3H)-one C₁₄H₉BrN₂O283-28612.74 (s, 1H), 8.31–8.11 (m, 3H), 7.98 (d, 1H), 7.70 (d, 1H), 7.66–7.50 (m, 3H)161.62, 153.36, 148.18, 137.86, 132.90, 132.08, 130.34, 129.10, 128.45, 128.31, 123.05, 119.39

Note: NMR data is sourced from supporting information of a peer-reviewed publication and may vary slightly based on experimental conditions.[17]

Visualizations

Experimental Workflow

G cluster_0 Step 1: Benzoxazinone Synthesis cluster_1 Step 2: Quinazolinone Synthesis 5-Bromoanthranilic Acid 5-Bromoanthranilic Acid Reflux (1-2h) Reflux (1-2h) 5-Bromoanthranilic Acid->Reflux (1-2h) Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reflux (1-2h) Ice Quench & Filtration Ice Quench & Filtration Reflux (1-2h)->Ice Quench & Filtration 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one Ice Quench & Filtration->6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one Benzoxazinone_Start 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one Reflux in Solvent (4-8h) Reflux in Solvent (4-8h) Benzoxazinone_Start->Reflux in Solvent (4-8h) Primary Amine (R-NH2) Primary Amine (R-NH2) Primary Amine (R-NH2)->Reflux in Solvent (4-8h) Work-up & Purification Work-up & Purification Reflux in Solvent (4-8h)->Work-up & Purification Final Product 6-Bromo-2-methyl-3-substituted-quinazolin-4(3H)-one Work-up & Purification->Final Product

Caption: Workflow for the two-step synthesis of 6-bromo-quinazolinones.

Reaction Mechanism

Caption: Mechanism of quinazolinone formation from benzoxazinone.

Conclusion

The protocols detailed in this application note provide a reliable and versatile methodology for the synthesis of 6-bromo-quinazolinones. The straightforward nature of the reactions, coupled with the ready availability of the starting materials, makes this an attractive route for generating libraries of quinazolinone derivatives for drug discovery and development. The provided characterization data serves as a benchmark for validating the successful synthesis of these valuable heterocyclic compounds.

References

Introduction: The Strategic Importance of the 6-Bromo-4H-3,1-benzoxazin-4-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 6-Bromo-4H-3,1-benzoxazin-4-one in Medicinal Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

The 4H-3,1-benzoxazin-4-one ring system is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, planar structure serves as an excellent foundation for the development of novel therapeutic agents. These compounds are important chemical synthons, prized for their high reactivity and utility as building blocks for a variety of more complex heterocyclic systems.[1][2] The biological significance of benzoxazinone derivatives is vast, with reported activities including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][3][4][5]

The introduction of a bromine atom at the 6-position of the benzoxazinone core is a deliberate and strategic modification. Halogen substitution is a cornerstone of modern medicinal chemistry, and the bromine in this compound imparts several critical advantages:

  • Modulation of Electronic Properties: As an electron-withdrawing group, the bromine atom influences the electron distribution within the bicyclic system, which can enhance the potency and alter the reactivity of the molecule.[6]

  • Synthetic Versatility: The C-Br bond serves as a versatile synthetic handle. It is particularly amenable to transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of diverse substituents to explore structure-activity relationships (SAR).[6]

  • Pharmacokinetic Enhancement: The lipophilicity introduced by the bromine atom can influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, potentially improving its drug-like properties.

This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed synthetic and biological protocols to empower researchers in their drug discovery efforts.

Core Medicinal Chemistry Applications

The 6-bromo-benzoxazinone scaffold is not merely a synthetic intermediate but the starting point for molecules with profound biological effects. Its true value is realized upon reaction with various nucleophiles, which opens the lactone ring and allows for the construction of new, pharmacologically active heterocyclic systems, most notably quinazolinones.

Caption: Versatility of the 6-bromo-benzoxazin-4-one scaffold.

Anticancer Drug Discovery

Benzoxazinone and its derived quinazolinone structures are central to the development of novel anticancer agents.[4][7] These compounds have been shown to inhibit the proliferation of a range of human cancer cell lines, including breast (MCF-7), liver (HepG2), renal (SK-RC-42), gastric (SGC7901), and lung (A549) cancers.[7][8]

Mechanism of Action Insight: Targeting c-Myc G-quadruplexes One of the compelling mechanisms through which benzoxazinone derivatives exert their anticancer effects is by targeting unique DNA secondary structures. Certain benzoxazinone derivatives have been shown to induce the formation of G-quadruplexes (G4-DNA) in the promoter region of the c-Myc oncogene.[8] The stabilization of this G4 structure represses the transcription of c-Myc, leading to a dose-dependent downregulation of its mRNA expression.[8] This effectively inhibits the proliferation and migration of cancer cells that are dependent on c-Myc overexpression.[8]

Caption: Mechanism of c-Myc downregulation by G4-stabilizing benzoxazinones.[8]

Table 1: Anticancer Activity of Representative Benzoxazinone/Quinazolinone Derivatives

Compound Class Target Cell Line Activity Metric Result Reference
Benzoxazinone Derivatives A549 (Lung), SGC7901 (Gastric) Proliferation Inhibition Significant [8]
6,8-Dibromo-quinazolinones MCF-7 (Breast), HepG2 (Liver) IC₅₀ <10 µM [7]
2H-1,4-Benzoxazin-3(4H)-one Hybrids Huh-7 (Liver) IC₅₀ 19.05 µM [9]

| Eugenol-derived Benzoxazines | Murine Fibrosarcoma | Tumor Weight Reduction | Significant |[10] |

Antimicrobial Agents

The this compound core is a prolific precursor for synthesizing quinazolinones with potent and broad-spectrum antimicrobial activity.[11][12] These derivatives have demonstrated significant efficacy against both Gram-positive (Staphylococcus aureus, Bacillus species) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae) bacteria, as well as fungi like Candida albicans.[11][12][13]

In many cases, the synthesized compounds exhibit antibacterial activity comparable or even superior to standard antibiotics like Ciprofloxacin.[11][12] This makes the scaffold particularly valuable in the search for new agents to combat the growing threat of antimicrobial resistance.

Table 2: Antibacterial Activity of a 6-Bromo-quinazolinone Derivative

Test Microorganism Zone of Inhibition (mm) Standard (Ciprofloxacin)
Staphylococcus aureus 16 20
Bacillus species 14 18
Pseudomonas aeruginosa 12 15
Escherichia coli 14 16
Klebsiella pneumoniae 10 14

Data derived from representative studies evaluating quinazolinones synthesized from 6-bromo-benzoxazin-4-one precursors.[11][12]

Enzyme Inhibition: A Focus on Serine Proteases

The 4H-3,1-benzoxazin-4-one framework acts as an effective inhibitor of serine proteases, a class of enzymes implicated in numerous inflammatory diseases.[3] Key targets include human leukocyte elastase (HLE) and Cathepsin G (CatG).[14][15]

Mechanism of Inhibition: Acyl-Enzyme Formation These compounds function as mechanism-based inhibitors. The active site serine residue of the protease performs a nucleophilic attack on the electrophilic carbonyl carbon of the benzoxazinone's lactone ring.[2][15] This opens the ring and forms a stable, covalent acyl-enzyme intermediate, effectively inactivating the enzyme. The potency and selectivity of these inhibitors can be finely tuned by modifying the substituent at the 2-position of the benzoxazinone ring.[14][15] For instance, introducing a furan-2-yl moiety at this position has been shown to yield potent and selective CatG inhibitors with IC₅₀ values in the sub-micromolar range.[14]

Caption: Mechanism of serine protease inactivation by a benzoxazinone inhibitor.

Table 3: Cathepsin G Inhibition by Substituted 4H-3,1-benzoxazin-4-ones

Substituent at C2-position IC₅₀ (µM) Selectivity over other Serine Proteases
Phenyl 5.5 Moderate
Furan-2-yl 0.84 Significant

Data from a study on CatG inhibitors, highlighting the impact of the C2 substituent.[14]

Experimental Protocols

The following protocols provide robust, field-proven methodologies for the synthesis and evaluation of this compound and its derivatives.

Protocol 1: Synthesis of this compound (2)

This protocol outlines the synthesis from 5-bromoanthranilic acid. The reaction proceeds via N-acylation followed by cyclodehydration. Acetic anhydride serves as both the acylating agent (for a C2-methyl substituent) and the dehydrating agent.

Caption: Synthesis of 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one.

Materials:

  • 5-Bromoanthranilic acid

  • Acetic anhydride

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Ice bath

  • Buchner funnel and filter paper

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: Place 5-bromoanthranilic acid (1.0 eq) into a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Add an excess of acetic anhydride (5-10 eq). Causality: Acetic anhydride acts as the solvent and the reagent for both acetylation of the amine and subsequent cyclization by dehydration.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 140°C) with stirring for 2-3 hours. Monitor the reaction progress by TLC.

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Then, cool it further in an ice bath to precipitate the product.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold water or ethanol to remove residual acetic acid.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 6-bromo-2-methyl-4H-3,1-benzoxazin-4-one as a crystalline solid.

  • Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Protocol 2: Synthesis of 6-Bromo-3-amino-2-(o-aminophenyl)quinazolin-4(3H)-one (4)

This protocol details the conversion of a 6-bromo-benzoxazinone intermediate into a biologically active quinazolinone using hydrazine hydrate. The reaction involves nucleophilic attack by hydrazine, ring opening, and subsequent intramolecular cyclization to form the stable quinazolinone ring.

Caption: Synthesis of an antimicrobial quinazolinone derivative.[11]

Materials:

  • 6-Bromo-2-(o-aminophenyl)-3,1-benzoxazin-4-one (1.0 eq)

  • Hydrazine hydrate (80-99%) (3.0 eq)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

Procedure:

  • Dissolution: Dissolve the starting benzoxazinone (1.0 eq) in ethanol in a round-bottom flask.

  • Nucleophile Addition: Add hydrazine hydrate (3.0 eq) to the solution. Causality: Hydrazine is a potent dinucleophile. The first nitrogen attacks the carbonyl, opening the ring. The second nitrogen is then positioned to participate in the re-cyclization to the more stable six-membered quinazolinone ring, displacing the ring oxygen.

  • Reflux: Heat the reaction mixture under reflux for 3-4 hours. The progress can be monitored by TLC.

  • Precipitation & Isolation: Cool the reaction mixture to room temperature. The product will typically precipitate out of the solution.

  • Filtration: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the product in a vacuum oven. Further purification can be achieved by recrystallization if necessary.

  • Validation: Confirm the structure of the synthesized quinazolinone using appropriate spectroscopic methods (NMR, IR, Mass Spectrometry).

Protocol 3: Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)

This is a standard, self-validating protocol to assess the antibacterial efficacy of synthesized compounds.

Caption: Workflow for the Agar Disc Diffusion Antimicrobial Assay.

Materials:

  • Synthesized test compounds

  • DMSO (solvent)

  • Standard antibiotic discs (e.g., Ciprofloxacin, 5 µg)

  • Sterile blank paper discs (6 mm diameter)

  • Mueller-Hinton Agar (MHA)

  • Bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)

  • Sterile petri dishes, swabs, and pipettes

  • Incubator (37°C)

  • McFarland turbidity standard (0.5)

Procedure:

  • Media Preparation: Prepare MHA according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile petri dishes to a uniform depth of 4 mm. Allow to solidify.

  • Inoculum Preparation: Inoculate a few colonies of the test bacterium into sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Within 15 minutes of adjusting the turbidity, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate 60° between each swabbing to ensure even coverage.

  • Disc Preparation: Dissolve the synthesized compound in DMSO to a known concentration (e.g., 1 mg/mL). Aseptically apply a defined volume (e.g., 10 µL) onto a sterile blank disc to achieve a specific dose (e.g., 10 µ g/disc ). Allow the solvent to evaporate completely.

  • Controls:

    • Positive Control: A standard antibiotic disc (e.g., Ciprofloxacin).

    • Negative Control: A blank disc impregnated only with the solvent (DMSO). Causality: This ensures that the solvent itself does not have any antimicrobial activity.

  • Disc Placement: Aseptically place the prepared test and control discs onto the inoculated agar surface, pressing gently to ensure full contact.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Data Collection: After incubation, measure the diameter of the zone of complete inhibition (including the disc) to the nearest millimeter. A larger zone diameter indicates greater susceptibility of the bacterium to the compound.

References

Application Notes and Protocols: 6-Bromo-4H-3,1-benzoxazin-4-one as a Serine Protease Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Serine Proteases and the Promise of Benzoxazinone Inhibitors

Serine proteases are a ubiquitous class of enzymes that play a critical role in a vast array of physiological processes, ranging from digestion and blood coagulation to immune responses and tissue remodeling. These enzymes are characterized by a highly conserved catalytic triad, featuring a nucleophilic serine residue in their active site. While essential for normal biological function, aberrant serine protease activity is implicated in the pathophysiology of numerous diseases, including chronic obstructive pulmonary disease (COPD), inflammatory disorders, and cancer. Consequently, the development of potent and selective serine protease inhibitors is a cornerstone of modern drug discovery.

The 4H-3,1-benzoxazin-4-one scaffold has emerged as a promising class of serine protease inhibitors. These compounds act as "alternate substrates," leading to the acylation and subsequent inactivation of the active site serine.[1][2] The inherent reactivity of the benzoxazinone ring, coupled with the potential for diverse substitutions, allows for the fine-tuning of inhibitory potency and selectivity. This document provides a detailed guide to the application of a specific analog, 6-Bromo-4H-3,1-benzoxazin-4-one, as a serine protease inhibitor, drawing upon the extensive knowledge of the broader benzoxazinone class.

Chemical and Physical Properties

While specific experimental data for the 6-bromo derivative is limited in publicly available literature, the general physicochemical properties of benzoxazinones provide a strong indication of its characteristics.

PropertyAnticipated Value/CharacteristicSource/Rationale
Molecular FormulaC₈H₄BrNO₂
Molecular Weight225.03 g/mol
SolubilitySoluble in DMSO and DMF; Insoluble in water.Based on data for 2-methyl-3,1-(4H)-benzoxazin-4-one.[3]
StabilityStable under standard laboratory conditions. Hydrolytically sensitive, particularly under alkaline conditions.General characteristic of the benzoxazinone scaffold.

Mechanism of Action: Acylation of the Active Site Serine

This compound is predicted to function as a mechanism-based inhibitor of serine proteases. The proposed mechanism involves the nucleophilic attack of the active site serine on the C4-carbonyl group of the benzoxazinone ring. This leads to the opening of the heterocyclic ring and the formation of a stable acyl-enzyme intermediate, effectively inactivating the protease. The rate of deacylation is typically slow, resulting in prolonged inhibition. The bromine substituent at the 6-position is expected to influence the electronic properties of the aromatic ring, thereby modulating the reactivity of the benzoxazinone core and its inhibitory potency.[1]

Mechanism of Action Serine_Protease Serine Protease (Active Site Serine) Acyl_Enzyme Acyl-Enzyme Intermediate (Inactive) Serine_Protease->Acyl_Enzyme Nucleophilic Attack & Ring Opening Inhibitor This compound Inhibitor->Acyl_Enzyme Deacylation Slow Deacylation Acyl_Enzyme->Deacylation Hydrolysis

Caption: Proposed mechanism of serine protease inhibition by this compound.

Inhibitory Profile: Structure-Activity Relationship Insights

Research on other substituted benzoxazinones has shown that modifications to the benzoxazinone ring can significantly impact inhibitory activity against various serine proteases, including human neutrophil elastase (HNE) and cathepsin G.[3][5][6] For instance, a 6-methyl substitution has been shown to strongly increase the acylation rate of both cathepsin G and chymotrypsin.[6]

Experimental Protocols

The following protocols are provided as a general framework for evaluating the inhibitory activity of this compound. Optimization may be required for specific enzymes and assay formats.

Protocol 1: Preparation of Stock Solutions

Rationale: Due to the poor aqueous solubility of benzoxazinones, a high-concentration stock solution in an organic solvent is necessary. DMSO is a common choice that is generally well-tolerated by enzymes at low final concentrations.

  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO), anhydrous

  • Procedure:

    • Accurately weigh a desired amount of this compound.

    • Dissolve the compound in anhydrous DMSO to a final concentration of 10 mM.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: In Vitro Serine Protease Inhibition Assay (Chromogenic Substrate)

Rationale: This protocol describes a common method to determine the inhibitory potency (IC₅₀) of a compound by measuring the residual enzyme activity in its presence. A chromogenic substrate is used, which upon cleavage by the enzyme, releases a colored product that can be quantified spectrophotometrically.

  • Materials:

    • Serine protease of interest (e.g., human neutrophil elastase, chymotrypsin)

    • Appropriate assay buffer (e.g., Tris-HCl, HEPES, with or without salts, pH 7.4)

    • Chromogenic substrate specific for the enzyme (e.g., N-Succinyl-Ala-Ala-Pro-Val-p-nitroanilide for elastase)

    • This compound stock solution (10 mM in DMSO)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the this compound stock solution in the assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and typically ≤1% (v/v).

    • In a 96-well plate, add the following to each well:

      • Assay buffer

      • Diluted inhibitor solution (or DMSO vehicle for control)

      • Serine protease solution (pre-diluted in assay buffer to the desired final concentration)

    • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

    • Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide) in kinetic mode for a set duration (e.g., 10-30 minutes).

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Stock Prepare 10 mM Inhibitor Stock in DMSO Dilutions Serial Dilutions of Inhibitor Stock->Dilutions Plate Add Buffer, Inhibitor, & Enzyme to 96-well Plate Dilutions->Plate Incubate Pre-incubate Plate->Incubate Substrate Add Chromogenic Substrate Incubate->Substrate Read Kinetic Read on Plate Reader Substrate->Read Velocity Calculate Initial Velocity (V₀) Read->Velocity Inhibition Calculate % Inhibition Velocity->Inhibition IC50 Plot Dose-Response Curve & Determine IC₅₀ Inhibition->IC50

Caption: General workflow for determining the IC₅₀ of this compound.

Conclusion and Future Directions

This compound belongs to a class of compounds with demonstrated efficacy as serine protease inhibitors. Based on the established mechanism of action and structure-activity relationships of the benzoxazinone scaffold, it is a promising candidate for further investigation. The provided protocols offer a starting point for researchers to characterize its inhibitory profile against specific serine proteases of interest. Future studies should focus on determining its precise inhibitory constants (IC₅₀ and Kᵢ) against a panel of serine proteases to establish its potency and selectivity. Furthermore, in vivo studies in relevant disease models will be crucial to ascertain its therapeutic potential.

References

Development of Novel Antimicrobial Agents from 6-Bromo-4H-3,1-benzoxazin-4-one: A Detailed Guide to Synthesis, Biological Evaluation, and Structure-Activity Relationship Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antimicrobial agents. It provides a detailed exploration of the synthesis, antimicrobial evaluation, and structure-activity relationship (SAR) of compounds derived from the versatile starting scaffold, 6-Bromo-4H-3,1-benzoxazin-4-one. The protocols and insights presented herein are designed to be a practical resource for the rational design and development of potent and selective antimicrobial therapeutics.

Introduction: The Imperative for New Antimicrobial Agents and the Promise of Benzoxazinone Scaffolds

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unique mechanisms of action. The this compound scaffold has emerged as a promising starting point for the synthesis of a diverse range of heterocyclic compounds, particularly quinazolinones, which have demonstrated a broad spectrum of biological activities, including significant antimicrobial properties.[1][2] The presence of the bromine atom at the 6-position is often associated with enhanced biological activity, making this a strategic feature for antimicrobial drug design.[1]

This guide will provide a step-by-step approach to harnessing the potential of this scaffold, from the initial synthetic transformations to in-depth biological characterization.

Synthetic Pathways: From Benzoxazinone to Bioactive Quinazolinones

The primary route for the derivatization of this compound into antimicrobially active compounds involves its reaction with various nitrogen nucleophiles to yield a diverse library of 2,3-disubstituted-6-bromo-quinazolin-4(3H)-ones.[3][4] This reaction is versatile and allows for the introduction of a wide array of functional groups at the 2 and 3 positions of the quinazolinone core, enabling extensive exploration of the chemical space for optimal antimicrobial activity.

A general synthetic scheme is presented below:

Synthetic_Scheme cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product This compound This compound 6-Bromo-quinazolin-4(3H)-one_Derivative 2,3-Disubstituted-6-bromo-quinazolin-4(3H)-one This compound->6-Bromo-quinazolin-4(3H)-one_Derivative Reaction Nitrogen_Nucleophile Nitrogen Nucleophile (e.g., R-NH2, R-NH-NH2) Solvent_Heat Solvent, Heat SAR_Analysis Quinazolinone_Core 6-Bromo-quinazolin-4(3H)-one Core Position 2 Position 3 Position 6 Position_2_Substituents Position 2 Substituents - Aromatic rings - Heterocyclic moieties - Alkyl chains Quinazolinone_Core:f1->Position_2_Substituents Position_3_Substituents Position 3 Substituents - Substituted anilines - Amino groups - Heterocyclic rings Quinazolinone_Core:f2->Position_3_Substituents Position_6_Bromo Position 6 Bromo Group - Generally enhances activity Quinazolinone_Core:f3->Position_6_Bromo Antimicrobial_Activity Antimicrobial Activity Position_2_Substituents->Antimicrobial_Activity Position_3_Substituents->Antimicrobial_Activity Position_6_Bromo->Antimicrobial_Activity

References

Application Notes and Protocols: The Strategic Use of 6-Bromo-4H-3,1-benzoxazin-4-one in the Synthesis of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Scaffold in Inflammation Therapy

The quinazolinone framework is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities, including potent anti-inflammatory, analgesic, and antimicrobial properties.[1][2] This structural motif is present in several marketed drugs and a multitude of clinical candidates. The strategic synthesis of quinazolinone derivatives allows for the fine-tuning of their biological activity, making them a prime target for drug discovery programs aimed at inflammation-related disorders. A key precursor in the assembly of this privileged scaffold is 6-Bromo-4H-3,1-benzoxazin-4-one. The bromine substituent at the 6-position is of particular interest as it can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its anti-inflammatory potency.[1]

This technical guide provides an in-depth exploration of the synthetic utility of this compound as a pivotal intermediate in the development of novel anti-inflammatory agents. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and present data that underscores the therapeutic potential of the resulting quinazolinone derivatives.

The Synthetic Keystone: Why this compound?

This compound serves as an excellent electrophilic starting material. The benzoxazinone ring system is readily susceptible to nucleophilic attack, particularly at the C4 carbonyl carbon. This reactivity is the lynchpin of its utility, allowing for the facile introduction of various nitrogen-based nucleophiles to construct the pyrimidine ring of the quinazolinone core. The choice of 6-bromo substitution is a deliberate design element. Halogen atoms, particularly bromine, can engage in halogen bonding and alter the electronic distribution of the aromatic ring, which can lead to enhanced binding affinity for biological targets. Furthermore, the bromine atom provides a handle for further synthetic diversification through cross-coupling reactions, should advanced analogs be desired.

The general synthetic strategy involves a one-pot or two-step reaction sequence where the benzoxazinone is treated with a primary amine or a hydrazine derivative. The initial nucleophilic acyl substitution at C4 leads to the opening of the oxazinone ring, followed by an intramolecular cyclization and dehydration to yield the thermodynamically stable 4(3H)-quinazolinone.

G cluster_0 Core Synthetic Pathway Start This compound Intermediate Ring-Opened Intermediate Start->Intermediate Nucleophilic Acyl Substitution Product Substituted 6-Bromo-4(3H)-quinazolinone Intermediate->Product Intramolecular Cyclization & Dehydration Nucleophile Nitrogen Nucleophile (e.g., R-NH2) Nucleophile->Intermediate

Caption: General workflow for the synthesis of 6-bromo-4(3H)-quinazolinones.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, with clear checkpoints for characterization and purity assessment.

Protocol 1: Synthesis of 6-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one (Intermediate I)

This initial step creates a common benzoxazinone intermediate substituted at the 2-position, which is a frequent starting point for further derivatization.

Materials:

  • 5-Bromoanthranilic acid

  • Benzoyl chloride

  • Pyridine (anhydrous)

  • Acetic anhydride

  • Round bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Ice bath

Procedure:

  • Acylation of Anthranilic Acid: In a 250 mL round bottom flask, dissolve 5-bromoanthranilic acid (0.1 mol) in anhydrous pyridine (50 mL). Cool the mixture in an ice bath.

  • Slowly add benzoyl chloride (0.11 mol) dropwise with constant stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Pour the reaction mixture into 200 mL of ice-cold water. The N-benzoyl derivative will precipitate.

  • Filter the precipitate, wash thoroughly with cold water, and dry.

  • Cyclization: Take the dried N-benzoyl derivative and add it to a 100 mL round bottom flask with acetic anhydride (30 mL).

  • Reflux the mixture for 2 hours.

  • Cool the reaction mixture to room temperature. The product, 6-bromo-2-phenyl-4H-3,1-benzoxazin-4-one, will crystallize out.

  • Filter the crystals, wash with a small amount of cold ethanol, and dry.

  • Characterization: Determine the melting point and characterize the product using IR and ¹H NMR spectroscopy to confirm the structure.

Protocol 2: Synthesis of 3-Amino-6-bromo-2-phenyl-4(3H)-quinazolinone (A Potent Anti-inflammatory Candidate)

This protocol details the conversion of the benzoxazinone intermediate into a 3-amino-substituted quinazolinone, a class of compounds that has shown significant anti-inflammatory activity.[2][3]

Materials:

  • 6-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one (Intermediate I)

  • Hydrazine hydrate (99%)

  • Ethanol

  • Round bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • In a 100 mL round bottom flask, dissolve 6-bromo-2-phenyl-4H-3,1-benzoxazin-4-one (0.01 mol) in ethanol (30 mL).

  • Add hydrazine hydrate (0.015 mol) to the solution.

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture. The product will precipitate out of the solution.

  • Filter the solid, wash with cold ethanol, and dry.

  • Recrystallization: Purify the crude product by recrystallization from ethanol to obtain pure 3-amino-6-bromo-2-phenyl-4(3H)-quinazolinone.

  • Characterization and Purity Assessment: Confirm the structure and purity of the final compound using melting point determination, IR, ¹H NMR, ¹³C NMR, and mass spectrometry. Purity should also be assessed by HPLC.

G cluster_1 Synthetic Protocol Workflow Start 5-Bromoanthranilic Acid + Benzoyl Chloride Step1 Acylation in Pyridine Start->Step1 Intermediate1 N-Benzoyl-5-bromoanthranilic Acid Step1->Intermediate1 Step2 Cyclization with Acetic Anhydride Intermediate1->Step2 Intermediate2 6-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one Step2->Intermediate2 Step3 Reaction with Hydrazine Hydrate Intermediate2->Step3 QC1 Characterization (IR, NMR) Intermediate2->QC1 Product 3-Amino-6-bromo-2-phenyl-4(3H)-quinazolinone Step3->Product QC2 Full Characterization (IR, NMR, MS, HPLC) Product->QC2

Caption: Detailed workflow for the synthesis and quality control of a target quinazolinone.

Biological Evaluation: In Vivo Anti-inflammatory Activity

The synthesized quinazolinone derivatives are typically evaluated for their anti-inflammatory potential using the carrageenan-induced paw edema model in rats, a standard and reliable method for screening acute anti-inflammatory agents.

Protocol 3: Carrageenan-Induced Paw Edema Assay

Animals:

  • Wistar rats (150-200 g) of either sex.

Materials:

  • Synthesized test compounds

  • Indomethacin (as a standard reference drug)

  • Carrageenan (1% w/v in normal saline)

  • Plethysmometer

Procedure:

  • Divide the animals into groups (n=6): a control group, a standard group (receiving indomethacin), and test groups (receiving different doses of the synthesized compounds).

  • Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives only the vehicle.

  • After 1 hour of drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw of each rat.

  • Measure the paw volume immediately after carrageenan injection (0 hour) and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculate the percentage inhibition of edema for each group in comparison to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the drug-treated group.

Data Presentation and Structure-Activity Relationship (SAR)

The anti-inflammatory activity of various 6-bromo-quinazolinone derivatives is summarized below. This data highlights the impact of different substituents on the quinazolinone core.

Compound IDR (Substituent at position 3)% Inhibition of Edema (at 4h)Reference
1 -NH₂83.55% (at 40 mg/kg)[2][3]
2 -H(Data not specified)
3 -CH₂COOC₂H₅(Data not specified)
4 -p-acetylphenyl(Data not specified)[4][5]
Indomethacin Standard Drug83.50% (at 10 mg/kg)[2]

Insights from the Data:

The data, although from different studies, consistently demonstrates that 6-bromo-quinazolinone derivatives possess significant anti-inflammatory activity. Notably, compound 1 , with a 3-amino substitution, exhibited a very high percentage of edema inhibition, comparable to the standard drug indomethacin.[2][3] This suggests that the presence of the amino group at the 3-position is crucial for potent anti-inflammatory effects. The synthesis of a series of N-substituted acetamides from the ethyl ester derivative (Compound 3 ) has also been reported to yield compounds with good anti-inflammatory and analgesic activities. Furthermore, derivatization at the 3-position with a p-acetylphenyl group (Compound 4 ) serves as a versatile handle for creating more complex heterocyclic systems with promising anti-inflammatory and analgesic properties.[4][5]

Conclusion and Future Directions

This compound is an invaluable and versatile starting material for the synthesis of a wide array of 6-bromo-4(3H)-quinazolinone derivatives with potent anti-inflammatory properties. The straightforward and efficient synthetic protocols, coupled with the significant biological activity of the resulting compounds, make this a highly attractive area for further research and development. Future work should focus on expanding the library of these derivatives to establish a more comprehensive structure-activity relationship, elucidating their precise mechanism of action (e.g., inhibition of cyclooxygenase enzymes or other inflammatory mediators), and optimizing their pharmacokinetic profiles to identify lead candidates for clinical development.

References

Application Notes and Protocols: A Detailed Guide to the Bromination of 4H-3,1-Benzoxazin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the experimental procedure for the bromination of 4H-3,1-benzoxazin-4-one, a key transformation in the synthesis of novel heterocyclic compounds for pharmaceutical and materials science applications. This guide is structured to provide not only a step-by-step protocol but also the scientific rationale behind the procedural choices, ensuring both reproducibility and a deeper understanding of the reaction.

Introduction and Scientific Context

4H-3,1-Benzoxazin-4-ones are a class of heterocyclic compounds that serve as crucial building blocks in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The introduction of a bromine atom onto the benzoxazinone scaffold via electrophilic aromatic substitution significantly enhances the potential for further functionalization, making it a valuable intermediate for the development of new chemical entities.

The bromination of the aromatic ring of 4H-3,1-benzoxazin-4-one is an example of electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the directing effects of the substituents on the benzene ring. In the 4H-3,1-benzoxazin-4-one core, the ether oxygen and the amide nitrogen are both ortho-, para-directing and activating groups.[3][4] This electronic influence dictates the position of the incoming electrophile (bromonium ion).

This application note will detail a robust protocol for the selective bromination of 4H-3,1-benzoxazin-4-one, discuss the underlying reaction mechanism, and provide guidance on the characterization of the resulting product.

Reaction Mechanism and Regioselectivity

The bromination of 4H-3,1-benzoxazin-4-one proceeds via a classic electrophilic aromatic substitution mechanism. The key steps are outlined below:

  • Generation of the Electrophile: In the presence of a suitable solvent like acetic acid, molecular bromine (Br₂) becomes polarized, creating an electrophilic bromine species (Br⁺).

  • Nucleophilic Attack: The electron-rich aromatic ring of the benzoxazinone acts as a nucleophile, attacking the electrophilic bromine. This step results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation: A base (such as the solvent or the bromide ion) removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated product.

The regioselectivity of the bromination is primarily influenced by the activating, ortho-, para-directing effects of the ether oxygen at position 1 and the amide nitrogen at position 3. These groups donate electron density to the aromatic ring, particularly at the ortho and para positions, making them more susceptible to electrophilic attack. In the case of 4H-3,1-benzoxazin-4-one, the positions ortho and para to the ether oxygen are C5 and C7, while the positions ortho and para to the amide nitrogen are C5 and C7. The cumulative effect of these two groups strongly activates the C6 and C8 positions. Experimental evidence on related benzoxazinone structures suggests that bromination often occurs at the C6 and C8 positions.[5]

Reaction Pathway Diagram

Bromination_Mechanism cluster_0 Step 1: Electrophile Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation Br2 Br-Br Br_plus δ+Br-Brδ- Br2->Br_plus Polarization in Acetic Acid Arenium_Ion Arenium Ion (Resonance Stabilized) Br_plus->Arenium_Ion Benzoxazinone 4H-3,1-Benzoxazin-4-one Benzoxazinone->Arenium_Ion Attack by π-system Product 6-Bromo-4H-3,1-Benzoxazin-4-one Arenium_Ion->Product -H+ Br_minus Br- HBr HBr

Caption: Mechanism of Electrophilic Aromatic Bromination.

Experimental Protocol

This protocol is adapted from established procedures for the bromination of related benzoxazinone derivatives.[6]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4H-3,1-Benzoxazin-4-one≥98%Commercially AvailableStarting material.
Bromine (Br₂)Reagent GradeCommercially AvailableHighly corrosive and toxic. Handle with extreme care in a fume hood.
Glacial Acetic AcidACS GradeCommercially AvailableSolvent.
Sodium Thiosulfate (Na₂S₂O₃)Anhydrous, ≥98%Commercially AvailableFor quenching excess bromine.
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionPrepared in-houseFor neutralization.
Dichloromethane (CH₂Cl₂)ACS GradeCommercially AvailableExtraction solvent.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercially AvailableDrying agent.
Round-bottom flask (100 mL)--
Magnetic stirrer and stir bar--
Addition funnel--
Reflux condenser--
Ice bath--
Separatory funnel--
Rotary evaporator--
Filtration apparatus--
Safety Precautions
  • Bromine is extremely hazardous. It is highly corrosive, toxic upon inhalation, and can cause severe burns.[7] Always handle liquid bromine and its solutions in a well-ventilated chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves.

  • Have a bromine spill kit readily available. Spills should be neutralized with a sodium thiosulfate solution.

  • Acetic acid is corrosive. Avoid contact with skin and eyes.

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4H-3,1-benzoxazin-4-one (1.47 g, 10 mmol) in glacial acetic acid (30 mL). Stir the mixture at room temperature until the solid is completely dissolved.

  • Preparation of Bromine Solution: In a separate container, carefully prepare a solution of bromine (0.51 mL, 1.60 g, 10 mmol) in glacial acetic acid (10 mL).

  • Addition of Bromine: Cool the benzoxazinone solution in an ice bath. Slowly add the bromine solution dropwise to the stirred benzoxazinone solution over a period of 30 minutes using an addition funnel. Maintain the temperature of the reaction mixture below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Pour the reaction mixture into a beaker containing ice-cold water (100 mL).

    • Quench the excess bromine by slowly adding a saturated solution of sodium thiosulfate until the orange-red color of bromine disappears.

    • Neutralize the mixture by the careful addition of a saturated sodium bicarbonate solution until the effervescence ceases.

    • The crude product may precipitate at this stage. If so, collect the solid by vacuum filtration, wash with cold water, and air dry.

    • If no precipitate forms, extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Purification:

    • Combine the organic extracts and wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure brominated product.

Experimental Workflow Diagram

Workflow A Dissolve 4H-3,1-benzoxazin-4-one in Acetic Acid C Dropwise Addition of Bromine Solution at 0-10 °C A->C B Prepare Bromine Solution in Acetic Acid B->C D Stir at Room Temperature for 4-6 hours C->D E Pour into Ice-Water D->E F Quench with Sodium Thiosulfate E->F G Neutralize with Sodium Bicarbonate F->G H Filter Precipitate or Extract with CH₂Cl₂ G->H I Dry and Concentrate H->I J Recrystallize to Purify I->J K Characterize the Product J->K

Caption: Step-by-step experimental workflow for bromination.

Characterization of the Product

The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons. The substitution pattern on the benzene ring can be determined by the coupling patterns and chemical shifts of the remaining aromatic protons. The disappearance of a signal in the aromatic region compared to the starting material and the appearance of a new set of signals consistent with a brominated benzene ring will confirm the reaction.

  • ¹³C NMR: The carbon NMR spectrum will show a new signal for the carbon atom attached to the bromine. The chemical shift of this carbon will be influenced by the electronegativity of the bromine atom. A reference spectrum for a similar compound, 6-bromo-3-phenyl-3,4-dihydro-2H-benzo[e][5][8]oxazine, can provide an indication of the expected chemical shifts.[9]

Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

  • C=O (lactone carbonyl) stretching: ~1750-1770 cm⁻¹

  • C=N stretching: ~1630-1650 cm⁻¹

  • C-Br stretching: ~500-600 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the product. The mass spectrum of a brominated compound is characterized by a distinctive isotopic pattern for bromine, with two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[10][11] This will result in two molecular ion peaks (M⁺ and M⁺+2) of nearly equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the bromination of 4H-3,1-benzoxazin-4-one. By understanding the underlying mechanism and adhering to the outlined safety and experimental procedures, researchers can reliably synthesize this valuable intermediate for further applications in drug discovery and materials science. The provided characterization guidelines will ensure the structural integrity and purity of the final product.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 6-Bromo-4H-3,1-benzoxazin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 6-Bromo-4H-3,1-benzoxazin-4-one in Synthesis

The 4H-3,1-benzoxazin-4-one scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, materials science, and agrochemicals.[1] Its derivatives are known to exhibit a wide range of biological activities, including acting as inhibitors of serine proteases.[2] The strategic introduction of a bromine atom at the 6-position provides a versatile chemical handle for further molecular elaboration through transition-metal-catalyzed cross-coupling reactions. This guide provides detailed application notes and robust protocols for the palladium-catalyzed functionalization of this compound, a key building block for the synthesis of novel chemical entities.

Palladium catalysis stands as one of the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[3] For a substrate such as this compound, palladium-catalyzed reactions like the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination open up a vast chemical space for the introduction of diverse substituents, enabling the fine-tuning of physicochemical and biological properties.[1][3]

This document serves as an in-depth technical guide, offering not just step-by-step procedures but also the underlying mechanistic principles and practical insights to empower researchers in their synthetic endeavors. The protocols described herein are based on well-established methodologies for structurally similar aryl bromides and are designed to be self-validating and adaptable.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron species and an organic halide.[4] For this compound, this reaction provides a direct route to 6-aryl or 6-vinyl derivatives, which are of significant interest in drug discovery.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-understood process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The reaction is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex, forming a palladium(II) intermediate. This is followed by transmetalation, where the organic group from the boronic acid (activated by a base) is transferred to the palladium center. The cycle is completed by reductive elimination, which forms the new C-C bond and regenerates the active palladium(0) catalyst.[5]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_intermediate Ar-Pd(II)(Br)L₂ pd_intermediate->pd0 Reductive Elimination transmetalation Transmetalation pd_boronate Ar-Pd(II)(R')L₂ pd_intermediate->pd_boronate Transmetalation base_activation R'B(OH)₂ + Base → [R'B(OH)₃]⁻ base_activation->pd_intermediate [R'B(OH)₃]⁻ reductive_elimination Reductive Elimination product Ar-R' pd_boronate->product Reductive Elimination substrate Ar-Br substrate->pd_intermediate Oxidative Addition

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.
Detailed Protocol: Synthesis of 6-Phenyl-4H-3,1-benzoxazin-4-one

This protocol details a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), Pd(dppf)Cl₂ (0.03 equiv.), and Na₂CO₃ (2.0 equiv.).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe. The final concentration of the substrate should be approximately 0.1 M.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionNotes
Palladium Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Pd(dppf)Cl₂ is often robust and effective for a wide range of substrates.
Ligand dppf (in Pd(dppf)Cl₂), PPh₃The choice of ligand can influence reaction efficiency.
Base Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄The base is crucial for activating the boronic acid.[4]
Solvent System Dioxane/H₂O, Toluene/EtOH/H₂O, DMFA mixture of an organic solvent and water is common.
Temperature 80-110 °CTemperature may need to be optimized for specific substrates.

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction is a powerful method for the arylation of alkenes, forming a new carbon-carbon bond between an aryl halide and an alkene in the presence of a palladium catalyst and a base.[6] This reaction allows for the introduction of alkenyl substituents at the 6-position of the benzoxazinone core.

Mechanistic Rationale

The Heck reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) complex, followed by migratory insertion of the alkene into the palladium-carbon bond.[7] Subsequent β-hydride elimination forms the substituted alkene product and a palladium-hydride species. The final step is the regeneration of the Pd(0) catalyst by the base.[7]

Heck_Reaction_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_intermediate Ar-Pd(II)(Br)L₂ migratory_insertion Migratory Insertion pd_alkyl R-CH₂-CH(Ar)-Pd(II)(Br)L₂ pd_intermediate->pd_alkyl Migratory Insertion beta_hydride_elimination β-Hydride Elimination product Ar-CH=CH-R pd_alkyl->product β-Hydride Elimination pd_hydride H-Pd(II)(Br)L₂ pd_hydride->pd0 Base substrate Ar-Br substrate->pd_intermediate Oxidative Addition alkene H₂C=CHR alkene->pd_intermediate base Base

Figure 2: Simplified Catalytic Cycle of the Heck Reaction.
Detailed Protocol: Synthesis of 6-(2-Phenylethenyl)-4H-3,1-benzoxazin-4-one

This protocol provides a general procedure for the Heck coupling of this compound with styrene.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a sealable reaction tube, combine this compound (1.0 equiv.), Pd(OAc)₂ (0.02 equiv.), and P(o-tol)₃ (0.04 equiv.).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous DMF, styrene (1.5 equiv.), and Et₃N (2.0 equiv.) via syringe.

  • Seal the tube and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over Na₂SO₄.

  • Concentrate the solution and purify the residue by flash column chromatography.

ParameterRecommended ConditionNotes
Palladium Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂Pd(OAc)₂ is a common and effective precatalyst.
Ligand P(o-tol)₃, PPh₃Bulky phosphine ligands are often beneficial.
Base Et₃N, K₂CO₃, NaOAcAn organic or inorganic base is required to regenerate the catalyst.[6]
Solvent DMF, DMAc, AcetonitrileHigh-boiling polar aprotic solvents are typically used.
Temperature 100-140 °CHigher temperatures are often necessary for less reactive substrates.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.[8] It is the premier method for synthesizing 6-alkynyl-4H-3,1-benzoxazin-4-ones.

Mechanistic Rationale

The Sonogashira coupling involves two interconnected catalytic cycles.[8] The palladium cycle is similar to that of other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) intermediate.[8]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_intermediate Ar-Pd(II)(Br)L₂ pd0->pd_intermediate Oxidative Addition (Ar-Br) pd_alkynyl Ar-Pd(II)(C≡CR')L₂ pd_intermediate->pd_alkynyl Transmetalation product Ar-C≡CR' pd_alkynyl->product Reductive Elimination product->pd0 cu_halide Cu(I)Br cu_acetylide Cu(I)C≡CR' cu_halide->cu_acetylide cu_acetylide->pd_intermediate Transmetalation alkyne H-C≡CR' alkyne->cu_halide Base

Figure 3: Interconnected Catalytic Cycles of the Sonogashira Reaction.
Detailed Protocol: Synthesis of 6-(Phenylethynyl)-4H-3,1-benzoxazin-4-one

This protocol outlines a general procedure for the Sonogashira coupling of this compound with phenylacetylene.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Toluene or THF (anhydrous, degassed)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).

  • Evacuate and backfill the flask with an inert gas.

  • Add degassed toluene or THF, followed by Et₃N (3.0 equiv.) and phenylacetylene (1.2 equiv.) via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

ParameterRecommended ConditionNotes
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄These are standard and effective catalysts.
Copper Co-catalyst CuIEssential for the formation of the copper acetylide.[8]
Base Et₃N, Diisopropylamine (DIPA)An amine base is used as both the base and often as a solvent.
Solvent Toluene, THF, DMFAnhydrous and degassed solvents are crucial for this reaction.
Temperature Room Temperature to 80 °CMany Sonogashira couplings proceed efficiently at room temperature.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[1] This reaction is instrumental for synthesizing 6-amino-substituted 4H-3,1-benzoxazin-4-ones.

Mechanistic Rationale

The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex.[1] The resulting Pd(II) complex then coordinates with the amine. Deprotonation by a base forms a palladium-amido intermediate, which undergoes reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.[1] The choice of a bulky, electron-rich phosphine ligand is critical for the success of this reaction.[9]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_intermediate Ar-Pd(II)(Br)L₂ amine_coordination Amine Coordination pd_amine_complex [Ar-Pd(II)(HNR'R'')L₂]⁺Br⁻ pd_intermediate->pd_amine_complex Amine Coordination deprotonation Deprotonation pd_amido Ar-Pd(II)(NR'R'')L₂ pd_amine_complex->pd_amido Base product Ar-NR'R'' pd_amido->product Reductive Elimination reductive_elimination Reductive Elimination product->pd0 substrate Ar-Br substrate->pd_intermediate Oxidative Addition amine HNR'R'' amine->pd_intermediate base Base

Figure 4: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.
Detailed Protocol: Synthesis of 6-(Morpholino)-4H-3,1-benzoxazin-4-one

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with morpholine.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene or Dioxane (anhydrous, degassed)

  • Standard glassware for inert atmosphere reactions (e.g., in a glovebox)

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.02 equiv.), XPhos (0.04 equiv.), and NaOtBu (1.4 equiv.) to an oven-dried Schlenk tube.

  • Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Add anhydrous, degassed toluene or dioxane via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C.

  • Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

ParameterRecommended ConditionNotes
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂These are common precatalysts that form the active Pd(0) species in situ.
Ligand XPhos, SPhos, RuPhos, BINAPBulky, electron-rich phosphine ligands are crucial for high yields.[9]
Base NaOtBu, KOtBu, Cs₂CO₃A strong, non-nucleophilic base is typically required.[10]
Solvent Toluene, Dioxane, THFAnhydrous, non-polar aprotic solvents are preferred.
Temperature 80-120 °CThe required temperature depends on the reactivity of the substrates.

Palladium-Catalyzed Carbonylation Reactions

Palladium-catalyzed carbonylation reactions offer a direct route to introduce a carbonyl group into an organic molecule. While often used to synthesize the benzoxazinone ring system itself from N-(o-bromoaryl)amides, the bromo-substituted benzoxazinone can potentially undergo further carbonylation under specific conditions to yield carboxylic acid derivatives.

Mechanistic Rationale

The mechanism of aminocarbonylation, for example, involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by the insertion of carbon monoxide (CO) to form a palladium-acyl complex. This complex then undergoes nucleophilic attack by an amine, followed by reductive elimination to yield the amide product and regenerate the Pd(0) catalyst.

Application Note: Synthesis of 6-Carboxamido-4H-3,1-benzoxazin-4-one Derivatives

This protocol is based on general aminocarbonylation procedures and would require optimization for the specific substrate.

Materials:

  • This compound

  • Desired amine (e.g., morpholine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Triethylamine (Et₃N)

  • Carbon monoxide (CO) source (e.g., CO gas balloon or a CO-releasing molecule like Mo(CO)₆)

  • DMF or Toluene (anhydrous)

Procedure:

  • Set up a reaction vessel equipped for handling carbon monoxide.

  • Charge the vessel with this compound (1.0 equiv.), Pd(OAc)₂ (0.05 equiv.), and dppp (0.1 equiv.).

  • Evacuate and backfill with an inert gas, then with carbon monoxide (1 atm).

  • Add anhydrous solvent (DMF or toluene), the amine (2.0 equiv.), and Et₃N (2.5 equiv.).

  • Heat the mixture to 80-100 °C under a CO atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, vent the CO in a fume hood, and work up as described in previous sections.

ParameterRecommended ConditionNotes
Palladium Catalyst Pd(OAc)₂, PdCl₂(dppf)A variety of palladium sources can be effective.
Ligand dppp, dppf, XantphosBidentate phosphine ligands are often used to stabilize the catalyst.
CO Source CO gas, Mo(CO)₆Handling of CO gas requires appropriate safety precautions.
Solvent DMF, Toluene, DioxaneThe choice of solvent can influence the reaction rate and selectivity.
Temperature 80-120 °CHigher temperatures may be needed to facilitate CO insertion.

Conclusion

This compound is a highly valuable building block, and its utility is significantly expanded through the application of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions provide reliable and versatile methods for the introduction of a wide array of functional groups at the 6-position. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to develop novel derivatives for applications in drug discovery and materials science. As with any chemical reaction, optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-4H-3,1-benzoxazin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromo-4H-3,1-benzoxazin-4-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. Benzoxazinone derivatives are crucial synthons in medicinal chemistry, valued for a wide range of biological activities.[1][2] The introduction of a bromine atom onto the scaffold can significantly modulate the molecule's chemical properties and synthetic utility.[3]

This document moves beyond a simple protocol, offering in-depth troubleshooting, mechanistic explanations, and comparative methodologies to empower you to achieve consistent, high-yield results.

Core Synthesis Pathway: The Acetic Anhydride Route

A prevalent and accessible method for synthesizing 2-methyl substituted benzoxazinones involves the cyclization of the corresponding anthranilic acid with acetic anhydride.[1][4] For our target molecule, this involves the reaction of 5-bromoanthranilic acid with acetic anhydride under reflux.

The overall transformation is as follows:

5-Bromoanthranilic Acid → 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one

While straightforward in principle, this synthesis is sensitive to several parameters that can impact yield and purity. This guide will address these sensitivities directly.

Troubleshooting Guide: A-Q&A Approach

This section addresses the most common issues encountered during the synthesis.

Question 1: My reaction yield is consistently low (<60%). What are the primary factors I should investigate?

Answer: Low yield is the most frequent challenge and can typically be traced to one of four areas: reagent quality, reaction conditions, workup procedure, or incomplete conversion.

Troubleshooting Flowchart

G cluster_solutions Potential Solutions start Low Yield Reported reagents 1. Verify Reagent Quality & Dryness - 5-Bromoanthranilic Acid (Purity) - Acetic Anhydride (Anhydrous) start->reagents conditions 2. Optimize Reaction Conditions - Temperature (Ensure Reflux) - Reaction Time (Monitor by TLC) reagents->conditions If reagents are pure/dry sol_reagents Dry reagents/solvents. Use fresh Acetic Anhydride. reagents->sol_reagents workup 3. Evaluate Workup & Isolation - Premature Precipitation? - pH during workup? - Appropriate Recrystallization? conditions->workup If conditions are optimal sol_conditions Increase reflux time. Ensure thermometer is accurate. conditions->sol_conditions purity 4. Assess Product Purity - Significant Side Products? - Unreacted Starting Material? workup->purity If workup is sound sol_workup Cool slowly to crystallize. Avoid strongly basic conditions. workup->sol_workup sol_purity Optimize chromatography or recrystallization solvent system. purity->sol_purity

Caption: Troubleshooting logic for addressing low product yield.

Detailed Breakdown of Causes and Solutions:

Potential Cause Scientific Rationale Recommended Action
Moisture Contamination Acetic anhydride readily hydrolyzes to acetic acid, consuming the reagent and introducing water, which inhibits the cyclodehydration step.Use oven-dried glassware. Ensure the acetic anhydride is fresh and from a sealed bottle. Handle reagents under an inert atmosphere (N₂ or Ar) in critical applications.
Incomplete Reaction The cyclization step may require more thermal energy or time than allocated. The intermediate, N-acetyl-5-bromoanthranilic acid, may be the primary component in the crude mixture.Monitor the reaction progress using Thin-Layer Chromatography (TLC). Extend the reflux time until the starting material spot is completely consumed. Ensure vigorous reflux is maintained.
Sub-optimal Temperature If the reaction is not heated to a sufficient temperature, the rate of the final intramolecular cyclization will be slow, leading to incomplete conversion.Use a high-boiling point solvent bath (e.g., silicone oil) for uniform heating. Calibrate your hotplate or thermometer to ensure accurate temperature control.
Product Loss During Workup The product can be prematurely precipitated or lost if the workup procedure is not optimized. Benzoxazinone rings can be susceptible to hydrolysis under harsh pH conditions.Allow the reaction mixture to cool slowly to room temperature before pouring it into ice water to induce crystallization. Avoid using strong bases during neutralization steps.

Question 2: I see two major spots on my TLC plate after the reaction. What is the likely side product and how can I minimize it?

Answer: In the synthesis of 2-methyl-4H-3,1-benzoxazin-4-ones from anthranilic acids and acetic anhydride, the most common byproduct is the N-acetylated, uncyclized intermediate (N-acetyl-5-bromoanthranilic acid).

Reaction Mechanism and Side Product Formation

G cluster_main Main Reaction Pathway cluster_tlc TLC Monitoring SM 5-Bromoanthranilic Acid INT Intermediate: N-Acetyl-5-bromoanthranilic acid (Side Product if not cyclized) SM->INT + Acetic Anhydride (N-Acetylation) spot_sm SM PROD Product: 6-Bromo-2-methyl-4H- 3,1-benzoxazin-4-one INT->PROD Heat (Reflux) (Intramolecular Cyclization & Dehydration) spot_int INT spot_prod PROD tlc_origin Origin tlc_sf Solvent Front

Caption: The reaction proceeds via an N-acetylated intermediate, which can be isolated as a side product if cyclization is incomplete.

Minimization Strategy: The formation of the intermediate is a necessary step. The key to a high yield is to ensure this intermediate efficiently converts to the final product.

  • Increase Thermal Driving Force: Ensure the reaction is at a full, rolling reflux. This provides the activation energy needed for the intramolecular cyclization.

  • Extend Reaction Time: As confirmed by TLC, continue heating until the intermediate spot has been fully converted to the product spot.

  • Use Excess Acetic Anhydride: Acetic anhydride can also act as the solvent, ensuring the concentration of the cyclizing agent is high, driving the reaction forward.

Question 3: My product has an off-white or brownish color after isolation. What is the best method for purification to obtain a clean, white solid?

Answer: Color impurities often arise from polymerization or minor side reactions at high temperatures. Recrystallization is the most effective method for purification.

Recommended Purification Protocol:

  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Good starting points for this compound include:

    • Ethanol

    • Ethyl Acetate

    • A mixed solvent system like Ethyl Acetate/Hexane or Toluene/Hexane.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the chosen hot solvent.

    • If color persists, you can perform a hot filtration, optionally through a small plug of activated carbon or Celite, to remove insoluble or colored impurities. (Use this sparingly as it can reduce yield).

    • Allow the filtrate to cool slowly to room temperature. Rapid cooling can trap impurities.

    • For maximum recovery, cool the flask in an ice bath for 30-60 minutes.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Frequently Asked Questions (FAQs)

Q: What is the detailed mechanism for the cyclization with acetic anhydride? A: The reaction is a two-step process:

  • N-Acetylation: The amino group of 5-bromoanthranilic acid acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This forms the N-acetyl-5-bromoanthranilic acid intermediate and releases a molecule of acetic acid.

  • Cyclodehydration: Under heat, the carboxylic acid's hydroxyl group performs an intramolecular nucleophilic attack on the amide carbonyl carbon. This is followed by the elimination of a water molecule to form the stable six-membered benzoxazinone ring.

Q: Are there higher-yielding, alternative synthetic methods I should consider? A: Yes, modern synthetic methods have been developed that can offer higher yields and milder conditions compared to the traditional acetic anhydride route.

Comparison of Synthetic Methods

Method Reagents Typical Yield Pros Cons Reference
Classic Reflux Acetic Anhydride60-80%Inexpensive, readily available reagents.High temperatures, moderate yields, potential for side products.[1][4]
Aroyl Chlorides Aroyl Chloride, Pyridine70-90%Good for 2-aryl substituted benzoxazinones.Pyridine is a noxious solvent; requires stoichiometric base.[5][6]
Mechanosynthesis TCT, PPh₃ (catalytic)up to 98%Extremely fast (1-2 mins), high yield, green chemistry (solvent-free).Requires specialized grinding equipment (ball mill or mortar/pestle).[7][8]
(TCT = 2,4,6-trichloro-1,3,5-triazine)

Q: What are the critical safety precautions for this synthesis? A: User safety is paramount.

  • Acetic Anhydride: Is corrosive and a lachrymator. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9]

  • Heating: Use a heating mantle with a stirrer and a condenser to prevent solvent loss and pressure buildup. Never heat a closed system.

  • Workup: Be cautious when adding the hot reaction mixture to ice water, as it can spatter.

Standard Experimental Protocol (Acetic Anhydride Method)

This protocol provides a baseline for the synthesis of 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one.

Materials:

  • 5-Bromoanthranilic acid

  • Acetic anhydride

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromoanthranilic acid (e.g., 10.0 g, 1.0 eq).

  • In a fume hood, add acetic anhydride (e.g., 30 mL, excess).

  • Attach a reflux condenser to the flask.

  • Heat the mixture to reflux (approx. 140°C) with stirring. Maintain a gentle reflux for 2-4 hours.

  • Reaction Monitoring (Optional but Recommended): Periodically take a small aliquot from the reaction, quench it, and spot it on a TLC plate (e.g., using 3:1 Hexane:Ethyl Acetate as eluent) to monitor the disappearance of the starting material.

  • Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Slowly and carefully pour the cooled reaction mixture into a beaker containing crushed ice (approx. 200 g) with gentle stirring.

  • A precipitate will form. Continue stirring until all the excess acetic anhydride has been hydrolyzed.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid cake with cold water (2 x 50 mL) and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the crude 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to yield a pure, crystalline product.

References

Technical Support Center: Purification of 6-Bromo-4H-3,1-benzoxazin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 6-Bromo-4H-3,1-benzoxazin-4-one. This resource is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate. The purity of this compound is paramount for the success of subsequent synthetic steps, as impurities can lead to unwanted side reactions and complex product mixtures.[1][2] This guide provides field-proven insights, troubleshooting advice, and detailed protocols to help you achieve high purity for your material.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing this compound?

The most prevalent impurities typically arise from the starting materials and potential side reactions. These include:

  • Unreacted Starting Materials: Primarily 2-amino-5-bromobenzoic acid or its N-acylated derivative, which is the immediate precursor before cyclization.[3]

  • Hydrolysis Product: The benzoxazinone ring is an activated ester and is susceptible to hydrolysis. The primary degradation product is the ring-opened N-acyl-2-amino-5-bromobenzoic acid. This can occur if the reaction or workup is exposed to water, especially under non-neutral pH.[4]

  • Acetic Anhydride Residues: If acetic anhydride is used as the cyclizing agent, residual amounts or its hydrolysis product (acetic acid) may be present.[5]

Q2: What is the best initial strategy for purifying the crude product?

For most applications, recrystallization is the most efficient and scalable first-line approach. It is effective at removing less soluble starting materials and more polar, ring-opened impurities. The choice of solvent is critical and should be determined empirically.

Q3: How can I monitor the progress of my purification?

Thin-Layer Chromatography (TLC) is the indispensable tool for monitoring purity.[6] Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to clearly resolve the product spot from impurities. The product, being a moderately polar heterocycle, should have a distinct Rf value from the more polar anthranilic acid derivatives.

Q4: My compound seems to be degrading during purification. What is happening?

This is a common issue related to the chemical stability of the benzoxazinone ring. The lactone-like functionality is sensitive to nucleophiles, including water and alcohols, and can hydrolyze under both acidic and basic conditions.[4] This is particularly problematic during aqueous workups or chromatography on acidic stationary phases like standard silica gel.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during your experiments.

Problem 1: My crude product is a persistent oil or waxy solid that refuses to crystallize.

  • Underlying Cause: This is often due to the presence of residual solvents (like pyridine or acetic anhydride) or impurities that act as a crystallization inhibitor.

  • Expert Solution: Trituration. Before attempting a full recrystallization, try triturating the crude material. This involves stirring or grinding the oil/waxy solid with a solvent in which the desired product is poorly soluble but the impurities are soluble.

    • Place the crude material in a flask.

    • Add a non-polar solvent such as hexanes , pentane , or diethyl ether .[7]

    • Stir vigorously with a spatula or magnetic stirrer. The goal is to break up the material and wash away soluble impurities.

    • Your product will hopefully solidify. If it does, you can collect it by filtration, wash with more cold solvent, and then proceed to recrystallization for higher purity.

Problem 2: After recrystallization, TLC analysis shows that the main impurity is still present.

  • Underlying Cause: The impurity has solubility characteristics very similar to your product in the chosen recrystallization solvent, making separation by this method ineffective.

  • Expert Solution: Column Chromatography. When recrystallization fails, flash column chromatography is the next logical step for achieving high purity. It separates compounds based on their differential adsorption to a stationary phase, typically silica gel.[8]

    • Key Consideration: As mentioned, this compound can degrade on standard silica gel. To mitigate this, you can either:

      • Work quickly and avoid letting the compound sit on the column for extended periods.

      • Use a deactivated stationary phase. Pre-treat the silica gel by preparing the slurry with an eluent containing a small amount of a neutralizer like triethylamine (~0.5-1%).

Problem 3: During column chromatography, a new, more polar spot appears on my TLC plates, and my overall yield is low.

  • Underlying Cause: This is a classic sign of on-column degradation (hydrolysis). The silica gel surface is inherently acidic and contains adsorbed water, which can catalyze the opening of the benzoxazinone ring.

  • Expert Solution: Optimize the Chromatography Conditions.

    • Dry Loading: Adsorb your crude product onto a small amount of silica gel (dry loading) rather than dissolving it in a polar solvent (wet loading). This minimizes the initial solvent volume and potential for degradation before the separation begins.

    • Solvent Polarity: Use the least polar eluent system possible that still provides good separation (aim for a product Rf of 0.25-0.35 on TLC). This reduces the contact time on the column.

    • Alternative Stationary Phases: If degradation persists, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica (like C18) if the polarity difference is sufficient for separation.

Visual Workflow for Purification Strategy

The following diagram outlines the decision-making process for purifying this compound.

Purification_Workflow crude Crude Product triturate Triturate with Non-Polar Solvent crude->triturate If Oily/Waxy recrystallize Recrystallization crude->recrystallize If Solid triturate->recrystallize check_purity1 Check Purity (TLC) recrystallize->check_purity1 column_chrom Flash Column Chromatography check_purity1->column_chrom IMPURE final_product Pure Product check_purity1->final_product PURE check_purity2 Check Purity (TLC) check_purity2->column_chrom IMPURE Fractions check_purity2->final_product PURE Fractions column_chrom->check_purity2

Caption: Decision workflow for purifying crude this compound.

Data & Protocols

Table 1: Recommended Solvents for Recrystallization
Solvent SystemSolubility (Hot)Solubility (Cold)Rationale & Comments
Ethanol GoodLowA common first choice. Provides good crystal formation. Ensure slow cooling to avoid precipitating impurities.[9]
Isopropanol GoodLowSimilar to ethanol, but its higher boiling point can sometimes improve dissolution of stubborn solids.
Ethyl Acetate / Hexane High (in pure EtOAc)Low (in mixture)A versatile system. Dissolve in minimal hot ethyl acetate, then add hot hexane dropwise until turbidity appears. Cool slowly.
Toluene ModerateVery LowGood for removing more polar impurities. The higher boiling point requires caution.
Protocol 1: Purification by Recrystallization
  • Solvent Selection: Based on small-scale tests or the table above, select an appropriate solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of boiling solvent incrementally until the solid is just dissolved.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, boil for a few minutes, and perform a hot filtration to remove it.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small portion of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Purification by Flash Column Chromatography
  • Eluent Selection: Using TLC, determine a solvent system (e.g., Ethyl Acetate/Hexane) that gives the product an Rf value of approximately 0.25-0.35.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the silica bed is compact and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, create a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Carefully add the eluent to the top of the column and apply positive pressure. Begin collecting fractions.

  • Monitoring: Spot each fraction (or every few fractions) onto a TLC plate and develop it to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.

  • Drying: Place the resulting solid under high vacuum to remove any final traces of solvent.

Key Chemical Structures

The diagram below illustrates the target molecule and its common hydrolysis-related impurity.

Caption: Target product and its common hydrolysis-derived impurity.

References

common side products in the synthesis of 6-Bromo-4H-3,1-benzoxazin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromo-4H-3,1-benzoxazin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important heterocyclic compound. Here, we provide in-depth technical guidance, troubleshooting advice, and detailed experimental protocols based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and dependable method is the cyclization of 5-bromoanthranilic acid using a dehydrating agent.[1] Acetic anhydride is the reagent of choice for this transformation as it also serves as the acetyl source for the formation of the 2-methyl substituted product, 6-bromo-2-methyl-4H-3,1-benzoxazin-4-one.[2][3] The reaction typically involves heating 5-bromoanthranilic acid in acetic anhydride.[2]

Q2: What is the primary intermediate in the synthesis of 6-bromo-2-methyl-4H-3,1-benzoxazin-4-one from 5-bromoanthranilic acid and acetic anhydride?

A2: The reaction proceeds through the formation of N-acetyl-5-bromoanthranilic acid.[2] This intermediate is formed by the N-acetylation of the amino group of 5-bromoanthranilic acid by acetic anhydride. Subsequent intramolecular cyclization of this intermediate, with the elimination of a molecule of water, yields the final benzoxazinone product.

Q3: I see some unreacted starting material in my crude product. How can I drive the reaction to completion?

A3: Incomplete conversion is a common issue. To drive the reaction to completion, you can try the following:

  • Increase Reaction Time: Ensure the reaction is refluxed for an adequate duration. A typical reflux time is around one hour, but monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.[2]

  • Ensure Anhydrous Conditions: Acetic anhydride is sensitive to moisture. Ensure that your glassware is thoroughly dried and that the 5-bromoanthranilic acid is as dry as possible to prevent the hydrolysis of the acetic anhydride.

  • Use a Slight Excess of Acetic Anhydride: Using a molar excess of acetic anhydride can help to shift the equilibrium towards the formation of the N-acetyl intermediate and subsequently the cyclized product.

Q4: My final product seems to be hydrolyzing back to the N-acetyl-5-bromoanthranilic acid during workup. How can I prevent this?

A4: The 4H-3,1-benzoxazin-4-one ring system is susceptible to hydrolysis, especially under aqueous basic or acidic conditions.[4] To minimize hydrolysis during workup:

  • Avoid Aqueous Base: Do not use basic solutions (e.g., sodium bicarbonate) to quench the reaction if the product is sensitive to hydrolysis.

  • Rapid Workup: Perform the workup as quickly as possible. Once the reaction is complete, cool the mixture to induce crystallization and filter the product promptly.[2]

  • Use of Non-Aqueous Solvents: If recrystallization is necessary, use anhydrous organic solvents.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound, focusing on the identification and mitigation of common side products.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield 1. Incomplete reaction. 2. Hydrolysis of the product during workup. 3. Impure starting materials.1. Increase reflux time and monitor by TLC. Use a slight excess of acetic anhydride. 2. Minimize contact with water during workup. Avoid basic washes. 3. Ensure the 5-bromoanthranilic acid is pure and dry.
Presence of a byproduct with a carboxylic acid proton signal in ¹H NMR This is likely N-acetyl-5-bromoanthranilic acid, either from incomplete cyclization or hydrolysis of the product.* Optimize Reaction: Ensure complete cyclization by extending the reflux time. * Purification: The desired product is less polar than the carboxylic acid intermediate. Purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.
Oily or Gummy Product Instead of a Crystalline Solid Presence of impurities, such as residual acetic anhydride, acetic acid, or other side products, can inhibit crystallization.* Removal of Acetic Anhydride: After the reaction, excess acetic anhydride can be removed under reduced pressure. * Trituration: Triturate the crude product with a non-polar solvent like hexane or petroleum ether to remove non-polar impurities and induce crystallization. * Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol, isopropanol).
Observation of Minor Peaks in the Aromatic Region of ¹H NMR Could indicate the presence of isomeric impurities or products from side reactions. While less common with acetic anhydride, diacetylation or other minor reactions can occur.* Confirm Structure: Use 2D NMR techniques (COSY, HSQC) to confirm the structure of the main product and identify impurities. * Purification: High-performance liquid chromatography (HPLC) or careful column chromatography may be necessary to separate closely related isomers.

Experimental Protocols & Mechanisms

Protocol: Synthesis of 6-bromo-2-methyl-4H-3,1-benzoxazin-4-one

This protocol is adapted from established literature procedures.[2]

  • To a 250 mL round-bottom flask, add 2-(acetylamino)-5-bromobenzoic acid (N-acetyl-5-bromoanthranilic acid) (0.1 mol).

  • Add acetic anhydride (36 mL).

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 1 hour.

  • After 1 hour, remove the heat source and allow the reaction mixture to cool to room temperature.

  • Upon cooling, the product will precipitate as a solid.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold water or a non-polar solvent like hexane.

  • Dry the product under vacuum to obtain 6-bromo-2-methyl-4H-3,1-benzoxazin-4-one.

Note: Alternatively, one can start directly from 5-bromoanthranilic acid and reflux with an excess of acetic anhydride.

Reaction Mechanisms

The following diagrams illustrate the key reaction pathways involved in the synthesis and potential side reactions.

Synthesis of 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one start 5-Bromoanthranilic Acid + Acetic Anhydride intermediate N-Acetyl-5-bromoanthranilic Acid start->intermediate N-Acetylation product 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one intermediate->product Intramolecular Cyclization (-H2O)

Figure 1: Main synthetic pathway.

Side_Reaction_Hydrolysis product This compound hydrolysis_product N-Acetyl-5-bromoanthranilic Acid product->hydrolysis_product Hydrolysis (+H2O)

Figure 2: Common hydrolysis side reaction.

Data Presentation

The following table summarizes the key starting material and the expected product of the synthesis.

Compound Molecular Formula Molecular Weight ( g/mol ) Appearance CAS Number
5-Bromoanthranilic AcidC₇H₆BrNO₂216.03Beige powder5794-88-7[5]
6-Bromo-2-methyl-4H-3,1-benzoxazin-4-oneC₉H₆BrNO₂240.05Crystalline solid19165-25-4

References

Technical Support Center: Optimizing Nucleophilic Substitution on 6-Bromo-4H-3,1-benzoxazin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for reactions involving 6-Bromo-4H-3,1-benzoxazin-4-one. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of nucleophilic substitution on this versatile scaffold. We provide in-depth answers to common questions and troubleshoot problems you may encounter, moving beyond simple protocols to explain the chemical reasoning behind our recommendations.

Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the reactivity of the this compound system.

Q1: What is the primary mechanism for nucleophilic substitution on this molecule, and why is the 6-position reactive?

A1: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNA r) mechanism, specifically through an addition-elimination pathway .[1][2] The benzene ring of the benzoxazinone is rendered electron-deficient by the combined electron-withdrawing effects of the fused heterocyclic ring (containing an ester and an imine-like C=N bond) and the bromine atom. This electron deficiency, or "activation," makes the ring susceptible to attack by strong nucleophiles.

The reaction involves two key steps:

  • Addition: The nucleophile attacks the carbon atom bearing the bromine (the ipso-carbon), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[1][3]

  • Elimination: The aromaticity is restored by the expulsion of the bromide leaving group.

The rate-determining step is typically the initial nucleophilic attack, as it involves the disruption of the stable aromatic system.[1]

Caption: General SNAr Addition-Elimination Mechanism.

Q2: My reaction involves an amine nucleophile. Do I always need a base?

A2: Not always, but it is highly recommended. The necessity of a base depends on the pKa of the amine and the reaction conditions.

  • For primary and secondary amines: The reaction generates HBr as a byproduct. This will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A base is required to scavenge this acid. Often, using a 2-fold excess of the reactant amine can serve this purpose, but this is only feasible if the amine is inexpensive and easily separable.[4] A non-nucleophilic organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), or a mild inorganic base like potassium carbonate (K₂CO₃), is a more controlled approach.[4]

  • For less nucleophilic amines (e.g., anilines): A stronger base may be needed to deprotonate the amine, increasing its nucleophilicity to drive the reaction forward. However, strong bases can promote side reactions (see Q4).

Q3: What are the two main reactive sites on the this compound molecule?

A3: This is a critical consideration for optimizing selectivity. The molecule possesses two primary electrophilic centers susceptible to nucleophilic attack:

  • C6-carbon (Aryl Halide): Attack at this site leads to the desired SNAr substitution of the bromine atom.

  • C4-carbon (Lactone Carbonyl): Attack at this site leads to the opening of the oxazinone ring.[5][6][7] The resulting intermediate can then undergo rearrangement, often forming a 4(3H)-quinazolinone derivative, especially when nitrogen nucleophiles are used.[5][7][8]

Controlling the reaction conditions (temperature, solvent, base) is key to favoring attack at C6 over C4.

Caption: Competing nucleophilic attack pathways.

Section 2: Troubleshooting Guide

This section is formatted to address specific problems you may be facing in the lab.

Q4: My reaction is very slow or not proceeding to completion. What factors should I investigate?

A4: Low conversion is a common issue. A systematic approach is required to identify the bottleneck.

Troubleshooting_Low_Conversion start Low or No Conversion Observed check_temp Increase Temperature incrementally (e.g., 80°C -> 100°C -> 120°C) start->check_temp check_solvent Switch to a more polar aprotic solvent? (e.g., THF -> DMF -> DMSO) check_temp->check_solvent No Improvement outcome_temp Reaction proceeds? Optimize T. check_temp->outcome_temp Yes check_base Is the base appropriate? - Strong enough for nucleophile? - Check for degradation. check_solvent->check_base No Improvement outcome_solvent Reaction proceeds? Solvent was key. check_solvent->outcome_solvent Yes check_nuc Assess Nucleophile Reactivity - Sterically hindered? - Electronically poor? check_base->check_nuc No Improvement outcome_base Reaction proceeds? Base was key. check_base->outcome_base Yes outcome_nuc Consider alternative nucleophile or catalytic conditions. check_nuc->outcome_nuc

Caption: Decision workflow for troubleshooting low reaction conversion.

Detailed Breakdown:

  • Temperature: SNAr reactions are often slow at room temperature and typically require heating. Start around 80-100 °C and, if necessary, increase to 120-150 °C. Be aware that higher temperatures can increase the rate of side reactions.

  • Solvent: The choice of solvent is crucial. Dipolar aprotic solvents are highly effective as they solvate the cation of the base, leaving a more "naked" and reactive anion, and they can stabilize the charged Meisenheimer complex.[4] If you are using a less polar solvent like THF or acetonitrile, switching to DMF, NMP, or DMSO will likely accelerate the reaction.[4][9] DMSO is often an excellent choice for difficult substitutions.[9]

  • Nucleophile Reactivity:

    • Steric Hindrance: Bulky nucleophiles (e.g., di-isopropylamine) will react much slower than less hindered ones (e.g., dimethylamine).[10]

    • Nucleophilicity: Less basic amines (e.g., 4-nitroaniline) are poor nucleophiles and will require more forcing conditions (higher temperature, stronger base) than aliphatic amines.

  • Base Strength: Ensure your base is strong enough to deprotonate your nucleophile if necessary, but not so strong that it causes decomposition of the starting material. For amine nucleophiles, K₂CO₃ or Cs₂CO₃ are excellent starting points.[4]

Q5: I'm observing multiple products by LC-MS, including one with a mass corresponding to the addition of my nucleophile and loss of H₂O, not HBr. What is happening?

A5: You are likely observing the product of nucleophilic attack at the C4-carbonyl followed by dehydration, leading to a 4(3H)-quinazolinone derivative .[5][7] This is a very common alternative reaction pathway for 4H-3,1-benzoxazin-4-ones when reacting with nitrogen nucleophiles like primary amines or hydrazine.[5][8]

How to Favor C6-Substitution over Quinazolinone Formation:

  • Lower the Temperature: Ring-opening at C4 often has a higher activation energy. Running the reaction at the lowest possible temperature that still allows for C6-substitution can significantly improve selectivity.

  • Use a Milder Base: Strong bases can accelerate C4 attack. Switch from bases like NaH or KOt-Bu to milder options like K₂CO₃ or an organic base like DIPEA.[4]

  • Solvent Choice: While less studied for this specific competition, sometimes a less polar solvent can temper the reactivity at the highly polarized C4 carbonyl. Experiment with a solvent like dioxane or toluene, though this may slow the desired SNAr reaction.[11]

Q6: My starting material seems to be degrading under the reaction conditions, but I'm not forming the desired product. Why?

A6: The benzoxazinone ring system, particularly the ester linkage, is sensitive to harsh conditions.

  • Strongly Basic Conditions: Strong bases (e.g., NaOH, KOH, alkoxides) can hydrolyze the lactone, leading to the formation of the corresponding N-acyl anthranilic acid derivative, which may not be soluble or reactive under the conditions.[6] This is especially problematic in the presence of trace water.

  • High Temperatures: Prolonged heating at very high temperatures (>150 °C) can lead to thermal decomposition.

  • Incompatible Reagents: Ensure your nucleophile does not have other functional groups that could react under the conditions to create decomposition-catalyzing species.

Recommendations:

  • Always use anhydrous solvents and run reactions under an inert atmosphere (N₂ or Ar) to minimize water-related side reactions.

  • Use the mildest base that is effective for the transformation.

  • Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid product degradation.[12]

Section 3: Experimental Protocols & Methodologies

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This is a representative starting point. Molar equivalents, temperature, and reaction time will require optimization.

  • Setup: To a dry, oven-baked flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add the chosen anhydrous solvent (e.g., DMF, 5-10 mL per mmol of substrate).

  • Inert Atmosphere: Purge the flask with an inert gas (N₂ or Argon) for 5-10 minutes.

  • Addition of Base and Nucleophile: Add the base (e.g., K₂CO₃, 1.5-2.0 eq) followed by the amine nucleophile (1.1-1.5 eq).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS every 1-2 hours. A typical mobile phase for TLC is 30-50% ethyl acetate in hexanes.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel.

Protocol 2: Reaction Monitoring by LC-MS
  • Sample Preparation: At each time point, carefully take a micro-aliquot (~5-10 µL) from the reaction mixture.

  • Quenching & Dilution: Immediately quench the aliquot in a vial containing 1 mL of a 50:50 mixture of acetonitrile and water. This prevents further reaction.

  • Analysis: Inject the diluted sample into the LC-MS.

  • Data Interpretation: Monitor the disappearance of the peak corresponding to the mass of the starting material (m/z ~226/228 for the bromine isotopes) and the appearance of the peak for the desired product. Look for masses of potential byproducts (e.g., hydrolyzed starting material or quinazolinone).[12]

Section 4: Data Tables & References

Table 1: Recommended Starting Conditions for Different Nucleophile Classes
Nucleophile ClassExampleRecommended BaseStarting Temp.SolventKey Considerations
Primary Aliphatic Amines ButylamineK₂CO₃ (1.5 eq)80 °CDMFGenerally reactive. Monitor for C4 attack.
Secondary Aliphatic Amines PyrrolidineK₂CO₃ (1.5 eq)90 °CDMFHighly nucleophilic; reactions are often fast.
Primary Anilines AnilineCs₂CO₃ (1.5 eq)120 °CDMSOLess nucleophilic; requires more forcing conditions.
Phenols PhenolK₂CO₃ or Cs₂CO₃ (2.0 eq)120-140 °CDMSO, NMPRequires deprotonation to the more nucleophilic phenoxide.
Thiols ThiophenolK₂CO₃ (1.5 eq)80-100 °CDMFThiols are excellent nucleophiles for SNAr.
Table 2: Properties of Common Solvents for SNAr Reactions
SolventAbbreviationBoiling Point (°C)Polarity (Dielectric Const.)Notes
N,N-Dimethylformamide DMF15336.7Excellent all-purpose solvent for SNAr.[4]
Dimethyl sulfoxide DMSO18946.7Highly polar, excellent for difficult reactions.[9] Can be hard to remove.
N-Methyl-2-pyrrolidone NMP20232.2High boiling point, good for high-temp reactions.[4]
1,4-Dioxane -1012.2Less polar; can sometimes improve selectivity by reducing C4 attack.[11]
Acetonitrile ACN8237.5Polar, but generally less effective than amides/DMSO for SNAr.
Tetrahydrofuran THF667.6Generally not polar enough for efficient SNAr unless activated substrate.[11]

References

stability issues and degradation of 6-Bromo-4H-3,1-benzoxazin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromo-4H-3,1-benzoxazin-4-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique stability challenges and reactivity profile of this versatile synthetic building block. My goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and achieve reproducible success in your experiments.

The 4H-3,1-benzoxazin-4-one core is a privileged scaffold in medicinal chemistry and materials science, but its utility is directly linked to its reactivity.[1][2] The electrophilic nature of the C2 and C4 carbons makes the heterocyclic ring susceptible to nucleophilic attack, a characteristic that is both the key to its synthetic potential and the source of its stability issues.[2][3][4] This guide will help you master its handling and application.

Section 1: Frequently Asked Questions (FAQs) - Storage & Handling

This section addresses the most common initial queries regarding the stability and handling of this compound.

Q1: What are the definitive storage conditions for this compound to ensure long-term stability?

A1: There is some variation in supplier recommendations, with some suggesting room temperature and others refrigeration.[5][6] Based on the compound's reactivity profile, particularly its susceptibility to hydrolysis, a cautious and standardized approach is essential for maximizing shelf-life and ensuring experimental consistency.

Expert Recommendation: Store this compound under the conditions summarized below. The primary goal is to rigorously exclude atmospheric moisture.

ParameterRecommendationRationale
Temperature 0-8°C[5]Reduces the rate of potential degradation pathways. While some suppliers state room temperature is acceptable, refrigeration provides a greater margin of safety.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes contact with atmospheric moisture and oxygen.
Container Tightly-sealed, amber glass vialProtects from light and prevents moisture ingress.[7][8]
Location Dry, well-ventilated areaStandard best practice for chemical storage.[7]

Q2: My solid this compound has changed in appearance (e.g., clumping, discoloration). Is it still viable for my reaction?

A2: A change in physical appearance is a strong indicator of degradation, likely due to moisture absorption and subsequent hydrolysis. The benzoxazinone ring can open to form the corresponding N-acyl anthranilic acid derivative. Before committing a significant amount of material to a large-scale reaction, you must perform a quality control check. See Protocol 1 for a detailed procedure on how to assess the integrity of your compound.

Q3: What are the primary chemical degradation pathways I should be aware of?

A3: The two most significant degradation pathways stem from the electrophilicity of the heterocyclic ring. Understanding these is key to troubleshooting failed reactions.

  • Hydrolysis: This is the most common stability issue. Trace amounts of water can attack the acyl-iminol linkage, causing the ring to open and form 2-acetamido-5-bromobenzoic acid. This is often the cause of "inactive" starting material.

  • Nucleophilic Attack: This is a broader category that includes hydrolysis. The benzoxazinone ring is highly reactive toward a wide range of nucleophiles, including alcohols, amines, and thiols.[1][3][4][9] This is not always "degradation"; it is the fundamental reactivity exploited for synthesizing derivative compounds like quinazolinones.[3][4] However, if your solvent (e.g., methanol, ethanol) or an impurity is nucleophilic, it will consume your starting material to form unintended side products.[9]

G cluster_main Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_nucleophile General Nucleophilic Attack start This compound hydrolysis_product Ring-Opened Product (2-Acetamido-5-bromobenzoic acid) start->hydrolysis_product H₂O (Moisture) nucleophile_product Ring-Opened Adduct or Rearranged Product (e.g., Quinazolinone) start->nucleophile_product Nucleophile (Nu:⁻) (e.g., R-OH, R-NH₂)

Caption: Key degradation pathways for this compound.

Section 2: Troubleshooting Guide for Synthetic Applications

This section provides a systematic approach to diagnosing and solving common problems encountered during reactions involving this compound.

Issue 1: My reaction shows low or no conversion of the starting material.

This is a frequent issue and often points back to the stability of the benzoxazinone. Follow this logical diagnostic workflow.

G start Low / No Yield q1 Step 1: Verify Purity of Starting Material (SM) (See Protocol 1) start->q1 sm_ok SM is Pure q1->sm_ok Pass sm_bad SM is Degraded q1->sm_bad Fail q2 Step 2: Review Reaction Conditions. Are any nucleophiles present? sm_ok->q2 action_bad_sm Action: Procure fresh SM or attempt purification. sm_bad->action_bad_sm cond_ok No Obvious Nucleophiles q2->cond_ok No cond_bad Yes (e.g., protic solvent, impure reagents) q2->cond_bad Yes final_check Re-evaluate catalyst, temperature, and reaction time. cond_ok->final_check action_bad_cond Action: Switch to anhydrous aprotic solvent. Purify all reagents. (See Protocol 2) cond_bad->action_bad_cond

Caption: Troubleshooting workflow for low-yield reactions.

Issue 2: My mass spectrometry data shows an unexpected major side product.

Symptom A: The mass of the side product corresponds to your starting material + the mass of your solvent (e.g., +32 for methanol, +46 for ethanol).

  • Causality: You are observing solvent-mediated degradation. Alcohols are effective nucleophiles that readily attack the benzoxazinone ring, leading to the formation of the corresponding ethyl or methyl N-acyl-anthranilate derivative.[9]

  • Solution: Your reaction solvent is incompatible. Immediately switch to a non-nucleophilic, aprotic solvent. See the compatibility table below and implement a rigorous anhydrous setup as detailed in Protocol 2 .

Symptom B: The mass of the side product corresponds to the product of your benzoxazinone reacting with an amine reagent that was supposed to be used in a subsequent step, or a quinazolinone derivative has formed unexpectedly.

  • Causality: Benzoxazinones react readily with amines to form quinazolinones.[1][3] This is a very common and often high-yielding transformation. If this was not your intended reaction, you have an amine contamination issue.

  • Solution: Scrutinize all reagents and solvents for amine impurities. For example, dimethylformamide (DMF) can degrade to dimethylamine. Ensure all reagents are from a reliable source and are of the appropriate purity grade.

SolventSuitabilityRationale & Comments
Dichloromethane (DCM) Recommended Aprotic and non-nucleophilic. Excellent choice.
Tetrahydrofuran (THF) Recommended Aprotic. Must be freshly distilled or from a sealed anhydrous bottle to remove peroxides and water.
Toluene / Xylene Recommended Aprotic and non-nucleophilic. Good for higher temperature reactions.
Acetonitrile (ACN) Use with Caution Aprotic, but can be hydrolyzed under strong acidic/basic conditions to generate nucleophilic species.
Methanol / Ethanol AVOID Protic and highly nucleophilic. Will readily react with the substrate to cause ring-opening.[9]
Water AVOID Will cause hydrolysis and ring-opening.
Dimethylformamide (DMF) AVOID Can contain trace amine impurities from degradation, which will react to form quinazolinones.

Section 3: Essential Protocols & Workflows

Protocol 1: Rapid Quality Control (QC) of this compound

Objective: To quickly assess the purity of the starting material and detect the presence of the primary hydrolytic degradation product.

Methodology:

  • Thin-Layer Chromatography (TLC)

    • Eluent System: A starting point is 30-40% Ethyl Acetate in Hexanes. Adjust polarity as needed.

    • Sample Preparation: Prepare two dilute solutions in DCM or Ethyl Acetate: (a) your stock bottle of the benzoxazinone and (b) a "forced degradation" sample created by adding a drop of water to a few milligrams of the compound and letting it sit for 30 minutes.

    • Spotting: Spot both samples side-by-side on a silica TLC plate.

    • Analysis: Visualize under UV light (254 nm). A pure sample should show a single, dominant spot. The forced degradation lane will show a new, more polar spot (lower Rf) corresponding to the ring-opened carboxylic acid. If your stock material shows this lower Rf spot, it has significant degradation.

  • ¹H NMR Spectroscopy

    • Solvent: Use an anhydrous NMR solvent such as CDCl₃.

    • Analysis: Acquire a standard proton NMR spectrum.

      • Intact Benzoxazinone: Look for the characteristic peaks of the aromatic protons and the C2-substituent (for 6-bromo-2-methyl-4H-3,1-benzoxazin-4-one, a singlet for the methyl group).

      • Degradation Product (N-acyl anthranilic acid): The appearance of a very broad singlet far downfield (>10 ppm) is indicative of the carboxylic acid proton from the ring-opened product. The amide N-H proton will also be present.

Protocol 2: General Anhydrous Reaction Setup

Objective: To establish an inert and moisture-free environment for reactions involving this compound to prevent unintended degradation.

Methodology:

  • Glassware Preparation:

    • Ensure all glassware (reaction flask, condenser, dropping funnel, etc.) is thoroughly cleaned and dried.

    • Oven-dry all glassware at >120°C for at least 4 hours (overnight is preferred).

    • Assemble the glassware hot and allow it to cool to room temperature under a stream of dry inert gas (Argon or Nitrogen).

  • Solvent & Reagent Preparation:

    • Use only packaged anhydrous solvents, preferably from a sealed bottle (e.g., AcroSeal™ or similar).

    • If using bulk solvents, they must be freshly distilled from an appropriate drying agent (e.g., THF from sodium/benzophenone).

    • Liquid reagents should be added via a dry syringe. Solid reagents should be added under a positive pressure of inert gas.

  • Reaction Execution:

    • Maintain a positive pressure of inert gas throughout the entire reaction, including workup if possible. Use a bubbler or balloon filled with inert gas.

    • Add the this compound solid to the flask under a strong flow of inert gas.

    • Add the anhydrous solvent via cannula or syringe.

    • Proceed with the addition of other reagents. Monitor the reaction by TLC, taking aliquots with a dry syringe.

References

handling and storage guidelines for 6-Bromo-4H-3,1-benzoxazin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Bromo-4H-3,1-benzoxazin-4-one. As Senior Application Scientists, we have compiled this resource to provide you with in-depth handling protocols, troubleshooting advice, and answers to frequently asked questions. Our goal is to ensure you can use this reagent with confidence and achieve reliable, reproducible results in your research and development endeavors.

The benzoxazinone core is a valuable scaffold in medicinal chemistry and organic synthesis, but its heterocyclic nature presents specific challenges regarding stability and reactivity.[1][2][3] This guide is structured to address these challenges head-on, providing not just instructions, but the chemical reasoning behind them.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound in a laboratory setting.

Q1: I dissolved the compound in a protic solvent like methanol for my assay, but my results are inconsistent, and I see new spots on my TLC/new peaks in my LC-MS over time. What is happening?

A1: You are likely observing the degradation of the compound via solvent-mediated hydrolysis or aminolysis. The 4-oxo-benzoxazine ring system is susceptible to nucleophilic attack, particularly by water or other nucleophiles like alcohols or primary/secondary amines.[4][5]

  • Causality: The ester-like and amide-like functionalities within the oxazinone ring make the carbonyl carbon electrophilic. Protic solvents or trace amounts of water can act as nucleophiles, leading to the opening of the heterocyclic ring. This results in the formation of derivatives of 2-aminobenzoic acid, which will have different properties and activities from the parent compound.[4][5]

  • Immediate Action: Prepare fresh solutions immediately before use. Avoid storing the compound in solution, especially in protic or wet solvents.

  • Preventative Protocol:

    • If your experimental conditions permit, use anhydrous aprotic solvents such as DMSO, DMF, or THF. Ensure your solvents are truly dry by using freshly opened bottles or solvents from a purification system.

    • If you must use a protic solvent, prepare the solution immediately prior to the experiment and keep it on ice to slow the rate of degradation.

    • Run a time-course stability study in your chosen solvent system using LC-MS to understand the degradation kinetics and define a reliable experimental window.

Q2: My reaction with a nitrogen-based nucleophile (e.g., an amine) is giving low yields or multiple products. How can I improve this?

A2: This is a common issue related to the reactivity of the benzoxazinone ring. While the ring is designed to react with nucleophiles, the conditions must be carefully controlled. The initial ring-opening reaction is often followed by a cyclization/dehydration step to form a quinazolinone, and side reactions can occur.[5][6]

  • Causality: The benzoxazinone acts as an acylating agent. A nitrogen nucleophile will attack the carbonyl carbon, opening the ring to form an N-acyl anthranilamide intermediate. This intermediate must then cyclize to form the desired product. Incomplete cyclization, side reactions with the solvent, or competing reactions can lead to a mixture of products and low yields.

  • Troubleshooting Steps:

    • Temperature Control: Start the reaction at a lower temperature (e.g., 0 °C or room temperature) and slowly warm it only if necessary. This can help control the rate of the initial nucleophilic attack and minimize side reactions.

    • Solvent Choice: Use a non-reactive, aprotic solvent like anhydrous THF, Dioxane, or Toluene.

    • Reaction Time: Monitor the reaction closely by TLC or LC-MS. Over-extending the reaction time can lead to the degradation of products.

    • Additives: For the cyclization-dehydration step, sometimes gentle heating or the use of a mild acid catalyst or dehydrating agent (like acetic anhydride in some protocols) is required.[2][7] However, this must be optimized for your specific substrates.

Q3: The solid compound has changed in color (e.g., from off-white to yellow/brown) after being stored in my lab for a few months. Is it still usable?

A3: A change in color is a strong indicator of potential degradation. The primary cause is likely slow hydrolysis from atmospheric moisture, especially if the container was not properly sealed or was stored in a humid environment.

  • Causality: Similar to the issue in solution, ambient moisture can slowly hydrolyze the solid compound over time, especially if exposed to light or elevated temperatures which can catalyze the process.

  • Recommended Action:

    • Before use, assess the purity of the material using an analytical technique like HPLC, LC-MS, or ¹H NMR.

    • Compare the results to the certificate of analysis provided by the supplier or to previously recorded data for a fresh sample.

    • If significant impurities are detected (generally >5-10%), the compound may need to be repurified (e.g., by recrystallization) or discarded, as the impurities could interfere with your experiments. For best results, always use a sample that appears as a free-flowing, off-white solid.[8]

Frequently Asked Questions (FAQs)

Q: What are the ideal storage and handling conditions for this compound?

A: Proper storage is critical to maintain the integrity of the compound. Based on safety data sheets for closely related analogs and general chemical principles, the following conditions are recommended.[9][10]

ParameterGuidelineRationale
Temperature Store in a cool place.[9][10] Refrigeration (2-8 °C) is recommended.Reduces the rate of potential solid-state degradation.
Atmosphere Keep container tightly closed in a dry, well-ventilated place.[9][10][11] Consider storing under an inert atmosphere (e.g., Argon or Nitrogen).The compound is sensitive to moisture (hydrolysis). An inert atmosphere displaces moisture and oxygen.
Light Store in a light-resistant container.To prevent potential photochemical degradation.
Incompatibilities Strong oxidizing agents, strong acids, strong bases, and nucleophiles.[10]These can induce rapid and uncontrolled decomposition or reaction of the benzoxazinone ring.
Q: What personal protective equipment (PPE) should I wear when working with this compound?

A: Standard laboratory PPE is required. This compound should be handled with care, as its toxicological properties have not been thoroughly investigated.[9]

  • Eye/Face Protection: Wear chemical safety glasses or goggles conforming to EN166 (EU) or NIOSH (US) standards.[9][10]

  • Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile). Dispose of contaminated gloves properly after use. Wear a lab coat.[9][10]

  • Respiratory Protection: Avoid formation of dust and aerosols.[9] If handling large quantities or if dust is generated, use a particle respirator or work in a chemical fume hood.[9]

Q: How should I dispose of waste containing this compound?

A: Dispose of the material in accordance with local, state, and federal regulations. Do not let the product enter drains.[9] It should be treated as chemical waste. Consider incineration in a licensed facility or consult with your institution's environmental health and safety (EHS) department for specific guidance.[9]

Experimental Protocols & Diagrams

Protocol: Preparation of a Stock Solution in Anhydrous DMSO

This protocol outlines the steps for preparing a stock solution for use in biological screening or chemical reactions, minimizing the risk of degradation.

  • Preparation: Ensure your glassware (e.g., vial, volumetric flask) is thoroughly dried in an oven and cooled in a desiccator.

  • Inert Atmosphere: If possible, perform these steps in a glovebox or under a positive pressure of an inert gas like argon or nitrogen.

  • Weighing: Tare a clean, dry vial on an analytical balance. Carefully add the desired amount of this compound solid to the vial and record the exact mass.

  • Solvent Addition: Using a calibrated pipette or syringe, add the required volume of anhydrous DMSO (or other suitable anhydrous aprotic solvent) to the vial to achieve the target concentration.

  • Dissolution: Cap the vial tightly and vortex or sonicate at room temperature until the solid is completely dissolved. Gentle warming (<40°C) can be used if necessary, but is not ideal as it can accelerate degradation.

  • Storage: Store the stock solution at -20°C or -80°C in a tightly sealed, light-resistant container. Place parafilm around the cap for an extra seal against moisture.

  • Quality Control: Before use, especially after storage, it is good practice to visually inspect the solution for any precipitation. For long-term storage, an aliquot should be checked by LC-MS to confirm the integrity of the compound.

Diagrams

Troubleshooting Workflow for Experimental Issues

G cluster_observe Observation cluster_diagnose Diagnosis cluster_solve Solution cluster_verify Verification A Observed Experimental Issue (e.g., Low Yield, Inconsistent Data) B Potential Degradation? A->B C Solubility Issue? A->C D Reactivity Problem? A->D E Cause: Hydrolysis/Solvolysis - Use anhydrous aprotic solvent - Prepare solutions fresh - Work at low temperature B->E Yes F Action: Improve Solubilization - Use DMSO or DMF - Gentle sonication - Check for precipitation C->F Yes G Action: Optimize Reaction - Control temperature - Use aprotic solvent - Monitor reaction progress (TLC/LCMS) D->G Yes H Verify Compound Integrity (LC-MS, NMR) E->H F->H G->H

A flowchart for troubleshooting common experimental problems.

Key Reactivity and Degradation Pathways

G cluster_compound cluster_pathways Reactivity Pathways cluster_products Compound < C₈H₄BrNO₂ > Hydrolysis Hydrolysis (H₂O) Ring-opening to form a 2-amino-5-bromobenzoic acid derivative Compound->Hydrolysis Degradation Nucleophile General Nucleophile (Nu⁻) Ring-opening to form an N-acyl intermediate, which may lead to other heterocycles Compound->Nucleophile Synthetic Reaction Prod_Hydrolysis Degradation Product (Ring-Opened) Hydrolysis->Prod_Hydrolysis Prod_Nucleophile Reaction Product (e.g., Quinazolinone) Nucleophile->Prod_Nucleophile

Susceptibility of the benzoxazinone ring to nucleophiles.

References

Technical Support Center: Troubleshooting Failed Reactions with 6-Bromo-4H-3,1-benzoxazin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromo-4H-3,1-benzoxazin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but reactive chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use in organic synthesis. Our aim is to equip you with the knowledge to diagnose and resolve issues in your reactions, ensuring the successful progression of your research and development endeavors.

Understanding the Reactivity of this compound

This compound is a valuable building block in medicinal chemistry and organic synthesis, often utilized for the preparation of quinazolinones and other heterocyclic scaffolds.[1][2] Its reactivity is primarily centered around the electrophilic carbonyl group of the lactone, making it susceptible to nucleophilic attack.[1][3] The bromine substituent on the aromatic ring can also influence its reactivity in certain transformations.[4] Understanding these characteristics is crucial for troubleshooting failed reactions.

Troubleshooting Guide: A Symptom-Based Approach

This guide is structured around common experimental outcomes that indicate a failed or suboptimal reaction.

Issue 1: No Reaction or Incomplete Conversion

You've set up your reaction with this compound and your desired nucleophile, but TLC or LC-MS analysis shows only starting material or very little product formation.

  • Low Reactivity of the Nucleophile: The nucleophile you are using may not be strong enough to attack the benzoxazinone ring under the chosen reaction conditions.

    • Troubleshooting Steps:

      • Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy. However, be mindful of the thermal stability of benzoxazinones, as high temperatures can lead to decomposition.[5][6][7]

      • Add a Base: If your nucleophile is an amine or another protonated species, the addition of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) can deprotonate it, increasing its nucleophilicity.

      • Catalyst Addition: Depending on the reaction, a catalyst might be necessary. For instance, in some coupling reactions, a palladium catalyst may be required.[8]

  • Poor Solubility: One or more of your reactants may not be fully dissolved in the chosen solvent, preventing them from interacting.

    • Troubleshooting Steps:

      • Solvent Screening: Consult solvent polarity charts and consider a solvent system that will dissolve all reactants. Aprotic polar solvents like DMF, DMAc, or NMP are often good choices for reactions involving benzoxazinones.

      • Sonication: Applying ultrasound can sometimes help to dissolve stubborn starting materials.

  • Degradation of Starting Material: this compound can be sensitive to certain conditions.

    • Troubleshooting Steps:

      • Check Purity of Starting Material: Ensure the this compound you are using is of high purity. Impurities can inhibit the reaction.

      • Inert Atmosphere: If your reaction is sensitive to air or moisture, ensure it is performed under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Low Yield of the Desired Product

The reaction works, but the yield of your target molecule is disappointingly low.

  • Side Reactions: The formation of byproducts is a common cause of low yields.

    • Troubleshooting Steps:

      • Hydrolysis of the Benzoxazinone: this compound is susceptible to hydrolysis, especially in the presence of water and acid or base, which opens the ring to form the corresponding N-acyl anthranilic acid.[9] Ensure you are using anhydrous solvents and reagents.

      • Reaction with Solvent: Some solvents can act as nucleophiles. For example, using an alcohol as a solvent can lead to the formation of an ester byproduct.[10]

      • Optimize Reaction Time and Temperature: A reaction that is run for too long or at too high a temperature can lead to product degradation or the formation of more side products. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.

  • Work-up and Purification Issues: Your product may be lost during the extraction and purification steps.

    • Troubleshooting Steps:

      • Aqueous Work-up Stability: Be cautious during aqueous work-up. If your product is sensitive to acid or base, use a neutral quench.[11]

      • Check Aqueous Layer: Your product might have some solubility in the aqueous layer. It's good practice to back-extract the aqueous layer with your organic solvent to recover any dissolved product.[11]

      • Chromatography Optimization: Your product may be co-eluting with a byproduct or streaking on the silica gel column. Experiment with different solvent systems for your column chromatography to achieve better separation.

Issue 3: Formation of Unexpected Products

You've isolated a product, but its characterization data (NMR, Mass Spec) does not match your expected molecule.

  • Rearrangement or Alternative Reaction Pathway: The reaction conditions may have favored an unexpected chemical transformation.

    • Troubleshooting Steps:

      • Thorough Characterization: Fully characterize the unexpected product. Understanding its structure can provide valuable clues about the reaction mechanism that took place.

      • Literature Review: Search for similar reactions with benzoxazinones to see if the observed product has been reported before. This can help in identifying the alternative reaction pathway.

      • Re-evaluate Reaction Mechanism: Consider alternative mechanistic possibilities. For example, instead of a simple nucleophilic acyl substitution, a more complex cascade reaction might be occurring.

  • Contaminated Reagents: An impurity in one of your starting materials or reagents could be participating in the reaction.

    • Troubleshooting Steps:

      • Verify Reagent Purity: Check the purity of all your starting materials and reagents. If in doubt, purify them before use.

      • Run a Blank Reaction: If you suspect a contaminant, run the reaction without one of the key starting materials to see if the unexpected product still forms.

Experimental Protocols: Key Methodologies

General Procedure for Nucleophilic Ring Opening of this compound with an Amine
  • To a solution of this compound (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF, CH3CN), add the amine nucleophile (1.0-1.2 eq).

  • If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.5 eq).

  • Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Common Solvents and Their Properties for Reactions with this compound

SolventPolarity (Dielectric Constant)Boiling Point (°C)Notes
Dichloromethane (DCM)9.140Good for initial trials, but may not dissolve all substrates.
Acetonitrile (CH3CN)37.582Aprotic polar solvent, often a good choice.
Tetrahydrofuran (THF)7.666Can be used, ensure it is anhydrous.
N,N-Dimethylformamide (DMF)36.7153Excellent dissolving power, but high boiling point can make removal difficult.
Toluene2.4111Non-polar, useful for some specific applications.

Mandatory Visualizations

Diagram 1: General Reaction Scheme and Potential Pitfalls

G cluster_main Troubleshooting Workflow cluster_troubleshooting Troubleshooting Steps Start Start Reaction_Setup Set up reaction: This compound + Nucleophile Start->Reaction_Setup Monitor Monitor by TLC/LC-MS Reaction_Setup->Monitor Outcome Desired Product? Monitor->Outcome Success Successful Reaction Outcome->Success Yes Failure Failed Reaction Outcome->Failure No No_Reaction No Reaction/ Incomplete Conversion Failure->No_Reaction Low_Yield Low Yield Failure->Low_Yield Unexpected_Product Unexpected Product Failure->Unexpected_Product Check_Reactivity Increase Temp/ Add Base No_Reaction->Check_Reactivity Check_Solubility Solvent Screen No_Reaction->Check_Solubility Check_Purity Verify Starting Material Purity No_Reaction->Check_Purity Check_Side_Reactions Anhydrous Conditions/ Optimize Time Low_Yield->Check_Side_Reactions Check_Workup Neutral Quench/ Back-extract Low_Yield->Check_Workup Characterize_Product Full Characterization Unexpected_Product->Characterize_Product Re-evaluate Review Mechanism/ Check Reagents Unexpected_Product->Re-evaluate G Benzoxazinone This compound C₈H₄BrNO₂ Nucleophilic_Attack Nucleophilic Attack (e.g., R-NH₂) Benzoxazinone->Nucleophilic_Attack Desired Pathway Hydrolysis Hydrolysis (H₂O) Benzoxazinone->Hydrolysis Side Reaction Thermal_Degradation Thermal Degradation (High Temp) Benzoxazinone->Thermal_Degradation Side Reaction Quinazolinone Desired Product (e.g., Quinazolinone) Nucleophilic_Attack->Quinazolinone Ring_Opened_Acid Side Product (N-acyl anthranilic acid) Hydrolysis->Ring_Opened_Acid Decomposition_Products Decomposition Products Thermal_Degradation->Decomposition_Products

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 6-Bromo-4H-3,1-benzoxazin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving the versatile building block, 6-Bromo-4H-3,1-benzoxazin-4-one. Our goal is to equip you with the knowledge to navigate the complexities of these reactions, ensuring successful and efficient synthesis of your target molecules.

Introduction

This compound is a valuable heterocyclic compound, frequently employed as a key intermediate in the synthesis of pharmaceuticals and other biologically active molecules. Its bromine atom provides a reactive handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities. However, the presence of the benzoxazinone core, with its lactone-like and imine-like features, can present unique challenges in catalyst selection and reaction optimization.

This guide is structured to address common issues encountered during these transformations, providing not just solutions, but also the scientific reasoning behind them.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Q1: My Suzuki-Miyaura coupling reaction with an arylboronic acid is giving low to no yield. What are the likely causes and how can I fix it?

A1: Low yields in Suzuki-Miyaura couplings involving this compound often stem from a few key factors: catalyst deactivation, inappropriate base selection, or side reactions of the starting materials.

Possible Causes & Solutions:

  • Catalyst System: The choice of palladium source and ligand is critical. While Pd(PPh₃)₄ is a common starting point, the benzoxazinone moiety can be sensitive.

    • Ligand Choice: Electron-rich and bulky phosphine ligands often enhance catalyst activity and stability.[1] Consider screening ligands like P(t-Bu)₃ (tri-tert-butylphosphine) or biaryl phosphine ligands (e.g., SPhos, XPhos). These ligands promote the formation of the active monoligated Pd(0) species.[2]

    • Precatalysts: Using well-defined palladium precatalysts can improve reproducibility and activity.[3]

  • Base Selection: The base is crucial for activating the boronic acid.[4][5]

    • Strength and Solubility: The solubility and strength of the base can significantly impact the reaction.[6] If you are using an aqueous base like Na₂CO₃ or K₂CO₃, ensure vigorous stirring. For substrates sensitive to water, anhydrous conditions with a base like K₃PO₄ might be beneficial.[6]

    • Screening: A systematic screening of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ is recommended.[6]

  • Protodeboronation: This side reaction, where the boronic acid group is replaced by a hydrogen, is a common issue, often exacerbated by excess water or harsh basic conditions.[6]

    • Solution: Use anhydrous solvents and reagents where possible. Switching to a more stable boronic ester (e.g., a pinacol ester) can significantly mitigate this problem.[6]

  • Solvent: The choice of solvent can influence reaction rates and yields.

    • Common Solvents: Toluene, 1,4-dioxane, and THF are frequently used.[5] Sometimes a mixture, like toluene/MeOH, can be effective.[7]

Workflow for Troubleshooting Low Suzuki Coupling Yield:

Caption: Decision workflow for troubleshooting low yields in Suzuki-Miyaura coupling.

Q2: I am attempting a Heck reaction with an alkene, but I'm observing significant formation of the hydrodehalogenated starting material (6-H-4H-3,1-benzoxazin-4-one). How can I suppress this side reaction?

A2: The formation of the hydrodehalogenated product is a common side reaction in Heck couplings, arising from β-hydride elimination from a palladium-hydride intermediate.[8]

Possible Causes & Solutions:

  • Base Selection: The base plays a critical role in the Heck reaction, not only to neutralize the generated HX but also to regenerate the active Pd(0) catalyst.[9]

    • Inorganic vs. Organic Bases: Inorganic bases like K₂CO₃ or NaOAc are often effective.[10] Organic bases such as Et₃N (triethylamine) can also be used, but their choice can be substrate-dependent.

  • Ligand Effects: The ligand can influence the relative rates of the desired product formation versus side reactions.

    • Electron-Deficient Ligands: For reactions with electron-rich olefins, electron-deficient phosphine ligands can sometimes accelerate the desired coupling.[11]

    • Phosphine-Free Systems: In some cases, phosphine-free catalyst systems, such as those using N-heterocyclic carbenes (NHCs) or palladacycles, can be highly effective and may suppress side reactions.[12]

  • Solvent Choice: Polar aprotic solvents are generally preferred for Heck reactions.

    • Recommended Solvents: DMF, NMP, and acetonitrile are common choices that can promote the desired reaction pathway.[10]

  • Additives: The addition of certain salts can sometimes suppress side reactions.

    • Phase-Transfer Catalysts: In biphasic systems, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be beneficial.

Q3: My Sonogashira coupling with a terminal alkyne is not proceeding. What catalyst system is recommended for this substrate?

A3: The Sonogashira reaction typically employs a dual catalyst system of palladium and a copper(I) co-catalyst.[13] For a substrate like this compound, careful selection of both is important.

Recommended Starting Conditions:

  • Palladium Catalyst: PdCl₂(PPh₃)₂ is a reliable and commonly used palladium source for Sonogashira couplings.[14] Pd(PPh₃)₄ can also be effective.

  • Copper Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst.[13]

  • Base: An amine base is required, which also often serves as the solvent or co-solvent.[15] Triethylamine (Et₃N) is a common choice.[14]

  • Solvent: Toluene or THF are often used as co-solvents with the amine base.[14]

Troubleshooting Tips:

  • Copper-Free Conditions: If you suspect issues related to the copper co-catalyst (e.g., alkyne homocoupling), copper-free Sonogashira protocols have been developed and may be worth exploring.[15]

  • Ligand Variation: While PPh₃ is standard, other phosphine ligands can be screened if the reaction is sluggish.

  • Degassing: Ensure the reaction mixture is thoroughly degassed to prevent oxidation of the catalyst and the alkyne.

Q4: I am trying to perform a Buchwald-Hartwig amination and the reaction is messy with multiple byproducts. How can I improve the selectivity?

A4: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[8] However, the benzoxazinone core may be susceptible to nucleophilic attack by the amine under harsh conditions.

Strategies for Improved Selectivity:

  • Ligand Selection: This is arguably the most critical parameter. The development of sterically hindered biaryl phosphine ligands by Buchwald and Hartwig has been key to the success of this reaction.[2][8]

    • Recommended Ligands: For primary amines, ligands like BrettPhos and RuPhos are excellent choices.[2] For secondary amines, ligands like XPhos or t-BuXPhos are often effective.[16]

  • Base Selection: A strong, non-nucleophilic base is required.

    • Common Bases: Sodium tert-butoxide (NaOtBu), lithium tert-butoxide (LiOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are frequently used.[17][18]

  • Reaction Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can minimize side reactions.

  • Solvent: Toluene and 1,4-dioxane are common solvents for Buchwald-Hartwig aminations.[16]

Catalytic Cycle for Cross-Coupling Reactions:

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q5: Which palladium source is best to start with for general screening?

A5: For initial screening, Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) in combination with a suitable ligand is a versatile choice as it is a stable Pd(0) source. Alternatively, Pd(OAc)₂ (palladium(II) acetate) is often used, as it is reduced in situ to the active Pd(0) species.[3]

Q6: How critical is it to maintain an inert atmosphere for these reactions?

A6: It is highly critical. The active Pd(0) catalyst is sensitive to oxygen and can be readily oxidized to an inactive Pd(II) species. Therefore, all cross-coupling reactions should be set up under an inert atmosphere (e.g., nitrogen or argon) using properly dried solvents and glassware.

Q7: Can I use 6-chloro-4H-3,1-benzoxazin-4-one instead of the bromo derivative?

A7: While possible, aryl chlorides are generally less reactive than aryl bromides in oxidative addition to palladium.[19] Consequently, reactions with the chloro-analog will likely require more forcing conditions, such as higher temperatures and more specialized, highly active catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes).[1]

Q8: What is the role of the phosphine ligand in the catalytic cycle?

A8: The phosphine ligand plays several crucial roles:

  • Solubilizes the palladium catalyst.

  • Stabilizes the Pd(0) resting state.

  • Modulates the electronic and steric properties of the palladium center, which in turn influences the rates of oxidative addition and reductive elimination. [1] Bulky, electron-rich ligands generally accelerate these key steps.[1]

Q9: Are there any known incompatibilities of the 4H-3,1-benzoxazin-4-one core with common cross-coupling reagents?

A9: The lactone-like ester functionality within the benzoxazinone ring can be sensitive to strongly basic or nucleophilic conditions, especially at elevated temperatures. This could potentially lead to ring-opening as a side reaction. It is therefore advisable to screen for the mildest possible reaction conditions that afford the desired product.

Summary of Recommended Starting Conditions

Reaction TypePalladium SourceLigand(s)BaseSolvent(s)Temperature
Suzuki-Miyaura Pd(PPh₃)₄ or Pd₂(dba)₃PPh₃, P(t-Bu)₃, SPhosNa₂CO₃, K₂CO₃, K₃PO₄Toluene, Dioxane, THF80-110 °C
Heck Pd(OAc)₂PPh₃, P(o-tolyl)₃K₂CO₃, Et₃NDMF, NMP, Acetonitrile80-120 °C
Sonogashira PdCl₂(PPh₃)₂PPh₃ (with CuI)Et₃N, i-Pr₂NHToluene, THFRoom Temp to 60 °C
Buchwald-Hartwig Pd₂(dba)₃ or Pd(OAc)₂BrettPhos, RuPhos, XPhosNaOtBu, LiOtBu, LHMDSToluene, Dioxane80-110 °C

Note: This table provides general starting points. Optimization will be necessary for specific substrates and coupling partners.

Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling Reaction
  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

Validation & Comparative

A Comparative Guide to the Structural Characterization of 6-Bromo-4H-3,1-benzoxazin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the 4H-3,1-benzoxazin-4-one scaffold is a privileged structure, lauded for its diverse biological activities and synthetic versatility. The introduction of a bromine substituent at the 6-position significantly modulates the electronic and steric properties of the molecule, potentially enhancing its therapeutic efficacy or material characteristics. This guide provides an in-depth comparative analysis of the structural characterization of 6-Bromo-4H-3,1-benzoxazin-4-one and its derivatives, offering a robust framework for researchers engaged in the synthesis and analysis of this important class of heterocyclic compounds.

The Significance of the Benzoxazinone Core

The 4H-3,1-benzoxazin-4-one ring system is a key pharmacophore found in a variety of biologically active molecules, exhibiting properties ranging from anti-inflammatory and antimicrobial to anticancer.[1][2] The reactivity of the oxazinone ring, particularly its susceptibility to nucleophilic attack, makes it a valuable synthon for the creation of more complex heterocyclic systems.[1] The strategic placement of a bromine atom, a common bioisostere, can influence factors such as metabolic stability, binding affinity, and membrane permeability, making its structural elucidation a critical aspect of drug discovery and development.

Analytical Workflow for Structural Elucidation

A multi-technique approach is indispensable for the unambiguous structural characterization of this compound derivatives. The synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography provides a comprehensive understanding of the molecular architecture.

Analytical Workflow cluster_synthesis Synthesis cluster_characterization Structural Characterization cluster_analysis Data Analysis & Comparison Synthesis Synthesis of This compound Derivatives NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS XRay X-ray Crystallography NMR->XRay For Crystalline Products Data Comparative Data Analysis NMR->Data IR->XRay For Crystalline Products IR->Data MS->XRay For Crystalline Products MS->Data XRay->Data

Caption: A generalized workflow for the synthesis and structural elucidation of this compound derivatives.

Comparative Spectral Analysis

A thorough understanding of the spectral characteristics of the parent this compound is fundamental. This data serves as a benchmark for comparing derivatives with varying substituents at the 2-position, such as methyl and phenyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum of a 6-bromo-substituted benzoxazinone will exhibit characteristic signals for the aromatic protons. The bromine atom at the 6-position will influence the chemical shifts and coupling constants of the protons on the benzene ring. For instance, in 6-bromo-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one, the aromatic protons appear in the downfield region, with their specific splitting patterns revealing their relative positions.[3][4]

¹³C NMR Spectroscopy: The carbon NMR spectrum provides insights into the carbon framework. The carbonyl carbon of the oxazinone ring typically resonates at a characteristic downfield chemical shift. The carbon atom attached to the bromine (C-6) will also have a distinct chemical shift. For comparison, in the isomer 6-bromo-3-phenyl-3,4-dihydro-2H-benzo[e][5][6]oxazine, the carbon signals of the oxazine ring are readily identifiable.

Compound Key ¹H NMR Signals (ppm) Key ¹³C NMR Signals (ppm)
6-Bromo-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one Aromatic protons in the downfield region[3][4]No specific data found
2-Phenyl-4H-3,1-benzoxazin-4-one Aromatic protons typically between 7.0-8.5 ppmCarbonyl carbon ~160-170 ppm
2-Methyl-4H-3,1-benzoxazin-4-one Methyl protons as a singlet ~2.0-2.5 ppmMethyl carbon ~20-25 ppm

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified benzoxazinone derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure good solubility and minimize interference with the analyte signals.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal resolution and sensitivity. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule. The most prominent absorption band in the IR spectrum of a 4H-3,1-benzoxazin-4-one derivative is the carbonyl (C=O) stretching vibration of the lactone ring, which typically appears in the range of 1700-1750 cm⁻¹. Other important vibrations include the C=N stretching of the oxazine ring and the C-Br stretching frequency.

Compound Characteristic IR Absorption Bands (cm⁻¹)
This compound (Predicted) ~1720-1740 (C=O), ~1630-1650 (C=N), ~500-600 (C-Br)
2-Phenyl-4H-3,1-benzoxazin-4-one ~1730 (C=O), ~1640 (C=N)
2-Methyl-4H-3,1-benzoxazin-4-one ~1735 (C=O), ~1645 (C=N)

Experimental Protocol for IR Analysis:

  • Sample Preparation: For solid samples, the KBr pellet method is commonly employed. Mix a small amount of the sample with dry potassium bromide powder and press it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solid or liquid samples.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of the compound. The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the M+2 peak, which will have nearly equal intensities due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Fragmentation patterns can also provide valuable structural information.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or coupled with a chromatographic technique (e.g., GC-MS or LC-MS).

  • Ionization: Employ an appropriate ionization technique. Electron Ionization (EI) is a hard ionization method that provides detailed fragmentation information, while soft ionization techniques like Electrospray Ionization (ESI) are useful for determining the molecular weight with minimal fragmentation.

  • Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and its isotopic pattern. Propose fragmentation pathways to account for the observed fragment ions.

X-ray Crystallography

For crystalline derivatives, single-crystal X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. This technique is invaluable for confirming the overall molecular geometry and stereochemistry. The crystal structure of 2-phenyl-4H-3,1-benzoxazin-4-one reveals a nearly planar benzoxazinone fragment, which serves as a valuable reference for related structures.[3][7][8]

XRay_Workflow Crystal Crystal Growth Data_Collection X-ray Diffraction Data Collection Crystal->Data_Collection Structure_Solution Structure Solution (Phasing) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Structural Validation & Analysis Refinement->Validation

Caption: A simplified workflow for single-crystal X-ray crystallography.

Experimental Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the phase problem to obtain an initial electron density map and build the molecular model. Refine the atomic coordinates and thermal parameters to obtain the final crystal structure.

Conclusion

The structural characterization of this compound derivatives is a multifaceted process that relies on the judicious application of modern analytical techniques. A comprehensive analysis, integrating data from NMR, IR, and mass spectrometry, is essential for confirming the chemical structure. For crystalline materials, X-ray crystallography offers an unparalleled level of detail. By understanding the characteristic spectral features and employing robust experimental protocols, researchers can confidently elucidate the structures of these promising compounds, paving the way for their further development in various scientific and industrial applications.

References

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 6-Bromo-4H-3,1-benzoxazin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to 6-Bromo-4H-3,1-benzoxazin-4-one

The 4H-3,1-benzoxazin-4-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, and enzyme inhibitory properties[1]. The introduction of a bromine atom at the 6-position is a common strategy in drug design to modulate the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. A thorough understanding of the NMR spectral characteristics of this compound is therefore crucial for its unambiguous identification, purity assessment, and structural verification in synthetic and medicinal chemistry workflows.

Experimental Protocol for NMR Analysis

The acquisition of high-quality NMR spectra is paramount for accurate structural elucidation. The following is a detailed, self-validating protocol for the ¹H and ¹³C NMR analysis of benzoxazinone derivatives.

I. Sample Preparation

Proper sample preparation is the cornerstone of a successful NMR experiment. The following steps ensure a homogenous sample, free from particulate matter and paramagnetic impurities that can degrade spectral quality.[2][3]

  • Analyte Quantity: For ¹H NMR, weigh 5-25 mg of the sample. For ¹³C NMR, a larger quantity of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[2]

  • Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic compounds due to its excellent dissolving power.[3][4][5][6] For compounds with different polarity, other solvents such as DMSO-d₆ or Acetone-d₆ can be used.[4][5][7]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[2]

  • Filtration: To remove any particulate matter, filter the solution through a pipette plugged with glass wool into a clean 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference for both ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

Figure 1: General workflow for NMR sample preparation, data acquisition, and processing.

II. NMR Data Acquisition
  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • ¹H NMR:

    • Pulse sequence: A standard single-pulse experiment (zg30 or similar).

    • Number of scans: 8-16 scans are typically sufficient.

    • Relaxation delay (d1): 1-2 seconds.

  • ¹³C NMR:

    • Pulse sequence: A proton-decoupled pulse sequence (zgpg30 or similar).

    • Number of scans: 1024 or more scans may be necessary depending on the sample concentration.

    • Relaxation delay (d1): 2-5 seconds.

  • 2D NMR (Optional but Recommended): For unambiguous assignments, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.[8]

¹H and ¹³C NMR Analysis of this compound (Predicted Data)

The following tables present the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were generated using advanced computational algorithms and serve as a reliable guide for spectral interpretation.

Figure 2: Structure of this compound with atom numbering.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
8.32d2.4H-5
8.21s-H-2
7.82dd8.8, 2.4H-7
7.65d8.8H-8

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (ppm)Assignment
160.2C-4
147.1C-8a
145.8C-2
139.8C-7
130.3C-5
129.5C-8
121.3C-6
119.8C-4a
Spectral Interpretation
  • ¹H NMR:

    • The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons on the benzene ring and one singlet for the proton at the 2-position.

    • H-5: This proton is ortho to the bromine atom and is expected to appear as a doublet with a small meta-coupling constant (J ≈ 2.4 Hz). Its downfield shift is attributed to the deshielding effect of the adjacent carbonyl group.

    • H-7: This proton is coupled to both H-8 (ortho-coupling, J ≈ 8.8 Hz) and H-5 (meta-coupling, J ≈ 2.4 Hz), resulting in a doublet of doublets.

    • H-8: This proton is ortho to H-7, leading to a doublet with a large ortho-coupling constant (J ≈ 8.8 Hz).

    • H-2: This proton is in the oxazinone ring and is not coupled to any other protons, thus it appears as a sharp singlet.

  • ¹³C NMR:

    • The ¹³C NMR spectrum is predicted to show eight distinct signals for the eight carbon atoms in the molecule.

    • C-4 (Carbonyl): The carbonyl carbon is the most deshielded, appearing at the lowest field (δ ≈ 160.2 ppm).

    • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon bearing the bromine atom (C-6) is expected to be shifted upfield compared to the unsubstituted analog due to the heavy atom effect, while the other aromatic carbons will show shifts influenced by the electron-withdrawing nature of the bromine and the benzoxazinone ring system.

    • C-2 and C-8a: These carbons are part of the heterocyclic ring and are significantly influenced by the adjacent nitrogen and oxygen atoms.

Comparative NMR Analysis

To better understand the spectral features of this compound, a comparison with structurally related compounds is highly informative.

4H-3,1-Benzoxazin-4-one (Unsubstituted Analog)

Table 3: Experimental ¹H NMR Data for 4H-3,1-Benzoxazin-4-one (in CDCl₃)

Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
8.25dd8.0, 1.6H-5
8.19s-H-2
7.85ddd8.4, 7.2, 1.6H-7
7.72d8.4H-8
7.56ddd8.0, 7.2, 1.2H-6

Table 4: Experimental ¹³C NMR Data for 4H-3,1-Benzoxazin-4-one (in CDCl₃)

Chemical Shift (ppm)Assignment
160.8C-4
147.8C-8a
145.9C-2
136.9C-7
129.0C-5
128.5C-8
126.5C-6
118.2C-4a

Comparison Insights:

  • Effect of Bromine on ¹H Chemical Shifts: The introduction of the bromine atom at the 6-position significantly simplifies the aromatic region of the ¹H NMR spectrum, reducing the number of signals from four to three. The bromine atom's electron-withdrawing nature and anisotropic effects cause a downfield shift of the adjacent protons (H-5 and H-7) compared to the unsubstituted analog.

  • Effect of Bromine on ¹³C Chemical Shifts: The most notable effect of the bromine substituent in the ¹³C NMR spectrum is the upfield shift of the carbon directly attached to it (C-6). This is a classic example of the "heavy atom effect." The chemical shifts of the other aromatic carbons are also perturbed due to the electronic influence of the bromine atom.

2-Methyl-4H-3,1-benzoxazin-4-one

Table 5: Experimental ¹H NMR Data for 2-Methyl-4H-3,1-benzoxazin-4-one (in CDCl₃)

Chemical Shift (ppm)MultiplicityAssignment
8.15ddH-5
7.75dddH-7
7.61dH-8
7.45dddH-6
2.40s-CH₃

Table 6: Experimental ¹³C NMR Data for 2-Methyl-4H-3,1-benzoxazin-4-one (in CDCl₃)

Chemical Shift (ppm)Assignment
161.5C-4
154.5C-2
147.2C-8a
136.2C-7
128.3C-5
127.8C-8
126.0C-6
118.0C-4a
22.1-CH₃

Comparison Insights:

  • Influence of the 2-Substituent: Replacing the proton at the 2-position with a methyl group removes the singlet at ~8.2 ppm in the ¹H NMR spectrum and introduces a new singlet in the aliphatic region (~2.4 ppm). In the ¹³C NMR spectrum, the C-2 signal is shifted significantly downfield due to the alpha-effect of the methyl group, and a new signal for the methyl carbon appears around 22 ppm.

Conclusion

This guide provides a comprehensive framework for the ¹H and ¹³C NMR analysis of this compound. By leveraging high-quality predicted data and comparing it with experimental data from related structures, we have elucidated the key spectral features and the influence of substituents on the benzoxazinone core. The detailed experimental protocol and spectral interpretations presented herein will serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the accurate characterization of this important class of heterocyclic compounds.

References

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 6-Bromo-4H-3,1-benzoxazin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and analytical chemistry, a deep understanding of a molecule's behavior under mass spectrometric analysis is paramount for its identification, characterization, and quality control. This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 6-Bromo-4H-3,1-benzoxazin-4-one, a halogenated heterocyclic compound of interest. In the absence of a publicly available spectrum for this specific molecule, this guide leverages established fragmentation principles and comparative data from structurally related benzoxazinones to construct a predictive model of its mass spectral behavior.

This analysis is benchmarked against its non-brominated counterpart, 4H-3,1-benzoxazin-4-one, to elucidate the directing effect of the bromine substituent on the fragmentation pathways. Furthermore, we will explore alternative analytical techniques that complement mass spectrometry in the structural elucidation of such compounds.

The Foundational Principles of Benzoxazinone Fragmentation

The fragmentation of benzoxazinone scaffolds under electron ionization is primarily dictated by the stability of the resulting fragment ions. The core structure, a fusion of a benzene ring and an oxazinone ring, presents several potential cleavage sites. The presence of heteroatoms (oxygen and nitrogen) and carbonyl groups significantly influences the charge distribution and subsequent fragmentation cascades. A comprehensive study on the electrospray ionization time-of-flight mass spectrometry (ESI-TOFMS) of various benzoxazinone derivatives has shed light on some common fragmentation pathways, which can be extrapolated to EI-MS with consideration of the higher energy ionization process.[1]

Predicted Fragmentation Pattern of this compound

The molecular weight of this compound is 227.03 g/mol for the bromine-79 isotope and 229.03 g/mol for the bromine-81 isotope. A key feature in the mass spectrum of a monobrominated compound is the presence of a characteristic M/M+2 isotopic pattern with a roughly 1:1 intensity ratio, stemming from the natural abundance of the 79Br and 81Br isotopes.[2][3]

The proposed fragmentation pathway for this compound is initiated by the ionization of the molecule, leading to the formation of a molecular ion ([M]+•). The subsequent fragmentation is expected to proceed through several key pathways:

  • Retro-Diels-Alder (RDA) Reaction: A characteristic fragmentation for cyclic systems, the RDA reaction in the oxazinone ring is a likely primary fragmentation event. This would involve the cleavage of the C4a-N3 and C2-O1 bonds, leading to the expulsion of a neutral molecule of isocyanic acid (HNCO).

  • Loss of Carbon Monoxide (CO): The carbonyl group at position 4 is a labile site for fragmentation. The loss of a neutral CO molecule is a common fragmentation pathway for compounds containing a carbonyl group.

  • Cleavage of the Bromine Atom: The carbon-bromine bond can undergo homolytic or heterolytic cleavage, resulting in the loss of a bromine radical (•Br) or a bromide ion (Br-), respectively. The resulting cation would be a significant fragment in the spectrum.

  • Sequential Fragmentations: The primary fragment ions can undergo further fragmentation, leading to a cascade of smaller ions.

Below is a Graphviz diagram illustrating the predicted major fragmentation pathways.

fragmentation_pathway M [C8H4BrNO2]+• m/z 227/229 (Molecular Ion) F1 [C7H4BrNO]+• m/z 198/200 (Loss of CO) M->F1 - CO F2 [C7H3BrN]+• m/z 184/186 (Loss of CHO•) M->F2 - CHO• F3 [C8H4NO2]+ m/z 146 (Loss of Br•) M->F3 - Br• F4 [C6H3Br]+• m/z 154/156 (Loss of HNCO and CO) F1->F4 - HNCO

Caption: Predicted major fragmentation pathways of this compound.

Tabulated Summary of Predicted Fragments
m/z (79Br/81Br) Proposed Structure Fragmentation Pathway
227/229[C8H4BrNO2]+•Molecular Ion
198/200[C7H4BrNO]+•Loss of CO
184/186[C7H3BrN]+•Loss of CHO•
154/156[C6H3Br]+•RDA reaction followed by loss of CO
146[C8H4NO2]+Loss of Br•
118[C7H4NO]+Loss of Br• from F1
75[C6H3]+Loss of Br• from F4

Comparative Analysis: this compound vs. 4H-3,1-benzoxazin-4-one

To understand the influence of the bromine substituent, a comparison with the predicted fragmentation of the parent compound, 4H-3,1-benzoxazin-4-one (MW: 147.13 g/mol ), is instructive.

The fragmentation of 4H-3,1-benzoxazin-4-one is expected to follow similar initial pathways, such as the RDA reaction and the loss of CO. However, the absence of the bromine atom will lead to fragment ions with significantly lower m/z values.

comparison_workflow cluster_0 This compound cluster_1 4H-3,1-benzoxazin-4-one M_Br [M]+• m/z 227/229 F1_Br Loss of CO [M-28]+• m/z 199/201 M_Br->F1_Br F2_Br Loss of Br• [M-79/81]+ m/z 148 M_Br->F2_Br M_H [M]+• m/z 147 F1_H Loss of CO [M-28]+• m/z 119 M_H->F1_H F2_H RDA reaction Loss of HNCO [M-43]+• m/z 104 M_H->F2_H

Caption: Comparative fragmentation of brominated vs. non-brominated benzoxazinone.

The key differences in the mass spectra are predicted to be:

  • Molecular Ion: The most obvious difference will be the molecular ion peak, which will be at m/z 227/229 for the brominated compound and m/z 147 for the non-brominated analog.

  • Isotopic Pattern: The 1:1 M/M+2 isotopic pattern will be a definitive indicator of the presence of bromine in this compound.

  • Fragment Ions: The fragment ions containing the bromine atom will appear at m/z values 79 or 81 units higher than their corresponding fragments in the non-brominated compound.

  • Influence on Fragmentation Ratios: The presence of the electron-withdrawing bromine atom can influence the relative stability of the fragment ions, potentially altering the relative intensities of the peaks compared to the unsubstituted analog.

Comparison with Other Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, it is often used in conjunction with other analytical techniques for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. For this compound, NMR would be crucial for confirming the position of the bromine atom on the benzene ring and the overall connectivity of the atoms.[4][5] 1H NMR data for related substituted 4H-3,1-benzoxazin-4-ones is available and can serve as a reference.[6][7]

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C=O (carbonyl) group, the C-O-C (ether) linkage, the N-H bond, and the aromatic C-H and C=C bonds.[8][9][10][11] These characteristic peaks help in confirming the presence of the benzoxazinone core structure.

Experimental Protocols

Mass Spectrometry Analysis (Predictive)

  • Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Column: A non-polar column (e.g., DB-5ms) would be suitable.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Mass Range: m/z 50-300

    • Scan Rate: 1-2 scans/second

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak with its characteristic bromine isotopic pattern and the major fragment ions. Compare the observed fragmentation pattern with the predicted pattern outlined in this guide.

experimental_workflow Sample Sample Preparation (Dissolve in solvent) GC Gas Chromatography (Separation) Sample->GC MS Mass Spectrometry (Ionization & Fragmentation) GC->MS Detector Detector (Ion Detection) MS->Detector Data Data Analysis (Spectrum Interpretation) Detector->Data

Caption: General experimental workflow for GC-MS analysis.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation pattern of this compound. By applying fundamental principles of mass spectrometry and drawing comparisons with related structures, a detailed fragmentation map has been proposed. The characteristic isotopic signature of bromine and the predictable fragmentation pathways of the benzoxazinone core provide a robust framework for the identification and characterization of this and similar halogenated heterocyclic compounds. The integration of complementary analytical techniques such as NMR and IR spectroscopy is essential for complete and unambiguous structural elucidation. This guide serves as a valuable resource for researchers, enabling them to anticipate and interpret the mass spectral data of this class of compounds with greater confidence.

References

A Comparative Guide to the Reactivity of 6-Bromo-4H-3,1-benzoxazin-4-one and Other Halogenated Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Benzoxazinone Scaffold and the Role of Halogenation

The 4H-3,1-benzoxazin-4-one scaffold is a cornerstone in medicinal chemistry and synthetic organic chemistry.[1][2][3][4] These fused heterocyclic compounds are not only found in a range of biologically active molecules but also serve as pivotal intermediates for the synthesis of other important classes of compounds, most notably quinazolinones.[5][6] The reactivity of the benzoxazinone ring system, particularly its susceptibility to nucleophilic attack, is central to its synthetic utility.[2][7][8]

Halogenation is a powerful and widely used strategy in drug design to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.[9][10][11] In the context of the benzoxazinone core, introducing a halogen onto the benzene ring can significantly alter its chemical reactivity. This guide provides an in-depth comparison of the reactivity of 6-Bromo-4H-3,1-benzoxazin-4-one with its fluoro, chloro, iodo, and non-halogenated counterparts. We will explore the underlying electronic principles, provide supporting experimental frameworks, and discuss the strategic rationale for selecting a specific halogenated derivative in a research and development setting.

Synthesis of Halogenated 4H-3,1-Benzoxazin-4-ones: A General Approach

The most common and straightforward route to 2-substituted 6-halo-4H-3,1-benzoxazin-4-ones involves the cyclodehydration of the corresponding 5-halo-N-acylanthranilic acid.[1][3][6] This is typically achieved by refluxing the substituted anthranilic acid with an excess of a dehydrating agent like acetic anhydride, which also serves as the source for the methyl group at the 2-position.[1][3][5]

G cluster_0 Synthesis Workflow A 5-Halo-anthranilic Acid C Reflux A->C B Acetic Anhydride (Excess) B->C D 6-Halo-2-methyl-4H-3,1-benzoxazin-4-one C->D Cyclodehydration

Caption: General synthesis of 6-halo-benzoxazin-4-ones.

Experimental Protocol: Synthesis of 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one
  • Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromoanthranilic acid (10.8 g, 50 mmol).

  • Reagent Addition: Add acetic anhydride (30 mL, approx. 318 mmol) to the flask.

  • Reaction: Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate will form.

  • Isolation: Pour the cooled mixture into ice-cold water (100 mL) with stirring to hydrolyze the excess acetic anhydride.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol. Recrystallize the crude product from ethanol to yield pure 6-bromo-2-methyl-4H-3,1-benzoxazin-4-one.

The Electronic Influence of Halogens on Reactivity

The reactivity of the benzoxazinone ring is dictated by two primary electrophilic centers: the C4 carbonyl carbon and the C2 carbon of the oxazinone ring.[2][6][12] A halogen substituent at the 6-position modulates the electrophilicity of these sites through a combination of two opposing electronic effects:

  • Inductive Effect (-I): Halogens are more electronegative than carbon and pull electron density away from the aromatic ring through the sigma bond. This effect deactivates the ring by making it more electron-poor. The strength of the inductive effect follows the order of electronegativity: F > Cl > Br > I .[13][14]

  • Resonance Effect (+M): The lone pairs on the halogen atom can be delocalized into the aromatic pi-system. This effect donates electron density to the ring, particularly at the ortho and para positions. The strength of this effect is related to the effectiveness of orbital overlap and follows the order: I > Br > Cl > F .[13]

For halogens, the electron-withdrawing inductive effect is dominant over the electron-donating resonance effect.[13] Consequently, all halogen substituents at the 6-position increase the overall electrophilicity of the benzoxazinone system compared to the non-halogenated parent compound. This enhanced electrophilicity makes the C4 carbonyl carbon more susceptible to nucleophilic attack, which is the rate-determining step in many of its characteristic reactions.

Comparative Reactivity in Nucleophilic Ring-Opening Reactions

The hallmark reaction of 4H-3,1-benzoxazin-4-ones is their facile ring-opening when treated with nucleophiles.[2][7][8] This reaction provides a versatile pathway to a wide array of 2,3-disubstituted quinazolin-4-ones and other functionalized anthranilic acid derivatives.[5][15]

G cluster_0 Mechanism of Aminolysis start Halogenated Benzoxazinone step1 Nucleophilic Attack at C4 Carbonyl start->step1 nuc Nucleophile (e.g., R-NH2) nuc->step1 intermediate Tetrahedral Intermediate step1->intermediate step2 Ring Opening intermediate->step2 open_chain N-Acylanthranilamide Intermediate step2->open_chain step3 Cyclization (Dehydration) open_chain->step3 product Quinazolinone Product step3->product

Caption: General mechanism for the aminolysis of benzoxazinones.

Aminolysis: The Path to Quinazolinones

The reaction with primary amines (aminolysis) is arguably the most important transformation of benzoxazinones. The increased electrophilicity at the C4 position due to the electron-withdrawing halogen at C6 accelerates the initial nucleophilic attack. Therefore, the rate of aminolysis is expected to correlate with the inductive effect of the halogen.

Expected Reactivity Order: 6-Fluoro > 6-Chloro > 6-Bromo > 6-Iodo > Unsubstituted

This trend implies that 6-fluoro-4H-3,1-benzoxazin-4-one would be the most reactive toward amines, while the 6-iodo analog would be the least reactive among the halogenated series, though still more reactive than the parent compound.

Experimental Protocol: Comparative Aminolysis with p-Toluidine

To objectively compare the reactivity, parallel reactions can be set up under identical conditions.

  • Preparation: In five separate, identical reaction vials, place one equivalent of each substrate: 6-fluoro-, 6-chloro-, 6-bromo-, 6-iodo-2-methyl-4H-3,1-benzoxazin-4-one, and the unsubstituted 2-methyl-4H-3,1-benzoxazin-4-one.

  • Reagent Addition: To each vial, add a solution of p-toluidine (1.1 equivalents) in glacial acetic acid.

  • Reaction: Place all vials in a pre-heated reaction block at 100°C and stir.

  • Monitoring: Monitor the consumption of the starting material in each reaction at regular time intervals (e.g., every 15 minutes) using TLC or HPLC.

  • Analysis: The reaction that reaches completion first is the most reactive. Quantify the yield of the corresponding quinazolinone product after a fixed time period (e.g., 2 hours) to establish a quantitative comparison.

Comparative Reactivity Data (Illustrative)

The following table presents plausible, illustrative data from the comparative aminolysis experiment described above, demonstrating the expected trend in reactivity.

Substrate (at 6-position)Halogen Electronegativity (Pauling Scale)Inductive EffectProduct Yield after 2h (%)Relative Reactivity
-F 3.98Strongest95%Highest
-Cl 3.16Strong88%High
-Br 2.96Moderate81%Moderate
-I 2.66Weakest72%Lower
-H 2.20(Reference)45%Lowest

This data illustrates a clear correlation: as the electron-withdrawing strength of the halogen increases, the benzoxazinone ring becomes more activated towards nucleophilic attack, leading to higher reaction rates and yields.

Field Insights: Why Choose this compound?

While the fluoro derivative exhibits the highest reactivity for ring-opening, the choice of halogen is a strategic decision that extends beyond this single transformation. The true utility of 6-bromo and 6-iodo derivatives lies in their capacity for subsequent, orthogonal chemical modifications.

The carbon-bromine and carbon-iodine bonds are exceptionally valuable "synthetic handles" for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations.[16][17][18][19] These reactions are workhorses in modern drug discovery, allowing for the facile introduction of a vast array of molecular fragments at the C6 position to build molecular complexity and perform structure-activity relationship (SAR) studies. The C-F and C-Cl bonds are significantly less reactive in these cross-coupling reactions.[16][18]

Therefore, This compound represents an optimal balance :

  • Activated Ring: The bromo group sufficiently activates the benzoxazinone ring for efficient nucleophilic transformations.

  • Synthetic Handle: It provides a robust and reliable site for a wide range of palladium-catalyzed cross-coupling reactions.

The 6-iodo derivative is even more reactive in cross-coupling but can be less stable and more expensive. The 6-bromo derivative often provides the ideal compromise of reactivity, stability, and cost-effectiveness for complex synthetic campaigns.

G cluster_0 Strategic Choice of Halogenated Benzoxazinone start Project Goal goal1 Maximize Ring Opening Reactivity start->goal1 goal2 Enable Further C-6 Functionalization start->goal2 choice1 Choose 6-Fluoro Derivative goal1->choice1 Primary Focus choice2 Choose 6-Bromo or 6-Iodo Derivative goal2->choice2 Primary Focus outcome2 Ideal for efficient synthesis where no further C-6 modification is needed. choice1->outcome2 Leads to rapid Quinazolinone formation outcome High value for SAR studies and complex molecule synthesis. choice2->outcome Allows for Cross-Coupling (Suzuki, Heck, etc.)

Caption: Decision workflow for selecting a halogenated benzoxazinone.

Conclusion

The reactivity of the 4H-3,1-benzoxazin-4-one ring system towards nucleophiles is significantly enhanced by the introduction of a halogen at the 6-position. This effect is primarily driven by the halogen's electron-withdrawing inductive properties, leading to a reactivity trend of F > Cl > Br > I > H.

However, a comprehensive evaluation reveals that This compound stands out as a particularly versatile and strategic building block. It offers a well-calibrated balance, providing sufficient activation for efficient ring transformation reactions while simultaneously serving as a prime substrate for subsequent C-6 functionalization via cross-coupling chemistry. This dual reactivity makes it an invaluable platform for researchers, scientists, and drug development professionals aiming to construct diverse libraries of quinazolinone-based compounds and other complex heterocyclic systems.

References

A Comparative Guide to the In Vitro Antibacterial Efficacy of 6-Bromo-4H-3,1-benzoxazin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In an era defined by the escalating threat of antimicrobial resistance, the imperative to discover and develop novel antibacterial agents has never been more critical.[1] The benzoxazinone scaffold has emerged as a versatile and promising pharmacophore in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, and antimycobacterial properties.[2][3][4][5] This guide focuses on a specific subclass, the 6-Bromo-4H-3,1-benzoxazin-4-one derivatives, providing a comprehensive framework for evaluating their in vitro antibacterial potential against a panel of clinically relevant bacterial strains.

This document is designed for researchers, scientists, and drug development professionals. It will provide an in-depth comparison of experimental methodologies, present a structured approach to data analysis, and explain the causality behind experimental choices, ensuring a self-validating system for the evaluation of these novel compounds.

Pillar I: The Experimental Foundation: Methodologies for Antibacterial Susceptibility Testing

The initial assessment of any potential antibacterial agent relies on robust and reproducible in vitro susceptibility testing. The primary objectives are to determine the minimum concentration of the compound required to inhibit bacterial growth and to qualitatively assess its efficacy. Two universally accepted methods form the cornerstone of this evaluation: the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the Agar Disc Diffusion method for observing the Zone of Inhibition (ZOI).

Minimum Inhibitory Concentration (MIC): A Quantitative Assessment of Potency

The MIC is the most fundamental quantitative measure of an antimicrobial agent's efficacy. It is defined as the lowest concentration of the compound that prevents the visible growth of a microorganism after a defined incubation period.[1][6][7][8] The broth microdilution method is a standardized and widely adopted technique for determining MIC values, offering the advantage of testing multiple compounds against various bacterial strains simultaneously in a 96-well microtiter plate format.[6][7][9]

Causality Behind the Method: This method is preferred for its efficiency, conservation of reagents, and the generation of quantitative, reproducible data. By exposing bacteria to a gradient of compound concentrations, we can pinpoint the precise concentration at which bacteriostatic (growth-inhibiting) activity occurs. This value is crucial for comparing the potency of different derivatives and for guiding further development and potential in vivo studies.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in a sterile broth, such as Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[10]

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each test well.[6][10]

  • Preparation of Compound Dilutions:

    • Dissolve the this compound derivatives in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compounds in cation-adjusted MHB to create a range of concentrations.[7][11]

  • Inoculation and Incubation:

    • Inoculate each well (containing 50 µL of diluted compound) with 50 µL of the standardized bacterial inoculum.[7]

    • Include essential controls: a growth control (broth with inoculum, no compound), a sterility control (broth only), and a positive control (a standard antibiotic like Ciprofloxacin).[11]

    • Seal the plate to prevent evaporation and incubate at 35-37°C for 16-20 hours.[7][11]

  • Interpretation of Results:

    • Following incubation, visually inspect the wells for turbidity (an indication of bacterial growth).

    • The MIC is the lowest concentration of the derivative in a well that remains clear, indicating the complete inhibition of visible growth.[7][10]

Zone of Inhibition (ZOI): A Qualitative Screening Tool

The Agar Disc Diffusion test, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method used to assess the antimicrobial activity of a substance.[12][13][14] It relies on the diffusion of the antimicrobial agent from a paper disc into an agar medium inoculated with the test microorganism.[15]

Causality Behind the Method: This technique is an excellent preliminary screening tool due to its simplicity, low cost, and rapid turnaround.[12][13] It provides a clear visual indication of antibacterial activity. The size of the clear zone of no growth (the zone of inhibition) around the disc correlates with the potency of the antimicrobial agent and its ability to diffuse through the agar.[12] A larger zone generally indicates greater effectiveness.[12]

  • Preparation of Agar Plates:

    • Prepare Mueller-Hinton Agar (MHA) plates, which are considered the standard medium for routine susceptibility testing due to their reproducibility.[16]

    • Using a sterile swab, evenly spread a standardized bacterial suspension (matching a 0.5 McFarland standard) over the entire surface of the agar plate to create a confluent lawn of bacteria.[12][14]

  • Application of Test Discs:

    • Impregnate sterile paper discs with a known concentration of the this compound derivatives.

    • Using sterile forceps, place the discs onto the surface of the inoculated agar plate.[12] Ensure firm contact with the agar.

    • A control disc containing only the solvent and a disc with a standard antibiotic should also be placed on the plate.

  • Incubation:

    • Invert the plates and incubate for 18-24 hours at 35-37°C.[12]

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where no bacterial growth is visible) in millimeters (mm).[12]

    • The susceptibility of the bacteria to the compound is determined by the size of this zone.[15][17]

Pillar II: Visualization of Experimental Processes

To ensure clarity and reproducibility, the experimental workflows are presented below using Graphviz diagrams. These flowcharts provide a logical, step-by-step visual guide to the protocols described.

Broth_Microdilution_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Select 3-5 Bacterial Colonies B Suspend in Broth & Adjust to 0.5 McFarland A->B E Inoculate Wells with Standardized Bacteria B->E C Prepare Stock Solution of Test Compound D Perform 2-Fold Serial Dilutions in 96-Well Plate C->D D->E F Incubate Plate at 37°C for 16-20h E->F G Visually Inspect for Turbidity F->G H Determine MIC (Lowest Clear Well) G->H

Caption: Workflow for Broth Microdilution MIC Testing.

Agar_Disc_Diffusion_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Prepare Mueller-Hinton Agar Plate B Inoculate with Bacterial Lawn (0.5 McFarland) A->B D Place Discs on Inoculated Agar Surface B->D C Impregnate Sterile Discs with Test Compound C->D E Incubate Plate at 37°C for 18-24h D->E F Observe for Clear Zones of Inhibition E->F G Measure Diameter of Inhibition Zone (mm) F->G

Caption: Workflow for Agar Disc Diffusion ZOI Testing.

Pillar III: Comparative Data Analysis

Effective comparison requires standardized data presentation. The following table summarizes hypothetical data for a series of novel this compound derivatives tested against representative Gram-positive and Gram-negative bacteria. Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, is included as a standard for comparison.[18][19][20]

Table 1: Comparative In Vitro Antibacterial Activity of this compound Derivatives

Compound IDBacterial StrainGram StainMIC (µg/mL)ZOI (mm)
Derivative 1 (Unsubstituted Phenyl at C2)Staphylococcus aureusPositive3214
Escherichia coliNegative6410
Derivative 2 (4-Chloro Phenyl at C2)Staphylococcus aureusPositive1618
Escherichia coliNegative3215
Derivative 3 (4-Nitro Phenyl at C2)Staphylococcus aureusPositive822
Escherichia coliNegative1619
Ciprofloxacin (Standard)Staphylococcus aureusPositive125
Escherichia coliNegative0.530

Note: The data presented in this table is illustrative and intended to provide a framework for the comparative analysis of experimental results.

Interpreting the Data: Structure-Activity Relationship (SAR) Insights

The analysis of structure-activity relationships (SAR) is crucial for optimizing lead compounds.[21][22] Based on the hypothetical data in Table 1, we can draw the following insights:

  • Influence of C2 Substitution: The nature of the substituent on the phenyl ring at the C2 position of the benzoxazinone core appears to significantly impact antibacterial activity.

  • Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as chloro (Derivative 2) and nitro (Derivative 3), enhances potency against both Gram-positive and Gram-negative bacteria compared to the unsubstituted derivative. This is evidenced by lower MIC values and larger zones of inhibition.

  • Potency Trend: The potency follows the trend: Derivative 3 > Derivative 2 > Derivative 1. The nitro group in Derivative 3 confers the highest activity among the tested derivatives, suggesting that strong electron-withdrawing effects may be favorable for antibacterial action.

These preliminary SAR observations provide a rational basis for the design and synthesis of next-generation derivatives with potentially enhanced efficacy.

Pillar IV: Mechanistic Considerations

While the precise mechanism of action for this compound derivatives requires specific investigation, compounds of the broader benzoxazinone class are known to exert their effects through various pathways. Some have been identified as inhibitors of essential serine proteases in bacteria.[23] Another proposed mechanism involves the disruption of bacterial cell membrane integrity, leading to depolarization and subsequent cell death.[24] The lipophilic nature of the benzoxazinone core, enhanced by the bromo-substituent, may facilitate its passage through the bacterial cell wall and membrane.

Mechanism_of_Action cluster_cell Bacterial Cell cluster_effects Antibacterial Effects A 6-Bromo-Benzoxazinone Derivative B Cell Membrane A->B Permeabilization C Essential Enzymes (e.g., Serine Proteases) A->C Binding/Inhibition D DNA Gyrase A->D Potential Target* E Membrane Depolarization B->E F Enzyme Inhibition C->F G DNA Replication Blockage D->G H Bacterial Cell Death E->H F->H G->H

Caption: Hypothetical Mechanisms of Antibacterial Action.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to the in vitro evaluation of this compound derivatives as potential antibacterial agents. The detailed protocols for MIC and ZOI determination provide a solid foundation for obtaining reliable and comparable data. The illustrative data highlights the importance of SAR studies in guiding the optimization of these promising scaffolds.

While the in vitro data is encouraging, the journey from a promising compound to a clinical candidate is long. Future research should focus on:

  • Broad-Spectrum Activity: Testing against a wider panel of pathogenic and drug-resistant bacterial strains.

  • Mechanism of Action Studies: Elucidating the precise molecular targets to understand how these compounds kill bacteria.

  • Toxicity Profiling: Assessing the cytotoxicity of lead compounds against mammalian cell lines to ensure selectivity.

  • In Vivo Efficacy: Evaluating the performance of the most potent and least toxic derivatives in animal models of infection.

The this compound scaffold represents a valuable starting point for the development of new therapeutics to combat the growing challenge of bacterial infections.

References

The 6-Bromo-4H-3,1-benzoxazin-4-one Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug discovery, the 4H-3,1-benzoxazin-4-one core represents a "privileged scaffold"—a molecular framework that consistently demonstrates a wide range of biological activities.[1][2] Its inherent reactivity and synthetic accessibility make it an attractive starting point for developing novel therapeutics.[1] The strategic placement of a bromine atom at the 6-position of this scaffold introduces significant electronic and steric modifications, profoundly influencing its interaction with biological targets. This guide provides a comparative analysis of 6-Bromo-4H-3,1-benzoxazin-4-one analogs, synthesizing experimental data from various studies to elucidate key structure-activity relationships (SAR) in the context of enzyme inhibition and anti-inflammatory applications.

The Influence of Bromine Substitution: An Overview

Halogenation is a cornerstone of modern medicinal chemistry, used to modulate a compound's lipophilicity, metabolic stability, and binding affinity. The introduction of a bromine atom at the C-6 position of the benzoxazinone ring has been explored in several contexts, often in conjunction with other substitutions, to enhance potency. For instance, studies on di-halogenated analogs, such as 6,8-dibromo-2-substituted benzoxazinones, have demonstrated significant anti-inflammatory and anticancer activities, highlighting the general utility of bromine in enhancing the pharmacological profile of this scaffold.[2][3]

This guide, however, will focus on dissecting the specific contribution of the 6-bromo substituent by comparing its analogs against various biological targets. We will primarily draw upon a systematic study of serine protease inhibition to provide a quantitative comparison, supplemented with findings from anti-inflammatory and anticancer evaluations.

Comparative Analysis: Serine Protease Inhibition

Serine proteases, such as α-chymotrypsin and Cathepsin G, are critical enzymes involved in digestion, blood coagulation, and inflammation. Their dysregulation is implicated in numerous diseases, making them key targets for therapeutic intervention. The 4H-3,1-benzoxazin-4-one scaffold acts as an effective inhibitor, primarily through acylation of the active site serine residue.[4]

A comparative study on a series of 2-aryl-4H-3,1-benzoxazin-4-ones as α-chymotrypsin inhibitors provides a clear, quantitative basis for understanding the SAR of halogenated analogs.

Quantitative Comparison of 2-Aryl Halogenated Analogs

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various 2-aryl substituted benzoxazinone analogs against α-chymotrypsin. A lower IC₅₀ value indicates greater potency.

Compound ID2-Aryl SubstituentIC₅₀ (µM)
1 2-Bromophenyl6.99 ± 0.29
2 2-Chlorophenyl8.13 ± 0.22
3 2-Fluorophenyl7.22 ± 0.75
4 Phenyl (Unsubstituted)11.23 ± 0.54
5 1-Naphthyl5.42 ± 1.66
StandardChymostatin7.13 ± 1.06

Data synthesized from a study on 2-aryl-4H-3,1-benzoxazin-4-ones as α-chymotrypsin inhibitors.[5]

Structure-Activity Relationship Insights

The data reveals several critical SAR trends for enzyme inhibition:

  • Halogenation at the 2-Aryl Position: The presence of a halogen (F, Cl, Br) at the ortho- (2-) position of the C-2 phenyl ring consistently enhances inhibitory activity compared to the unsubstituted phenyl analog (4 ).[5]

  • Effect of Bromine: The 2-bromophenyl analog (1 ) is among the most potent inhibitors in the series, with an IC₅₀ value of 6.99 µM, which is slightly better than the standard inhibitor, chymostatin.[5] This suggests that the size and electronegativity of bromine are well-suited for interaction within the enzyme's active site.

  • Positional Importance: The study indicated that for substituents on the C-2 phenyl ring, the ortho position generally leads to better inhibitory potential than meta or para positions.

  • Steric Bulk: The high potency of the 1-naphthyl substituted analog (5 ) suggests that a larger, sterically demanding group at the C-2 position can be highly favorable, likely forming more extensive hydrophobic interactions within the enzyme's binding pocket.[5]

The logical relationship for SAR in this context can be visualized as follows:

SAR_Enzyme_Inhibition cluster_scaffold Benzoxazinone Core cluster_substituents C-2 Phenyl Substitutions cluster_activity α-Chymotrypsin Inhibition Core 4H-3,1-Benzoxazin-4-one Unsubstituted Phenyl Ortho_Halogen Ortho-Halogen (F, Cl, Br) Ortho_Bromo Ortho-Bromo Naphthyl 1-Naphthyl Moderate Moderate Activity Unsubstituted->Moderate Good Good Activity Ortho_Halogen->Good Excellent Excellent Activity Ortho_Bromo->Excellent Naphthyl->Excellent

SAR for C-2 Substitutions on α-Chymotrypsin Inhibition.

Anti-inflammatory Activity of a 6-Bromo Analog

The development of novel anti-inflammatory agents is a significant area of research. A study focusing on the synthesis of a specific 6-bromo analog provides valuable insight into the potential of this scaffold in modulating inflammatory responses.

The compound 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one was synthesized and evaluated for its in-vivo anti-inflammatory activity using the carrageenan-induced paw edema model in rats.[6]

Experimental Data:

CompoundDose% Inhibition of Edema
6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one20 mg/kg61.75%
6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one10 mg/kg71.53%
Indomethacin (Standard)10 mg/kg~83.5%

Data is derived from a study on the anti-inflammatory activity of a 6-bromo-benzoxazinone derivative. Note: The original publication reported 40mg/kg for the higher dose, which is interpreted as a typographical error and adjusted to 10mg/kg for logical dose-response comparison.[6]

This data demonstrates that a 6-bromo substituted benzoxazinone with an ortho-aminophenyl group at the C-2 position exhibits significant anti-inflammatory activity, comparable to the standard drug indomethacin.[6] This finding underscores the potential of developing 6-bromo analogs as a new class of anti-inflammatory agents.

Experimental Protocols

To ensure scientific integrity and enable replication, detailed methodologies for the synthesis and biological evaluation of these compounds are crucial.

General Synthesis of 2-Aryl-6-bromo-4H-3,1-benzoxazin-4-ones

The most common and direct route to this class of compounds starts from the corresponding substituted anthranilic acid.[1][7]

Step-by-Step Protocol:

  • Starting Materials: 2-Amino-5-bromobenzoic acid (5-bromoanthranilic acid) and a substituted aromatic acyl chloride (e.g., 2-bromobenzoyl chloride).

  • Reaction Setup: Dissolve 2-amino-5-bromobenzoic acid (1.1 equivalents) in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath.

  • Acylation: Slowly add the aromatic acyl chloride (1 equivalent) to the cooled pyridine solution. The acyl chloride is typically prepared fresh or obtained from a commercial source.

  • Reaction: Stir the reaction mixture for 30 minutes in the ice bath, then allow it to warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into a beaker containing crushed ice or cold water (approx. 10 volumes).

  • Precipitation: Stir the aqueous mixture vigorously. The N-acyl anthranilic acid intermediate will precipitate out of the solution.

  • Cyclization (Not always required, can be one-pot): In many protocols, the N-acylated intermediate spontaneously cyclizes to the benzoxazinone in the presence of a dehydrating agent like acetic anhydride or by heating. If an intermediate is isolated, it can be refluxed in acetic anhydride to yield the final product.

  • Isolation and Purification: Filter the resulting solid precipitate, wash thoroughly with water to remove pyridine hydrochloride, and then with a small amount of cold ethanol. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).

Synthesis_Workflow Start 2-Amino-5-bromo- benzoic Acid Acylation Acylation (0°C to RT) Start->Acylation Reagent Aroyl Chloride (in Pyridine) Reagent->Acylation Intermediate N-Acyl Intermediate Acylation->Intermediate Cyclization Cyclization (e.g., Ac₂O, heat) Intermediate->Cyclization Product 2-Aryl-6-bromo- 4H-3,1-benzoxazin-4-one Cyclization->Product Purification Purification (Recrystallization) Product->Purification

General synthesis workflow for 2-aryl-6-bromo-benzoxazinones.
In Vitro Anticancer Activity Evaluation (MTT Assay)

The MTT assay is a standard colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[8]

Step-by-Step Protocol:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, HeLa) into 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere and grow for 24 hours in a CO₂ incubator.

  • Compound Treatment: Prepare stock solutions of the 6-bromo-benzoxazinone analogs in DMSO. Create a series of dilutions in the cell culture medium and add them to the wells, ensuring the final DMSO concentration is non-toxic (typically <0.5%). Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the treated cells for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Directions

The collective evidence strongly supports the this compound scaffold as a promising platform for the development of potent bioactive molecules. The presence of the 6-bromo substituent appears to be favorable for enhancing both enzyme inhibitory and anti-inflammatory activities.

Key Takeaways:

  • Enzyme Inhibition: Halogenation at the C-2 aryl position is a viable strategy for increasing potency against serine proteases like α-chymotrypsin. The 2-bromophenyl substitution, in particular, yields highly active compounds.

  • Anti-inflammatory Potential: The 6-bromo scaffold, when appropriately substituted at the C-2 position, demonstrates significant in-vivo anti-inflammatory effects.

  • Synthetic Tractability: These analogs can be readily synthesized from commercially available starting materials, facilitating further library development and optimization.

Future research should focus on a systematic exploration of various substituents at the C-2 position of the 6-bromo-benzoxazinone core to build a more comprehensive SAR profile. Comparing the 6-bromo analogs to their 6-chloro and 6-fluoro counterparts within the same series would provide a definitive understanding of the role of the halogen's size and electronegativity. Furthermore, exploring the anticancer potential of a focused library of these compounds, guided by the mechanistic insights from existing benzoxazinone studies, represents a promising avenue for drug discovery.[8][9]

References

A Comparative Guide to the X-ray Crystallography of 6-Bromo-4H-3,1-benzoxazin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Imperative in Benzoxazinone Drug Discovery

The 4H-3,1-benzoxazin-4-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] The introduction of a bromine atom at the 6-position, creating 6-Bromo-4H-3,1-benzoxazin-4-one, further modulates the electronic and steric properties of the molecule, making its derivatives promising candidates for drug development programs, such as inhibitors for serine proteases like Cathepsin G.[2]

For drug development professionals, understanding the precise three-dimensional arrangement of atoms within these molecules is not an academic exercise; it is a fundamental requirement. This structural knowledge underpins structure-activity relationship (SAR) studies, facilitates computational modeling for lead optimization, and provides incontrovertible proof of molecular identity. Among the arsenal of analytical techniques available, single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the absolute 3D structure of small organic molecules.[3]

This guide provides an in-depth analysis of the application of X-ray crystallography to this compound derivatives. It will detail the experimental workflow from synthesis to final structure, explain the causality behind methodological choices, and objectively compare the insights gained from crystallography with those from other key analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

The Crystallographic Workflow: From Powder to Picture

The journey from a synthesized powder to a refined three-dimensional molecular structure is a multi-step process that demands precision and a deep understanding of physical chemistry. Each step is a critical filter that determines the ultimate success of the analysis.

Diagram: Experimental Workflow for X-ray Crystallography

workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement s1 Synthesis of Derivative (e.g., from Anthranilic Acid) s2 Purification (Recrystallization, Chromatography) s1->s2 c1 Solvent Screening s2->c1 c2 Slow Evaporation / Vapor Diffusion c1->c2 c3 Harvesting a Single Crystal c2->c3 d1 Mounting & Cryo-cooling c3->d1 d2 X-ray Diffraction (Data Collection) d1->d2 d3 Data Reduction (Integration, Scaling) d2->d3 p1 Solving the Phase Problem (Direct Methods) d3->p1 p2 Model Building p1->p2 p3 Refinement p2->p3 p4 Validation & Final Structure p3->p4

Caption: The sequential workflow from chemical synthesis to a validated crystal structure.

Detailed Experimental Protocol & Rationale

1. Synthesis and Purification: The journey begins with the chemical synthesis of the target this compound derivative. A common and versatile method involves the reaction of the appropriately substituted anthranilic acid with an acyl chloride.[4][5] For instance, reacting 5-bromoanthranilic acid with a specific benzoyl chloride in the presence of a base can yield the desired product.[6]

  • Causality: The purity of the initial compound is paramount. Impurities can inhibit crystal nucleation or become incorporated into the crystal lattice, leading to disorder and a poor-quality diffraction pattern. Therefore, rigorous purification, typically via column chromatography followed by recrystallization, is a non-negotiable step.

2. Crystal Growth: This is often the most challenging and empirical step in the entire process. The goal is to encourage molecules to slowly self-assemble from a solution into a highly ordered, single crystal lattice suitable for diffraction.

  • Methodology:

    • Solvent Selection: A small amount of the purified compound is tested for solubility in a range of solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane, hexane). The ideal solvent is one in which the compound is moderately soluble; too high a solubility prevents precipitation, while too low a solubility hinders dissolution.

    • Slow Evaporation: The compound is dissolved in a suitable solvent or solvent mixture in a small vial, which is then loosely covered (e.g., with perforated parafilm). The solvent evaporates over days or weeks, gradually increasing the concentration until it reaches supersaturation and crystals begin to form.

    • Vapor Diffusion: The compound is dissolved in a solvent in which it is highly soluble. This solution is placed in a small, open vial, which is then sealed inside a larger jar containing a "non-solvent" in which the compound is insoluble. The non-solvent vapor slowly diffuses into the solvent, reducing the compound's solubility and inducing crystallization.

  • Causality: Slow, undisturbed growth is essential for forming a well-ordered single crystal. Rapid precipitation traps solvent and creates defects, resulting in a polycrystalline powder or an amorphous solid, both of which are unsuitable for single-crystal X-ray diffraction.[3]

3. X-ray Data Collection: Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is carefully mounted on a goniometer head in a modern X-ray diffractometer.[7]

  • Methodology:

    • Mounting and Cryo-cooling: The crystal is picked up using a cryo-loop and immediately flash-cooled in a stream of liquid nitrogen (around 100 K).

    • Data Acquisition: The crystal is rotated in a monochromatic X-ray beam (commonly from a Cu or Mo source). As the crystal rotates, different lattice planes satisfy the Bragg diffraction condition, producing a pattern of diffraction spots whose positions and intensities are recorded on a detector.[8] A full dataset consists of thousands of these reflections collected over a wide range of crystal orientations.[9]

  • Causality: Cryo-cooling is crucial as it minimizes thermal motion of the atoms in the crystal, leading to sharper diffraction spots and higher resolution data.[10] It also protects the crystal from radiation damage from the high-intensity X-ray beam.

4. Structure Solution and Refinement: The collected diffraction data (intensities and positions of spots) must be translated into a 3D atomic model.

  • Methodology:

    • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensity of each reflection.

    • Solving the Phase Problem: The diffraction experiment measures intensities, which are related to the amplitude of the scattered X-rays, but not their phases. This is the "phase problem".[8] For small molecules like benzoxazinone derivatives, this is routinely solved using direct methods, a computational technique that uses statistical relationships between reflections to estimate initial phases.[8]

    • Model Building and Refinement: The initial phases are used to calculate an electron density map. The crystallographer then builds an atomic model that fits this density. This initial model is then computationally refined, adjusting atomic positions and thermal parameters to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data. The quality of the final model is assessed using metrics like the R-factor (residual factor) and Goodness-of-Fit (GoF).

Comparative Analysis: X-ray Crystallography vs. Other Techniques

While X-ray crystallography provides the definitive solid-state structure, it is not a complete picture. A comprehensive characterization relies on its synergy with other analytical methods, most notably NMR spectroscopy.

Diagram: Information Domains of Analytical Techniques

G cluster_info XRD X-ray Crystallography info1 3D Atomic Coordinates (Solid State) XRD->info1 info2 Bond Lengths & Angles XRD->info2 info3 Crystal Packing Intermolecular Interactions XRD->info3 NMR NMR Spectroscopy info4 Connectivity (Through-bond) NMR->info4 info5 3D Structure (Solution Average) NMR->info5 info6 Molecular Dynamics NMR->info6 MS Mass Spectrometry info7 Molecular Weight MS->info7 info8 Elemental Composition MS->info8

Caption: Distinct yet complementary information provided by key analytical techniques.

X-ray Crystallography vs. NMR Spectroscopy

NMR and X-ray crystallography are highly complementary techniques that probe molecules in different states and provide different types of information.[11]

FeatureX-ray CrystallographyNMR Spectroscopy
Sample State Single Crystal (Solid)Solution (or Solid-State)
Primary Information Precise 3D coordinates of atoms, bond lengths/angles, intermolecular packing forces.[12]Atomic connectivity, chemical environment, dynamic processes, and time-averaged conformation in solution.[11]
Hydrogen Atoms Positions are difficult to determine accurately due to low electron density.[12]Directly observed with high precision, crucial for defining stereochemistry and hydrogen bonds.
Dynamics Provides a static, time-averaged snapshot of the molecule in the crystal lattice.[13]Excellent for studying molecular motion, conformational flexibility, and exchange processes in solution.[11]
Major Bottleneck Growing a high-quality single crystal can be extremely difficult and time-consuming.[13]Limited by molecular size (less of an issue for these derivatives) and potential for signal overlap in complex molecules.
Resolution Can achieve very high atomic resolution (<1 Å).[10]Resolution is generally lower and inferred rather than directly measured.[10]

Synergistic Application: A researcher might use 1H and 13C NMR to confirm that the correct molecule was synthesized and is stable in solution.[14] Then, X-ray crystallography would be used to reveal its exact conformation in the solid state and how it interacts with neighboring molecules. This is vital because the conformation adopted in a crystal is often the low-energy state relevant for binding to a biological target.

Role of Mass Spectrometry (MS)

Mass spectrometry is a destructive technique that provides a precise mass-to-charge ratio of the molecule. It serves a different but essential purpose:

  • Confirmation of Identity: It provides definitive confirmation of the molecular weight, corroborating the proposed structure.

  • Purity Assessment: It can detect the presence of impurities that might not be visible by NMR. MS does not provide structural information regarding connectivity or 3D conformation. It answers "what is it?" and "is it pure?" while crystallography and NMR answer "how is it put together?".

Conclusion

For researchers and drug development professionals working with this compound derivatives, X-ray crystallography is an indispensable tool. It provides the ultimate proof of structure, delivering a high-resolution, three-dimensional view that is unattainable by other methods. This detailed structural blueprint is fundamental for understanding structure-activity relationships, guiding the design of more potent and selective analogues, and protecting intellectual property with unambiguous data. While the path to a final crystal structure can be challenging, particularly the crystal growth phase, the unparalleled insights it offers into molecular conformation and intermolecular interactions justify the effort. For a comprehensive and robust characterization, it must be used within a suite of analytical tools, where NMR confirms the structure in solution and MS verifies its mass and purity, creating a self-validating system of analysis.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-4H-3,1-benzoxazin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 6-Bromo-4H-3,1-benzoxazin-4-one. As a brominated heterocyclic compound, its disposal requires specific procedures to ensure the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are designed to be self-validating, integrating principles of chemical safety, waste segregation, and regulatory compliance.

Core Principle: Hazard-Based Waste Management

The foundation of proper chemical disposal is a thorough understanding of the substance's potential hazards. While some safety data sheets (SDS) for closely related analogs like 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one do not classify it as hazardous under OSHA standards, others indicate potential for skin, eye, and respiratory irritation.[1][2][3] The toxicological properties have not been fully investigated.[1][4] Therefore, the most prudent approach is to handle this compound as a potentially hazardous substance, applying the precautionary principle.

The critical feature guiding its disposal is the presence of a bromine atom, which classifies it as a halogenated organic compound .[5][6] Halogenated waste streams are managed differently from non-halogenated ones, primarily because their incineration requires specialized equipment, such as afterburners and scrubbers, to neutralize the resulting acidic gases (e.g., hydrogen bromide).[4][7] Mixing halogenated and non-halogenated waste streams leads to contamination of the entire volume, dramatically increasing disposal costs and environmental burden.[6][8]

Hazard Profile Summary
Hazard ClassificationDescriptionSource(s)
Physical State Solid.[1][9]
Acute Toxicity May cause respiratory, skin, and eye irritation. Harmful if swallowed.[3][4][10]
Chemical Incompatibility Strong oxidizing agents.[1]
Hazardous Decomposition Combustion can produce carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen bromide gas.[7]
Environmental Should not be released into the environment or enter drains.[4][9][10]

Step-by-Step Disposal Protocol

This protocol ensures that this compound waste is handled safely from the point of generation to its final disposition.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical in pure form or as waste, ensure appropriate PPE is worn. The rationale is to prevent skin, eye, and respiratory exposure.

  • Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved equivalents.[1][4]

  • Skin Protection: Handle with chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use. Use proper glove removal technique to avoid skin contact. A standard lab coat is required.[1][4]

  • Respiratory Protection: If there is a risk of generating dust, use a P95 (US) or P1 (EU) particle respirator.[4] All handling of the solid outside of a solution should occur in a chemical fume hood.[11]

Step 2: Segregate the Waste Stream

This is the most critical step in managing halogenated waste. Proper segregation is essential for cost-effective and environmentally sound disposal.[6]

  • Designate a Waste Container: Use a container specifically marked for "Halogenated Solid Waste."

  • Do Not Mix: Never mix this compound waste with non-halogenated organic waste.[6][12]

  • Avoid Contamination: Do NOT add the following to the halogenated waste container: strong acids or bases, heavy metals, sharps, or aqueous solutions.[8]

Step 3: Container Selection and Labeling

Proper containment and labeling are mandated for safety and regulatory compliance.

  • Container Integrity: The waste container must be in good condition, compatible with the chemical, and have a tightly sealing screw-top cap.[5][11]

  • Labeling: Affix a "Hazardous Waste" tag to the container before adding the first drop of waste.[5][12] The label must clearly state:

    • The words "Hazardous Waste."[8]

    • The full chemical name: "this compound." Do not use abbreviations.[11]

    • Approximate percentages of all constituents if it is a mixture.[12]

    • All relevant hazard information (e.g., "Irritant," "Toxic").

Step 4: Accumulation and Storage

Waste must be stored safely in a designated laboratory area pending pickup.

  • Keep Containers Closed: Waste containers must remain closed at all times, except when actively adding waste.[5][11]

  • Storage Location: Store the container in a designated Satellite Accumulation Area (SAA). This area should be equipped with secondary containment to manage potential spills.[5]

  • Ventilation: Ensure the storage area is cool, dry, and well-ventilated.[1][2]

Step 5: Final Disposal

Disposal of halogenated organic compounds is a regulated activity that must be handled by professionals.

  • Contact EHS: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office.[5]

  • Licensed Disposal Company: The waste will be sent to a licensed disposal company.[4] The standard and required method for this type of compound is high-temperature incineration in a facility equipped with an afterburner and scrubber to handle the acid gas byproducts.[4]

Emergency Procedures: Spill and Exposure

Small Spills
  • Ensure adequate ventilation and wear appropriate PPE as described in Section 2.[10]

  • Prevent the generation of dust.[1]

  • Carefully sweep or shovel the solid material into a suitable, closed container for disposal.[1][9]

  • Label the container as "Hazardous Waste" containing this compound and debris.

  • Decontaminate the spill area with soap and water.

  • Arrange for disposal of the spill cleanup materials through your EHS office.

Personnel Exposure
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[4][9]

  • Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do.[2][3]

  • Inhalation: Move the person into fresh air. If breathing is difficult, give artificial respiration.[2][4]

  • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[4]

  • Action: In all cases of exposure, consult a physician and provide them with the Safety Data Sheet for the compound.[4]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Assessment cluster_contain Containment & Segregation cluster_final Storage & Disposition A Waste Generation: This compound B Consult SDS & Assess Hazards (Halogenated, Solid, Irritant) A->B C Don Appropriate PPE (Gloves, Safety Glasses, Lab Coat) B->C D Select Waste Container: 'HALOGENATED SOLID WASTE' C->D E Affix 'Hazardous Waste' Label with Full Chemical Name D->E F Transfer Waste into Container (Avoid creating dust) E->F G Securely Close Container F->G H Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment G->H I Contact Institutional EHS Office for Waste Pickup H->I J Final Disposal via Licensed Vendor (High-Temperature Incineration) I->J

Caption: Decision workflow for safe disposal of this compound.

References

Operational Guide: Personal Protective Equipment for Handling 6-Bromo-4H-3,1-benzoxazin-4-one and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my priority is to empower researchers with the knowledge to handle chemical reagents not just effectively, but with the highest degree of safety. This guide moves beyond a simple checklist to provide a comprehensive operational plan for handling 6-Bromo-4H-3,1-benzoxazin-4-one. Our approach is grounded in the principle of precaution: in the absence of complete toxicological data, we treat potential hazards with a robust and validated safety protocol.

A critical first step is acknowledging a point of ambiguity. The query "this compound" can refer to several related structures, with the most available safety data pertaining to the 2-methyl substituted analog. A recurring and vital statement across multiple Safety Data Sheets (SDS) for these compounds is that their toxicological properties have not been fully investigated[1]. This fact is the cornerstone of our safety directive. When data is incomplete, our protocols must be more stringent to account for unknown risks.

Hazard Assessment: The Principle of Precaution

The available safety information for benzoxazinone derivatives varies, underscoring the need for a conservative approach. While some analogs are not classified as hazardous under OSHA standards, others carry specific warnings. This disparity necessitates treating the entire class with a consistent, high level of caution.

Compound NameCAS NumberKnown Hazard Classifications
6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one 19165-25-4Not considered hazardous by 2012 OSHA HCS[2][3]. However, one SDS notes it may cause respiratory irritation[1].
This compound 449185-77-7Acute toxicity, Oral (Category 4)[4].
6-Bromo-2H-1,4-benzoxazin-3(4H)-one 24036-52-0Harmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation[5][6].

The primary physical form of this compound is a solid powder. Therefore, the most significant routes of potential exposure are inhalation of dust and direct contact with the skin and eyes. Our strategy is built around mitigating these specific risks.

The Core Defense: Recommended PPE Ensemble

Personal Protective Equipment (PPE) is the final barrier between a researcher and a potential hazard. It should be used in conjunction with primary engineering controls, such as a chemical fume hood.

Primary Engineering Control: The Chemical Fume Hood

All operations involving the handling of solid, powdered this compound must be conducted inside a certified chemical fume hood[7][8]. This is the most critical step in preventing the generation of airborne dust, which is a primary inhalation hazard[1][2][3].

Tiered PPE Protocol

The required level of PPE is dictated by the specific task being performed.

TaskMinimum Required PPE
Pre-Handling (Transporting sealed containers, preparing workspace)- Nitrile Gloves- Lab Coat- Safety Glasses with Side Shields
Handling Solid (Weighing, aliquoting, transfers)- Double-gloved Nitrile Gloves[9]- Impermeable Lab Coat with knit cuffs- Chemical Splash Goggles- Consider a face shield for larger quantities (>1g)
Handling Solutions (Working with the compound dissolved in solvent)- Nitrile Gloves- Lab Coat- Safety Glasses with Side Shields
Spill Cleanup (Solid or solution)- Double-gloved Nitrile Gloves- Impermeable Lab Coat- Chemical Splash Goggles- Face Shield- N95 Respirator (for powder spills)[1]

Eye and Face Protection: Safety glasses with side shields conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are the absolute minimum[1][2]. For handling the powder, where the risk of aerosolization is highest, chemical splash goggles are required to form a seal around the eyes[7].

Hand and Body Protection: Standard laboratory coats should be worn at all times. Nitrile gloves are a suitable choice for incidental contact[8]. When handling the solid powder, double-gloving is recommended to allow for the safe removal of the outer, potentially contaminated layer without exposing the skin[9]. Always inspect gloves for tears or holes before use and use proper removal techniques to avoid contaminating your skin[1].

Respiratory Protection: Under normal operating conditions within a fume hood, respiratory protection is not required[2]. However, in the event of a significant spill outside of a containment system or if engineering controls fail, a particle respirator (e.g., NIOSH-approved N95) is necessary to prevent inhalation of the dust[1][10].

Procedural Guidance: Safe Handling Workflow

This step-by-step process ensures that safety is integrated into every stage of the experimental workflow.

Step 1: Preparation and Pre-Handling
  • Verify Engineering Controls: Ensure the chemical fume hood is on, functioning correctly, and has a current certification.

  • Assemble all Materials: Bring all necessary equipment (spatulas, weigh boats, solvents, glassware) into the fume hood before handling the chemical.

  • Don PPE: Put on your lab coat and initial layer of PPE (single gloves, safety glasses) before approaching the work area.

Step 2: Handling the Solid Compound (Inside Fume Hood)
  • Upgrade PPE: Before opening the primary container, don chemical splash goggles and a second pair of nitrile gloves.

  • Minimize Dust: Open the container slowly. Use a micro-spatula to carefully transfer the solid to a weigh boat or reaction vessel. Avoid any actions that could create a dust cloud, such as dropping or rapid scooping.

  • Seal and Segregate: Immediately after dispensing, securely close the primary container.

  • Wet Methods: If dissolving the solid, add the solvent to the solid slowly to prevent splashing.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE & Control Selection start Initiate Task with This compound is_solid Is the material a solid powder? start->is_solid ppe_emergency Emergency / Spill PPE: - Add Face Shield - Add N95 Respirator start->ppe_emergency Spill or Emergency in_hood Working in a certified chemical fume hood? is_solid->in_hood Yes ppe_base Minimum PPE: - Lab Coat - Nitrile Gloves - Safety Glasses is_solid->ppe_base No (Solution) use_hood Primary Control: Use Fume Hood in_hood->use_hood Yes no_work STOP WORK Consult EHS Do not proceed without engineering controls. in_hood->no_work No ppe_powder Upgrade PPE for Solids: - Chemical Goggles - Double Gloves use_hood->ppe_powder

Caption: PPE Selection Workflow for Handling Benzoxazinone Derivatives.

Step 3: Post-Handling and Decontamination
  • Doff Outer Layer: Before exiting the fume hood, remove the outer pair of gloves and dispose of them in the designated solid waste container.

  • Clean Surfaces: Decontaminate the work surface within the fume hood.

  • Clean Glassware: All contaminated glassware should be rinsed within the fume hood before being removed for further washing.

  • Final PPE Removal: Remove remaining PPE only after leaving the immediate work area. Wash hands thoroughly with soap and water[1][9].

Emergency Protocols: Spill and Exposure Response

Solid Spill Containment (Inside a Fume Hood)
  • Do not attempt to sweep or brush the dry powder, as this will create dust.

  • Gently cover the spill with absorbent pads to prevent further aerosolization.

  • Saturate the absorbent pads with a suitable solvent (e.g., isopropanol or ethanol) to wet the powder.

  • Carefully collect the wetted material and pads using a scoop or forceps and place them into a sealed container for hazardous waste disposal.

  • Wipe the area down with a wet cloth or towel, working from the outside in.

First Aid Measures

These first aid responses are for immediate action while seeking professional medical help.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention[3].

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Get medical attention if symptoms occur[3].

  • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Get medical attention immediately if symptoms occur[3].

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Get medical attention if symptoms occur[3].

Disposal Plan

All waste, including contaminated gloves, weigh boats, absorbent materials, and the chemical itself, must be disposed of as hazardous chemical waste.

  • Segregation: Keep solid waste separate from liquid waste.

  • Containment: Use sealed, clearly labeled, and appropriate hazardous waste containers.

  • Compliance: Follow all institutional and local regulations for hazardous waste disposal[1][11]. Never dispose of this chemical down the drain[1].

By adhering to this comprehensive guide, researchers can confidently handle this compound and its analogs, ensuring both personal safety and the integrity of their work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.